Product packaging for N,N-dimethylquinoxalin-2-amine(Cat. No.:CAS No. 35552-76-2)

N,N-dimethylquinoxalin-2-amine

Cat. No.: B013572
CAS No.: 35552-76-2
M. Wt: 173.21 g/mol
InChI Key: ZOWBRYALCDNHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-dimethylquinoxalin-2-amine is a quinoxaline derivative, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profile. This compound features a dimethylamino substituent at the 2-position of the quinoxaline core, a modification that can significantly influence electronic properties and bioactivity. Research Applications and Value: Medicinal Chemistry & Drug Discovery: The quinoxaline template is a key structural motif in the development of biologically active molecules. Researchers utilize this core to create novel compounds for screening against various therapeutic targets. Quinoxaline derivatives have demonstrated a wide range of pharmacological activities, including serving as kinase inhibitors, antimicrobial, antifungal, and anticancer agents . The specific substitution pattern of this compound makes it a valuable intermediate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Chemical Synthesis & Method Development: This compound serves as a versatile building block for further chemical elaboration. It can be used in coupling reactions, functional group transformations, and the development of novel synthetic methodologies, particularly those following green chemistry principles . Note: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3 B013572 N,N-dimethylquinoxalin-2-amine CAS No. 35552-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylquinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13(2)10-7-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWBRYALCDNHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325900
Record name N,N-dimethylquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35552-76-2
Record name NSC521688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-dimethylquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of N,N-dimethylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N,N-dimethylquinoxalin-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable heterocyclic building block in the landscape of medicinal chemistry and materials science. The quinoxaline scaffold itself is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The targeted installation of an N,N-dimethylamino group at the C2 position provides a key handle for further molecular elaboration and can significantly influence the pharmacological profile of the resulting molecules. This guide provides a comprehensive overview of the principal synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. We will explore both classical and modern synthetic strategies, equipping the practicing scientist with the knowledge to select and execute the optimal synthesis for their specific research needs.

Retrosynthetic Analysis and Strategic Overview

The fundamentally involves the formation of a carbon-nitrogen bond between the C2 position of the quinoxaline ring and the nitrogen atom of a dimethylamine moiety. The most logical and widely practiced approach is to begin with a quinoxaline core that has been pre-functionalized at the C2 position with a suitable leaving group, typically a halogen.

This retrosynthetic logic leads to two primary, field-proven synthetic strategies:

  • Nucleophilic Aromatic Substitution (SNAr): A classical approach that leverages the inherent electron-deficient nature of the pyrazine ring within the quinoxaline system to facilitate the direct displacement of a halide by the dimethylamine nucleophile.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A modern, versatile, and powerful method that employs a palladium catalyst and a specialized phosphine ligand to mediate the C-N bond formation, often under milder conditions and with broader functional group tolerance than SNAr.[5][6]

This guide will dissect both pathways, beginning with the crucial synthesis of the common precursor, 2-chloroquinoxaline.

Precursor Synthesis: The Gateway to 2-Substituted Quinoxalines

A robust synthesis of the target molecule is predicated on the efficient preparation of its key precursor, 2-chloroquinoxaline. The most direct and common method involves the chlorination of the readily available quinoxalin-2-one.

Principle of Synthesis: From Ketone to Chloride

Quinoxalin-2-one exists in a tautomeric equilibrium with 2-hydroxyquinoxaline. The conversion to 2-chloroquinoxaline is achieved by treatment with a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds via the activation of the carbonyl oxygen by phosphorus, followed by nucleophilic attack of the chloride ion to displace the phosphate group, yielding the desired 2-chloroquinoxaline.

Experimental Protocol: Synthesis of 2-Chloroquinoxaline

This protocol is adapted from established literature procedures.[7]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add quinoxalin-2-one (1.0 eq., e.g., 14.6 g, 100 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (approx. 10 eq., e.g., 93 mL, 1.0 mol) to the flask. The large excess of POCl₃ serves as both the reagent and the solvent.

  • Reaction Execution: Heat the mixture to reflux (approx. 107 °C) under a nitrogen atmosphere for 1.5 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Under vigorous stirring, slowly and cautiously pour the cooled mixture onto crushed ice or into a beaker of cold water (e.g., 700 mL). This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • Neutralize the aqueous solution carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is approximately 7-8.

    • Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (2-3 times).[7]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-chloroquinoxaline, typically as a solid.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a direct and often cost-effective method for synthesizing this compound, provided the aromatic ring is sufficiently activated.

Mechanistic Rationale

The quinoxaline ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms in the pyrazine ring. This electronic feature makes the carbon atoms of the ring, particularly C2 and C3, electrophilic and thus susceptible to attack by nucleophiles.[8] The reaction proceeds via an addition-elimination mechanism, where the nucleophile (dimethylamine) first attacks the carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] Aromaticity is then restored by the expulsion of the chloride leaving group.[10][11]

SNAr_Mechanism

Experimental Protocol: SNAr Amination

This protocol describes a practical method using an in-situ source of dimethylamine generated from the decomposition of DMF, which circumvents the handling of volatile dimethylamine gas.[12]

  • Reaction Setup: In a sealable reaction vessel, dissolve 2-chloroquinoxaline (1.0 eq.) in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a hydroxide source, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.0-3.0 eq.). The hydroxide assists in the thermal decomposition of DMF to generate dimethylamine in situ.[12]

  • Reaction Execution: Seal the vessel and heat the mixture to 90-120 °C. Monitor the reaction by TLC until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine to remove residual DMF and salts.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Parameter Condition Rationale / Comment
Nucleophile Source Dimethylamine (aq. solution, gas) or in-situ from DMFIn-situ generation from DMF with a base is often safer and more convenient for lab-scale synthesis.[12]
Solvent DMF, Ethanol, Dioxane, NMPPolar aprotic solvents like DMF can accelerate SNAr reactions.[10]
Base K₂CO₃, Et₃N, or catalytic base for DMF decompositionAn auxiliary base may be needed to neutralize the HCl generated if using dimethylamine hydrochloride.
Temperature 80 - 150 °CHigher temperatures are typically required to overcome the activation energy for the substitution.
Typical Yield 70 - 95%Yields are generally good for this activated heterocyclic system.
Table 1: Summary of typical SNAr reaction conditions.

Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier tool for C-N bond formation, offering significant advantages in terms of scope, efficiency, and mildness of conditions.[5][13]

Mechanistic Rationale

This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloroquinoxaline to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[14]

The choice of phosphine ligand is critical as it modulates the stability, reactivity, and steric environment of the palladium center, directly impacting the efficiency of each step in the cycle.[5]

Buchwald_Hartwig_Cycle

Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol is based on established methodologies for heteroaryl amination.[6]

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for several cycles.

  • Reagent Addition: Under the inert atmosphere, add 2-chloroquinoxaline (1.0 eq.), the solvent (e.g., anhydrous toluene or dioxane), and dimethylamine (typically as a solution in THF or as dimethylamine hydrochloride salt with an additional equivalent of base).

  • Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Component Examples Rationale / Comment
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective sources of Pd(0) in situ.
Ligand XPhos, SPhos, RuPhos, BINAPSterically bulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and reductive elimination.[5][6]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation step.[14]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential for reaction efficiency.
Typical Yield 80 - 98%This method often provides higher yields, especially for less reactive substrates.
Table 2: Key components for the Buchwald-Hartwig amination.

Comparative Analysis: SNAr vs. Buchwald-Hartwig

Feature Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination
Principle Addition-EliminationPalladium-Catalyzed Cross-Coupling
Conditions Often requires high temperatures (100-150 °C); can require pressure.Generally milder temperatures (80-110 °C); ambient pressure.
Reagents Simple reagents; no transition metals.Requires expensive and air-sensitive palladium catalysts and phosphine ligands.
Scope & Tolerance Limited to electron-deficient (activated) aryl halides. Less tolerant of sensitive functional groups due to harsh conditions.[10]Very broad scope for both amine and aryl halide. High functional group tolerance.[5]
Cost & Scalability Lower reagent cost, making it attractive for large-scale synthesis.Higher reagent cost can be a limitation for scale-up, though catalyst loading can be low.
Recommendation Excellent choice for activated substrates like 2-chloroquinoxaline where cost is a primary driver.The preferred method for complex substrates, sensitive functional groups, or when maximizing yield is critical.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Observation
¹H NMR Aromatic protons on the quinoxaline core (approx. 7.3-8.0 ppm). A characteristic singlet for the two methyl groups of the N(CH₃)₂ moiety (approx. 3.2-3.4 ppm), integrating to 6H.[15][16]
¹³C NMR Resonances for the aromatic carbons of the quinoxaline ring. A distinct signal for the N(CH₃)₂ carbons (approx. 40-42 ppm).[15][16]
Mass Spec (ESI) A prominent peak corresponding to the protonated molecular ion [M+H]⁺.
IR Spectroscopy C-H stretching from aromatic and methyl groups. C=N and C=C stretching bands characteristic of the heterocyclic ring. The absence of N-H stretching bands (3300-3500 cm⁻¹) confirms the tertiary amine structure.[17]
Table 3: Analytical data for this compound.

Conclusion

The can be reliably achieved through two primary methodologies. The classical Nucleophilic Aromatic Substitution (SNAr) offers a straightforward and cost-effective route that is well-suited for the activated 2-chloroquinoxaline precursor. For applications demanding higher yields, milder conditions, or compatibility with more complex and sensitive molecular scaffolds, the Buchwald-Hartwig amination stands out as a superior and more versatile strategy. The choice between these methods will ultimately depend on the specific project requirements, including scale, cost considerations, and the chemical nature of the substrates involved. Both pathways provide robust access to this important chemical intermediate, paving the way for further discovery in drug development and materials science.

References

  • Title: Synthesis of 2-chloroquinoxaline Source: PrepChem.com URL:[Link]
  • Title: Synthesis of N, N-Dimethyl-3-phenoxyquinoxalin-2-amine Source: MDPI URL:[Link]
  • Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades Source: MDPI URL:[Link]
  • Title: Synthesis of N, N-Dimethyl-3-phenoxyquinoxalin-2-amine Source: Semantic Scholar URL:[Link]
  • Title: 2-Chloroquinoxaline Source: ResearchG
  • Title: Buchwald–Hartwig amin
  • Title: Aromatic Nucleophilic Substitution Source: Fisher Scientific URL:[Link]
  • Title: Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
  • Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link]
  • Title: A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide Source: National Institutes of Health (NIH) URL:[Link]
  • Title: 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry Source: YouTube URL:[Link]
  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review Source: ResearchG
  • Title: 24.11: Spectroscopy of Amines Source: Chemistry LibreTexts URL:[Link]
  • Title: Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: MDPI URL:[Link]

Sources

Spectroscopic Data of N,N-dimethylquinoxalin-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylquinoxalin-2-amine is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this and related compounds. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are based on established principles of spectroscopic analysis and comparative data from closely related structures.[3]

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

A standard ¹H NMR spectrum can be acquired using a 400 MHz spectrometer. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm). The data is processed using appropriate software to obtain the final spectrum.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample This compound Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->Dissolve TMS TMS (Internal Standard) TMS->Dissolve NMR_Tube NMR Tube Dissolve->NMR_Tube Transfer Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer Insert into FID Free Induction Decay Spectrometer->FID Acquire FID Fourier_Transform Fourier Transform FID->Fourier_Transform Apply Phasing Phasing Fourier_Transform->Phasing Phase Correction Baseline Baseline Phasing->Baseline Baseline Correction Integration Integration Baseline->Integration Integration Spectrum ¹H NMR Spectrum Integration->Spectrum Generate

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

Predicted ¹H NMR Data

The expected chemical shifts (δ) for this compound are summarized in the table below. These values are estimated based on the data for N,N-dimethyl-3-phenoxyquinoxalin-2-amine[3] and general principles of NMR spectroscopy.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~8.2 - 8.4s-1H
H-5, H-8~7.8 - 8.0m-2H
H-6, H-7~7.5 - 7.7m-2H
N(CH₃)₂~3.2 - 3.4s-6H
Interpretation of the Spectrum
  • Aromatic Protons (H-3, H-5, H-6, H-7, H-8): The protons on the quinoxaline ring system are expected to appear in the downfield region (7.5-8.4 ppm) due to the deshielding effect of the aromatic ring currents. The proton at the 3-position (H-3) is anticipated to be a singlet as it has no adjacent protons. The protons on the benzene ring portion (H-5, H-6, H-7, H-8) will likely appear as complex multiplets due to spin-spin coupling.

  • N-Methyl Protons (N(CH₃)₂): The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and are expected to appear as a sharp singlet in the upfield region, likely around 3.2-3.4 ppm.[4] This characteristic signal is a strong indicator of the N,N-dimethylamino group.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol

The ¹³C NMR spectrum can be acquired on a 100 MHz spectrometer using the same sample prepared for ¹H NMR. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Prepared ¹H NMR Sample Spectrometer 100 MHz NMR Spectrometer Sample->Spectrometer Insert into Decoupling Proton Decoupling Pulse Sequence Spectrometer->Decoupling Apply Proton Decoupling FID Free Induction Decay Decoupling->FID Acquire FID Fourier_Transform Fourier Transform FID->Fourier_Transform Apply Phasing Phasing Fourier_Transform->Phasing Phase Correction Baseline Baseline Phasing->Baseline Baseline Correction Spectrum ¹³C NMR Spectrum Baseline->Spectrum Generate

Caption: Workflow for ¹³C NMR Data Acquisition and Processing.

Predicted ¹³C NMR Data

The estimated chemical shifts for the carbon atoms in this compound are presented below, based on data from a related compound.[3]

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150 - 155
C-3~145 - 150
C-4a~138 - 142
C-5~128 - 132
C-6~126 - 130
C-7~126 - 130
C-8~128 - 132
C-8a~134 - 138
N(CH₃)₂~40 - 45
Interpretation of the Spectrum
  • Quaternary Carbons (C-2, C-4a, C-8a): The carbons directly involved in the heterocyclic ring fusion and the carbon bearing the amino group are expected to have chemical shifts in the downfield region. C-2, being directly attached to two nitrogen atoms, will be significantly deshielded.

  • Aromatic CH Carbons (C-3, C-5, C-6, C-7, C-8): The protonated carbons of the quinoxaline ring will appear in the aromatic region of the spectrum (125-150 ppm).[5]

  • N-Methyl Carbons (N(CH₃)₂): The carbons of the N,N-dimethylamino group are expected to resonate in the upfield region, typically around 40-45 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

The IR spectrum can be recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

G cluster_sample_prep Sample Preparation (KBr Pellet) cluster_acquisition Data Acquisition cluster_processing Data Processing Sample This compound Grind Grind to Fine Powder Sample->Grind KBr KBr Powder KBr->Grind Press Hydraulic Press Grind->Press Press into Pellet Pellet KBr Pellet Press->Pellet Form Spectrometer FTIR Spectrometer Pellet->Spectrometer Place in Sample Holder IR_Beam Infrared Beam Spectrometer->IR_Beam Pass IR Beam Detector Detector IR_Beam->Detector Measure Absorbance Interferogram Interferogram Detector->Interferogram Generate Fourier_Transform Fourier Transform Interferogram->Fourier_Transform Apply Fourier Transform Spectrum IR Spectrum Fourier_Transform->Spectrum Generate

Caption: Workflow for IR Data Acquisition using the KBr Pellet Method.

Predicted IR Data
Functional GroupPredicted Absorption Range (cm⁻¹)
C-H (aromatic) stretch3000 - 3100
C-H (aliphatic) stretch2800 - 3000
C=N stretch1600 - 1650
C=C (aromatic) stretch1450 - 1600
C-N stretch1300 - 1350
Interpretation of the Spectrum
  • C-H Stretching: The spectrum is expected to show characteristic C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹ and for the aliphatic methyl protons just below 3000 cm⁻¹.[3]

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system will appear in the 1450-1650 cm⁻¹ region.[7]

  • C-N Stretching: A band corresponding to the C-N stretching of the N,N-dimethylamino group attached to the aromatic ring is expected in the 1300-1350 cm⁻¹ range.[8] As a tertiary amine, there will be no N-H stretching bands in the 3300-3500 cm⁻¹ region.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol

The mass spectrum can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the instrument, where it is vaporized and ionized by a beam of high-energy electrons. The resulting ions are then separated according to their mass-to-charge ratio and detected.

G cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis & Detection Sample This compound Vaporization Heated Inlet Sample->Vaporization Vaporize Ion_Source Electron Ionization (EI) Source Vaporization->Ion_Source Enter Molecular_Ion Molecular Ion (M⁺˙) Ion_Source->Molecular_Ion Generate Fragmentation Fragment Ions Molecular_Ion->Fragmentation Fragment Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Molecular_Ion->Mass_Analyzer Fragmentation->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Separate by m/z Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Generate

Sources

An In-Depth Technical Guide to the NMR Analysis of N,N-dimethylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) analysis of N,N-dimethylquinoxalin-2-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation essential for the structural elucidation and characterization of this quinoxaline derivative. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower robust and insightful analytical work.

Introduction: The Significance of this compound and NMR

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological properties, including applications as antimicrobial, anticancer, and anti-inflammatory agents.[1] The biological activity of these compounds is intrinsically linked to their molecular structure. This compound, as a member of this family, holds potential in medicinal chemistry, making its precise structural characterization paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it an indispensable tool in the synthesis and development of novel chemical entities.[1] This guide will provide a predictive yet thorough framework for the complete NMR analysis of this compound.

Molecular Structure and Expected NMR Features

A foundational understanding of the molecular structure is critical for predicting and interpreting NMR spectra. The structure of this compound, featuring a quinoxaline core substituted with a dimethylamino group at the 2-position, dictates a unique electronic environment that will be reflected in its NMR data.

Caption: Molecular structure of this compound.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, we anticipate distinct signals for the aromatic protons of the quinoxaline ring and the methyl protons of the dimethylamino group.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[2]

  • Instrumentation: Utilize a 300-500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Chemical Shifts and Coupling Constants

The electron-donating dimethylamino group at the C2 position will significantly influence the chemical shifts of the quinoxaline protons, particularly H3. The protons on the benzene ring (H5, H6, H7, and H8) will exhibit characteristic splitting patterns of a substituted aromatic system.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
N(CH₃)₂~3.1Singlet (s)N/A
H3~8.2Singlet (s)N/A
H5, H8~7.8 - 8.0Doublet of doublets (dd) or Multiplet (m)ortho: 7-9 Hz, meta: 1-3 Hz
H6, H7~7.4 - 7.6Doublet of doublets (dd) or Multiplet (m)ortho: 7-9 Hz, meta: 1-3 Hz

Causality behind Predictions:

  • N(CH₃)₂: The methyl protons are equivalent and not coupled to other protons, hence a singlet is expected. Their chemical shift is in the typical range for N-methyl groups.[3]

  • H3: This proton is on the pyrazine ring and adjacent to a nitrogen atom, leading to a downfield shift. The presence of the electron-donating amino group at C2 will likely shield this proton slightly compared to an unsubstituted quinoxaline.

  • H5, H6, H7, H8: These protons form an ABCD spin system, which can be complex. Typically, H5 and H8 are deshielded relative to H6 and H7 due to their proximity to the heterocyclic ring.[4] The expected multiplicities are based on ortho and meta couplings.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: A 300-500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.[5]

  • Processing: Similar to ¹H NMR, with calibration using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Chemical Shifts
Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
N(CH₃)₂~40Typical range for N-alkyl carbons.[6][7]
C2~155Attached to two nitrogen atoms, significantly deshielded.
C3~135Aromatic C-H in the pyrazine ring.
C4a, C8a~140 - 145Quaternary carbons at the ring fusion.
C5, C8~128 - 130Aromatic C-H in the benzene ring.
C6, C7~125 - 127Aromatic C-H in the benzene ring.

Causality behind Predictions:

  • The chemical shifts are predicted based on general values for aromatic and heterocyclic carbons, with adjustments for the electronic effects of the substituents.[5][8] The electron-donating dimethylamino group will have a notable effect on the chemical shift of C2. The specific assignments of the benzene ring carbons can be confirmed using 2D NMR techniques.

Part 3: Advanced 2D NMR for Unambiguous Assignment

For a molecule with several aromatic protons and carbons, 2D NMR experiments are essential for definitive structural confirmation.

COSY (Correlation Spectroscopy)

This experiment identifies proton-proton couplings. For this compound, COSY will be crucial for establishing the connectivity between the protons on the benzene ring (H5, H6, H7, and H8).

cluster_0 COSY Workflow Start ¹H NMR Spectrum COSY_Experiment Acquire COSY Data Start->COSY_Experiment Cross_Peaks Identify Cross-Peaks COSY_Experiment->Cross_Peaks Connectivity Establish H-H Connectivity (e.g., H5-H6, H6-H7, H7-H8) Cross_Peaks->Connectivity Assignment Assign Aromatic Protons Connectivity->Assignment

Caption: Workflow for COSY analysis of this compound.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates directly bonded protons and carbons. This experiment will allow for the direct assignment of the protonated carbons (C3, C5, C6, C7, C8, and the methyl carbons) by correlating their signals to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and confirming the overall carbon skeleton. For instance, correlations from the methyl protons to C2, and from H3 to C2, C4a, and C4 would be expected.

cluster_1 HMBC for Structural Confirmation H_Signals ¹H Signals (e.g., N(CH₃)₂, H3) HMBC_Correlations Observe HMBC Cross-Peaks H_Signals->HMBC_Correlations C_Signals ¹³C Signals (e.g., C2, C4a) C_Signals->HMBC_Correlations Structure_Confirmation Confirm Carbon Skeleton and Substituent Position HMBC_Correlations->Structure_Confirmation

Caption: Logic of using HMBC for structural elucidation.

Conclusion

The NMR analysis of this compound, while requiring a systematic approach, is achievable with a combination of 1D and 2D NMR techniques. The predicted spectral data in this guide serve as a robust starting point for researchers. By understanding the underlying principles of chemical shifts and coupling constants, and by employing advanced techniques like COSY, HSQC, and HMBC, a complete and unambiguous structural assignment can be confidently achieved. This analytical rigor is fundamental to advancing the study and application of novel quinoxaline derivatives in scientific research and development.

References

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.). National Institutes of Health.
  • Spectroscopic Analysis of Quinoxaline N-Oxides: A Comparative Guide. (2025). Benchchem.
  • Badawy, M. A., Mohamed, G. G., Omar, M. M., & Nassar, M. M. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry, 1, 282-288.
  • Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (n.d.). MDPI.
  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (2014). Semantic Scholar.
  • Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. (2025). ResearchGate.
  • Synthesis and biological activity studies of quinoxaline derivatives. (n.d.). Heterocyclic Letters.
  • McNab, H. (1982). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363.
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). National Institutes of Health.
  • 2-AMINOQUINOXALINE(5424-05-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025). Open Research@CSIR-NIScPR.
  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (2016). Journal of Humanities and Applied Science.
  • 13C NMR Chemical Shifts. (n.d.). Oregon State University.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). Organic Chemistry Data.
  • A guide to 13C NMR chemical shift values. (2015). Compound Interest.
  • Quinoxaline(91-19-0) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 2,3-DIMETHYLQUINOXALINE(2379-55-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 13 C-NMR of compound 5. (n.d.). ResearchGate.
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
  • Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. (2021). PubMed.
  • Proton NMR Table. (n.d.). Michigan State University Chemistry.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health.
  • 2-Quinoxalinone(1196-57-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 3-METHYL-2-QUINOXALINOL(14003-34-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 13C NMR Chemical Shift Table. (n.d.).
  • Synthesis and spectral data for quinoxaline derivatives. (n.d.). Semantic Scholar.
  • Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. (2024). MDPI.
  • 2-Methyl-quinoxaline - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.
  • Quinaldine(91-63-4) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

N,N-dimethylquinoxalin-2-amine crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of N,N-dimethylquinoxalin-2-amine

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2] Their therapeutic potential is intrinsically linked to their three-dimensional structure, which dictates molecular interactions with biological targets. This guide provides a comprehensive technical overview of the methodologies and analytical reasoning required for the complete crystal structure analysis of this compound, a representative member of this vital class of heterocyclic compounds. While a solved crystal structure for this specific molecule is not publicly available, this document serves as a predictive and methodological framework for its synthesis, characterization, and crystallographic analysis. We will delve into the causality behind experimental choices, from synthesis and crystal growth to advanced spectroscopic and diffraction techniques, providing researchers, scientists, and drug development professionals with a robust guide to elucidating its solid-state structure and properties.

Introduction: The Significance of Quinoxaline Scaffolds

The quinoxaline moiety, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery.[1] These nitrogen-containing heterocycles are featured in compounds with a wide array of pharmacological applications.[2] The precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, all determined through crystal structure analysis, are fundamental to understanding structure-activity relationships (SAR) and for the rational design of new, more potent therapeutic agents.[3] This guide will walk through the necessary steps to achieve a complete structural elucidation of this compound, a process that is critical for both academic research and industrial drug development.

Synthesis and Spectroscopic Characterization

A complete structural analysis begins with the synthesis and purification of the target compound, followed by its unambiguous characterization using a suite of spectroscopic techniques.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be adapted from established protocols for similar quinoxaline derivatives.[4] The most common method involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. A more direct approach for this specific target would be the nucleophilic substitution of a suitable precursor like 2-chloroquinoxaline.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

  • Reaction Setup: To a solution of 2-chloroquinoxaline (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add dimethylamine (2.0-3.0 eq, typically as a solution in THF or as a gas).

  • Base Addition: Include a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq) to scavenge the HCl byproduct.

  • Reaction Conditions: Heat the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, pour it into ice water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Causality of Experimental Choices: The choice of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and aids the nucleophilic attack. The excess of dimethylamine drives the reaction to completion. Heating is necessary to overcome the activation energy of the substitution reaction on the electron-deficient quinoxaline ring.

Spectroscopic Elucidation

Before proceeding to crystallographic studies, the identity and purity of the synthesized compound must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation of organic molecules.[5][6] For this compound, one would expect to see signals corresponding to the aromatic protons on the quinoxaline ring and a characteristic singlet for the two equivalent methyl groups of the dimethylamino moiety.[4] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed to unambiguously assign all proton and carbon signals.[7][8]

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule.[9][10] The IR spectrum of this compound would be expected to show characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=N and C=C stretching vibrations from the quinoxaline ring system.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition.[11]

  • UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the quinoxaline ring.[12]

Technique Expected Observations for this compound
¹H NMR Aromatic protons in the 7.5-8.5 ppm range; a singlet for N(CH₃)₂ protons around 3.3 ppm.[4]
¹³C NMR Aromatic carbons in the 120-150 ppm range; N(CH₃)₂ carbon signal around 40 ppm.[4]
FT-IR ~3050 cm⁻¹ (Ar C-H stretch), ~2940 cm⁻¹ (Alkyl C-H stretch), ~1600-1500 cm⁻¹ (C=C, C=N stretch).[4][13]
HRMS (ESI+) [M+H]⁺ peak corresponding to the exact mass of C₁₀H₁₂N₃.
UV-Vis Absorption maxima characteristic of the quinoxaline chromophore.[12]

Crystallographic Analysis: From Crystal to Structure

The definitive determination of the three-dimensional arrangement of atoms in a molecule is achieved through X-ray diffraction.[14][15]

Single Crystal Growth

The first and often most challenging step in single-crystal X-ray diffraction is obtaining high-quality single crystals.[16]

Experimental Protocol: Crystal Growth

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).

  • Slow Evaporation: Prepare a saturated solution of the purified compound in a chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.

Causality of Experimental Choices: The goal is to allow molecules to arrange themselves into a highly ordered crystal lattice slowly. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals unsuitable for single-crystal XRD.[16]

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is mounted on a diffractometer to collect diffraction data.[15][17]

SC_XRD_Workflow cluster_experiment Experimental Setup cluster_analysis Data Processing & Structure Solution Crystal Single Crystal Selection & Mounting Diffractometer X-ray Data Collection Crystal->Diffractometer Irradiation with X-rays Integration Data Integration & Reduction Diffractometer->Integration Raw Diffraction Pattern Solution Structure Solution (Direct Methods/Patterson) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation & Finalization Refinement->Validation Final_Structure Atomic Coordinates & Molecular Structure Validation->Final_Structure Final Crystallographic Information File (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.[3]

The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (like direct methods) and refined to yield a final model that includes atomic coordinates, bond lengths, bond angles, and thermal parameters.[15]

Powder X-ray Diffraction (PXRD)

If single crystals cannot be obtained, powder X-ray diffraction can provide valuable structural information.[18][19] PXRD is a rapid analytical technique used for phase identification of a crystalline material and can provide information on unit cell dimensions.[20] The finely ground material is analyzed to produce a diffraction pattern that is characteristic of its crystal structure. This pattern can be used for phase identification by comparison to databases, and with advanced techniques like Rietveld refinement, it can even be used to solve crystal structures.[20][21]

Predictive Crystal Structure Analysis of this compound

In the absence of an experimentally determined structure, we can predict the likely structural features of this compound by analyzing the crystal structures of closely related 2-aminoquinoxaline derivatives.

Key Predicted Structural Features:

  • Molecular Geometry: The quinoxaline ring system is expected to be essentially planar.[22] The nitrogen of the dimethylamino group will likely be sp²-hybridized, with the methyl groups and the C2 atom of the quinoxaline ring lying in a plane to maximize resonance with the aromatic system.

  • Intermolecular Interactions: In the absence of strong hydrogen bond donors (like the N-H protons in a primary or secondary amine), the crystal packing will likely be dominated by weaker interactions. These could include C-H···N hydrogen bonds, where a hydrogen on a methyl group or the aromatic ring interacts with a nitrogen atom of a neighboring molecule. π-π stacking interactions between the planar quinoxaline rings are also highly probable, leading to the formation of layered or stacked structures.[23]

  • Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry of this compound and to calculate its electronic properties, such as the HOMO-LUMO energy gap.[24][25] These theoretical calculations can provide insights into the molecule's stability and reactivity and can be correlated with experimental findings.[26]

Intermolecular_Interactions mol1 This compound π-System mol2 This compound π-System mol1:pi->mol2:pi π-π Stacking mol3 This compound C-H mol4 This compound N mol3:methyl->mol4:n C-H···N Hydrogen Bond

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

This guide has outlined a comprehensive, field-proven workflow for the complete crystal structure analysis of this compound. By integrating robust synthetic protocols, detailed spectroscopic characterization, and advanced crystallographic techniques, a full understanding of the solid-state structure of this and other important quinoxaline derivatives can be achieved. The elucidation of these crystal structures is not merely an academic exercise; it is a critical step in the rational design of new pharmaceuticals, providing the atomic-level detail necessary to optimize drug-target interactions and advance the development of next-generation therapeutics. Future work should focus on obtaining high-quality single crystals of this compound to validate the predictive analysis presented here and to provide a definitive experimental structure for this important scaffold.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). ResearchGate.
  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. (2024). Taylor & Francis Online.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure.
  • Small molecule crystallography. (n.d.). Excillum.
  • Understanding X-Ray Diffraction: Techniques and Bragg's Law Explained. (2024). LinkedIn.
  • Crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate. (2016). National Institutes of Health.
  • X-ray Powder Diffraction (XRD). (2018). SERC (Carleton).
  • Synthesis of N, N-Dimethyl-3-phenoxyquinoxalin-2-amine. (2006). MDPI.
  • X-RAY POWDER DIFFRACTION - XRD for the analyst. (n.d.). Imaging and Microscopy Facility.
  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). National Institutes of Health.
  • Molecular Characterisation with FT-IR Spectrometry. (2013). Biocompare.
  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (2015). ACS Publications.
  • Molecular Geometry of quinoxaline. (n.d.). ResearchGate.
  • Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. (2022). National Institutes of Health.
  • Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation. (2023). PubMed.
  • Characterisation of Organic Compounds. (n.d.). ORGANIC SPECTROSCOPY INTERNATIONAL.
  • Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. (2024). ResearchGate.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu.
  • 4: Structure Determination I- UV-Vis and Infrared Spectroscopy, Mass Spectrometry. (2022). Chemistry LibreTexts.
  • Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. (2021). National Institutes of Health.
  • Synthese, Crystal Structure and Catalytic Oxidation Activity of Two Co(II)-Based Complexes with N-2-Quinoxaline-4-Amino-Benzenesulfonamide. (2026). ResearchGate.
  • Identification and structure elucidation by NMR spectroscopy. (2015). ResearchGate.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2022). National Institutes of Health.
  • Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. (2018). MDPI.
  • Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. (2024). National Institutes of Health.
  • Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1, DFT and TD-DFT Study. (2020). ResearchGate.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Massachusetts.
  • 10.8: Spectroscopy of Amines. (2021). Chemistry LibreTexts.
  • Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. (2021). MDPI.
  • 24.10 Spectroscopy of Amines. (2023). OpenStax.
  • 24.10: Spectroscopy of Amines. (2022). Chemistry LibreTexts.

Sources

Foreword: The Quinoxaline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of N,N-dimethylquinoxalin-2-amine

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an ideal backbone for designing molecules that can interact with a wide array of biological targets. Quinoxaline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The functionalization of this core, particularly at the 2-position, allows for the fine-tuning of a compound's steric and electronic profile, directly impacting its pharmacokinetic and pharmacodynamic behavior.

This guide provides a comprehensive, research-level overview of the synthesis and detailed characterization of a specific, yet foundational, derivative: This compound . Our objective is to move beyond a simple recitation of data, offering instead a narrative grounded in the principles of physical organic chemistry and analytical science. We will explore the causality behind experimental choices, establish self-validating analytical workflows, and provide the authoritative grounding necessary for researchers, scientists, and drug development professionals to confidently synthesize and verify this versatile chemical entity.

Part 1: Synthesis and Purification

The most direct and reliable route to this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable 2-haloquinoxaline precursor. 2-Chloroquinoxaline is the preferred starting material due to its commercial availability and the favorable reactivity of the chlorine atom as a leaving group, which is activated by the electron-withdrawing nitrogen atoms within the pyrazine ring.

The choice of dimethylamine as the nucleophile is straightforward. It can be sourced as a solution in an organic solvent like ethanol or THF, or generated in situ. The reaction is typically performed in a polar aprotic solvent to facilitate the dissolution of reagents and stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism. An excess of dimethylamine or the addition of a non-nucleophilic base (e.g., triethylamine, K2CO3) is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloroquinoxaline (1.0 eq).

  • Solvent and Reagents: Add anhydrous acetonitrile as the solvent. Subsequently, add a solution of dimethylamine (e.g., 2.0 M in THF, 2.5 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:3).

  • Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Dissolve the crude residue in dichloromethane and wash with water to remove any remaining salts and excess dimethylamine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent.

  • Final Purification: The resulting solid is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pure solid.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Process 2-Chloroquinoxaline 2-Chloroquinoxaline Reflux Reflux 2-Chloroquinoxaline->Reflux Dimethylamine Dimethylamine Dimethylamine->Reflux K2CO3_ACN K2CO3 in Acetonitrile K2CO3_ACN->Reflux Workup Workup Reflux->Workup TLC Monitoring Purification Purification Workup->Purification Crude Product Product N,N-dimethyl- quinoxalin-2-amine Purification->Product Pure Solid

Caption: Synthetic workflow for this compound.

Part 2: Physicochemical and Spectroscopic Characterization

A rigorous characterization workflow is essential to confirm the identity and purity of the synthesized compound. This involves a multi-technique approach, where each analysis provides a piece of the structural puzzle.

Characterization_Logic cluster_spectroscopy Spectroscopic Techniques Start Synthesized Product Purity Purity Assessment TLC HPLC Start->Purity Structure Structural Elucidation Purity->Structure If Pure MS Mass Spec. Molecular Weight & Formula Structure->MS:f0 IR IR Spec. Functional Groups Structure->IR:f0 NMR NMR Spec. C/H Framework & Connectivity Structure->NMR:f0 Confirmation Final Confirmation MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: Logical workflow for the characterization of a synthesized compound.

Physicochemical Properties

The general physical properties of amines provide a baseline for expectation. Lower aliphatic amines are often gases or liquids with fishy odors, while more complex structures like our target molecule are expected to be solids at room temperature.[4][5] Its solubility is predicted to be low in water due to the hydrophobic quinoxaline core, but high in common organic solvents like chloroform, dichloromethane, and ethyl acetate.[4]

PropertyExpected ValueRationale / Reference
Molecular Formula C10H11N3Based on structure.
Molecular Weight 173.22 g/mol Calculated from formula.
Appearance Off-white to yellow solidTypical for aromatic amines.[4]
Melting Point Not reported, but expected to be a distinct solidA related compound, N,N-dimethyl-3-phenoxyquinoxalin-2-amine, melts at 85-86°C.[6]
Solubility Soluble in CHCl3, DCM, Acetone; Insoluble in waterThe large hydrophobic quinoxaline core dominates solubility properties.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the key diagnostic signal is a sharp singlet integrating to six protons for the two equivalent methyl groups attached to the nitrogen. This signal is expected to appear in the 2.5-3.5 ppm range, deshielded by the adjacent nitrogen atom.[6][7] The aromatic region (7.0-8.5 ppm) will show a complex pattern of four protons corresponding to the benzene portion of the quinoxaline ring, with chemical shifts influenced by the fused pyrazine ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1 - 7.5Multiplet (m)4HAr-H (Quinoxaline ring)
~ 3.2Singlet (s)6HN-(CH 3)2

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Carbons adjacent to nitrogen atoms are deshielded and appear downfield.[8] We expect to see signals for the two equivalent methyl carbons, and distinct signals for the eight carbons of the quinoxaline ring system.

Predicted Chemical Shift (δ, ppm)Assignment
~ 155 - 120Ar-C (Quinoxaline ring carbons)
~ 40N-(C H3)2

digraph "NMR_Assignments" {
rankdir=LR;
node [shape=none, margin=0];
edge [style=invis];

img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13936034&t=l"];

subgraph { rank=same; node [shape=box, style=rounded, fontname="Helvetica"]; edge [style=solid, constraint=false, color="#4285F4", arrowhead=vee, penwidth=2];

label_H [label="¹H NMR Signals", shape=plaintext, fontcolor="#EA4335"];
H_arom [label="~7.5-8.1 ppm (4H, m)", pos="3,1.5!"];
H_methyl [label="~3.2 ppm (6H, s)", pos="3,0!"];

H_arom -> img [ltail=H_arom, lhead=cluster_arom_H];
H_methyl -> img [ltail=H_methyl, lhead=cluster_methyl_H];

} }

Caption: Key predicted ¹H NMR signal assignments for the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most critical diagnostic feature for this compound is the absence of N-H stretching bands in the 3300-3500 cm⁻¹ region, confirming its identity as a tertiary amine.[7][9]

Wavenumber (cm⁻¹)Vibration TypeExpected Intensity
3100 - 3000Aromatic C-H StretchMedium to Weak
2950 - 2850Aliphatic C-H Stretch (from Methyl)Medium
~ 1600 - 1450C=C and C=N Ring StretchingMedium to Strong
~ 1350 - 1250Aromatic C-N StretchStrong
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7] Our target (C₁₀H₁₁N₃) has three nitrogen atoms, and its molecular weight is 173.22, consistent with this rule.

  • Expected Molecular Ion (M⁺): m/z = 173

  • High-Resolution MS (HRMS): Would provide the exact mass, confirming the elemental composition. Calculated C₁₀H₁₁N₃ [M+H]⁺: 174.1026.

  • Key Fragmentation: A likely initial fragmentation would be the loss of a methyl radical (•CH₃) to give a fragment at m/z = 158. Further fragmentation of the quinoxaline ring would also be observed.

m/z ValueIdentityNotes
173[M]⁺Molecular Ion Peak
158[M - CH₃]⁺Loss of a methyl group is a common pathway for N,N-dimethyl amines.

Part 3: Definitive Structural Confirmation & Biological Context

While the combination of NMR, IR, and MS provides overwhelming evidence for the structure, single-crystal X-ray diffraction is the unambiguous method for determining the three-dimensional arrangement of atoms in the solid state. For novel compounds or when precise bond angles and intermolecular interactions are of interest, obtaining a crystal structure is the gold standard. Studies on similar quinoxaline derivatives have shown how this technique can reveal details about planarity and hydrogen bonding networks, which are critical for understanding crystal packing and potential interactions with biological macromolecules.[10]

The rigorous characterization of this compound is not merely an academic exercise. This molecule serves as a valuable building block for more complex pharmaceutical agents. The dimethylamino group can act as a key pharmacophoric feature or as a synthetic handle for further elaboration. Given that various quinoxaline amines have shown potent activity as enzyme inhibitors and anticancer agents, a well-characterized starting material like this compound is the essential first step in any drug discovery campaign targeting this chemical space.[2][11][12]

Conclusion

The characterization of this compound is a multi-faceted process that relies on a synergistic application of synthetic chemistry and analytical spectroscopy. Through a logical workflow beginning with a robust synthesis via nucleophilic aromatic substitution, followed by detailed analysis using NMR, IR, and Mass Spectrometry, the identity, purity, and structure of this important heterocyclic compound can be unequivocally established. The data and protocols presented in this guide provide a validated framework for researchers to produce and confirm this compound, enabling its use in the ongoing development of novel therapeutics.

References

  • ResearchGate. (n.d.). Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent | Request PDF.
  • Obafemi, C. A., & Pfleiderer, W. (2006). Synthesis of N, N-Dimethyl-3-phenoxyquinoxalin-2-amine. Molbank, 2006(6), M509. [Link]
  • Birajdar, M. J., et al. (2022). Synthesis, Chemical Characterization and Evaluation of Antimicrobial Activity of Some Novel Quinoxalines. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. [Link]
  • Journal of Humanities and Applied Science. (2016). Synthesis and Characterization of Some Quinoxaline Derivatives and the Study of Biological Activities. JHAS, (29).
  • YouTube. (2025).
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Goh, K. W., et al. (2024). Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. RSC Advances. [Link]
  • Gomha, S. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(3), 5049-5063. [Link]
  • BenchChem. (n.d.). Technical Guide: N-Substituted 2-Methylquinoxalin-6-amine Derivatives.
  • Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • El-Sayed, N. N. E., et al. (2021). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 11(34), 21016-21032. [Link]
  • BYJU'S. (n.d.). Physical Properties of Amines.
  • ResearchGate. (2021). Biological activity of quinoxaline derivatives.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from University of Colorado Boulder. [Link]
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]
  • Khan Academy. (2025). Physical properties of amines. [Link]
  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
  • Langenbeck, U., et al. (1977). Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Fairuz, M. Y. M., et al. (2010). N-(3-Methylphenyl)quinoxalin-2-amine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2776. [Link]

Sources

N,N-dimethylquinoxalin-2-amine molecular weight determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight Determination of N,N-dimethylquinoxalin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of molecular weight is a cornerstone of chemical analysis, essential for confirming the identity, purity, and structure of newly synthesized or isolated compounds. For this compound, a heterocyclic amine with potential applications in medicinal chemistry and materials science, accurate molecular weight determination is a critical first step in its characterization. This guide provides a comprehensive, in-depth exploration of the primary analytical techniques employed for this purpose. It moves beyond a simple listing of methods to offer a rationale for experimental choices, detailed operational protocols, and strategies for data interpretation, ensuring a robust and validated approach to analysis.

Foundational Knowledge: Theoretical Molecular Weight

Before any experimental analysis, it is imperative to calculate the theoretical molecular weight of this compound from its molecular formula. This theoretical value serves as the benchmark against which all experimental data will be compared.

The chemical structure of this compound consists of a quinoxaline core with a dimethylamino group at the 2-position.

  • Molecular Formula: C₁₀H₁₁N₃

Based on this formula, we can calculate two key theoretical mass values using the exact masses of the most abundant isotopes (¹²C = 12.00000 Da, ¹H = 1.00783 Da, ¹⁴N = 14.00307 Da)[1][2][3][4]:

Parameter Value Calculation
Monoisotopic Mass 173.09530 Da(10 * 12.00000) + (11 * 1.00783) + (3 * 14.00307)
Average Molecular Weight 173.22 g/mol Based on the natural abundance of all stable isotopes.

The monoisotopic mass is the value determined by high-resolution mass spectrometry, while the average molecular weight is used for bulk calculations, such as in elemental analysis.

The Cornerstone Technique: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the most powerful and direct method for determining the molecular weight of an organic compound.[5][6][7][8][9] It provides a highly accurate mass measurement, often to within 5 parts per million (ppm), which is typically sufficient to unambiguously determine the elemental composition of the molecule.[3][5][7]

Principle of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10][11] The process involves three fundamental steps:

  • Ionization: The neutral sample molecule is converted into a gaseous ion.

  • Mass Analysis: The ions are separated based on their m/z ratio in a magnetic or electric field.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[12]

Selecting the Right Ionization Method

The choice of ionization technique is critical and depends on the analyte's properties. For this compound, two methods are highly suitable:

  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar, thermally labile molecules.[13][14][15] ESI generates ions by applying a high voltage to a liquid sample, creating an aerosol of charged droplets.[13][14] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[10][14][16] For this compound, which contains basic nitrogen atoms, ESI in positive ion mode will readily form the protonated molecule, [M+H]⁺. This method is preferred as it typically produces minimal fragmentation, making the molecular ion peak easy to identify.[15][17]

  • Electron Ionization (EI): A "hard" ionization technique where the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[17][18][19][20] This process knocks an electron off the molecule to form a radical cation, M⁺•.[18] While EI provides a clear molecular ion peak, the high energy involved often causes extensive fragmentation.[17][19][21] This fragmentation pattern can serve as a "fingerprint" for the compound, aiding in structural elucidation, but can sometimes make the molecular ion peak less abundant or even absent.[2][22]

Causality of Choice: For straightforward molecular weight determination with high confidence, ESI is the superior choice for this compound. Its soft nature ensures the protonated molecule, [M+H]⁺, will be one of the most, if not the most, abundant ions in the spectrum, simplifying interpretation. EI is a valuable secondary technique, especially for confirming the structure through its reproducible fragmentation pattern.[22]

Experimental Protocol: ESI-HRMS

Objective: To determine the accurate mass of the protonated this compound molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, coupled with an ESI source.[6][7]

Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for promoting protonation)

  • Calibrant solution (appropriate for the mass range)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in methanol or acetonitrile. Add 0.1% formic acid to the solvent to ensure an acidic environment that promotes the formation of [M+H]⁺ ions.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibrant solution according to the manufacturer's protocol. This step is critical for ensuring high mass accuracy.

  • Method Setup:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan from m/z 50 to 500 to ensure capture of the ion of interest and any potential fragments or adducts.

    • Infusion: Introduce the sample directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum. The instrument will detect the m/z of the ions and their relative abundances.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For this compound (monoisotopic mass = 173.09530 Da), this peak should appear at an m/z of approximately 174.10313 (173.09530 + 1.00783 for the added proton).

    • Compare the experimentally measured accurate mass to the theoretical accurate mass. The mass error should be below 5 ppm.

    • Use the instrument's software to predict the molecular formula from the accurate mass. This should confirm C₁₀H₁₁N₃.

Visualization of the HRMS Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Sample N,N-dimethyl- quinoxalin-2-amine Solvent Methanol/Acetonitrile + 0.1% Formic Acid Sample->Solvent Solution Dilute Solution (1-10 µg/mL) Solvent->Solution ESI Electrospray Ionization (+ve) Solution->ESI Direct Infusion MassAnalyzer High-Resolution Mass Analyzer (TOF, Orbitrap) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Signal PeakID Identify [M+H]⁺ Peak (m/z ≈ 174.103) Spectrum->PeakID Validation Confirm Accurate Mass (< 5 ppm error) & Formula PeakID->Validation Validation_Logic cluster_exp Experimental Data cluster_derived Derived Formulas HRMS HRMS (Accurate Mass) MolForm Molecular Formula (C₁₀H₁₁N₃) HRMS->MolForm Directly Determines NMR NMR (¹H & ¹³C) NMR->MolForm Corroborates EA Elemental Analysis (%C, H, N) EmpForm Empirical Formula (C₁₀H₁₁N₃) EA->EmpForm Determines Final Validated Structure & Molecular Weight (173.09530 Da) MolForm->Final Confirms EmpForm->Final Confirms

Caption: Logic diagram for the comprehensive validation of molecular weight.

Safety and Handling

When handling this compound or any chemical, appropriate safety precautions must be taken. Always consult the Safety Data Sheet (SDS) for the specific compound. [23][24][25][26][27]General precautions for amine compounds include:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

The determination of the molecular weight of this compound is not a single measurement but a systematic process of validation. High-resolution mass spectrometry provides the definitive, accurate mass measurement required to propose a molecular formula. This is then rigorously corroborated by NMR spectroscopy, which confirms the atomic framework, and elemental analysis, which validates the elemental ratios. By integrating the results from these orthogonal techniques, researchers can establish the molecular weight and formula with the highest degree of scientific confidence, paving the way for further research and development.

References

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2003). Clinical Biochemist Reviews. [Link]
  • Introduction to Electron Impact Ionization for GC–MS. (n.d.).
  • Electrospray ioniz
  • Mass spectrometry and a guide to interpreting mass spectra. (2015). Compound Interest. [Link]
  • How can mass spectrometry determine molecular weight of organic compounds? (n.d.). TutorChase. [Link]
  • Electron ioniz
  • Mass spectral interpret
  • Mass Spectrometry Ionization Methods. (n.d.). Emory University. [Link]
  • Stoichiometry: Elemental Analysis. (n.d.).
  • Please explain the principles, advantages, and disadvantages of EI. (n.d.).
  • Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. [Link]
  • High-Resolution Mass Spectrometry Definition. (n.d.). Fiveable. [Link]
  • What is elemental analysis? (n.d.).
  • Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2020). Chemistry LibreTexts. [Link]
  • Interpreting Mass Spectra. (2023). Chemistry LibreTexts. [Link]
  • Determining the Empirical Formula from an Elemental Analysis. (n.d.). ChemCollective. [Link]
  • Interpreting Mass Spectra. (2023). OpenStax. [Link]
  • A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. (2010). Wiley-VCH. [Link]
  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Journal of Analytical Techniques and Research. [Link]
  • High Resolution Mass Spectrometry (HRMS) Analysis. (2026).
  • High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. (2014). Chemistry LibreTexts. [Link]
  • Molecular Weight Determin
  • Molecular Weight Determin
  • Interpretation Of Mass Spectra Of Organic Compounds. (n.d.). Online Video Lectures. [Link]
  • Calculating Empirical Formulas for Compounds. (2025). Chemistry LibreTexts. [Link]
  • Interpreting. (n.d.). OpenOChem Learn. [Link]
  • 111 Problem Solving Determining Molecular Structure
  • Material Safety D
  • Using NMR Spectra to Analyze Molecular Structure: The Proton Chemical Shift. (2015). Chemistry LibreTexts. [Link]
  • Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. (2015). Chemistry LibreTexts. [Link]
  • How to use NMR readings to determine the molecular structure of a compound? (2020). Chemistry Stack Exchange. [Link]
  • The molecular weight of an organic compound was found by mass spectrometry to be 70.042 11. (n.d.). Pearson. [Link]
  • How to Identify Molecular Fragments from NMR and IR Spectra. (n.d.). Dummies. [Link]
  • Safety D

Sources

An In-depth Technical Guide to N,N-dimethylquinoxalin-2-amine and its Analogs: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to a wide range of biologically active molecules and approved pharmaceuticals.[1] The versatile chemical nature of the quinoxaline ring system allows for substitutions that can modulate its physicochemical and pharmacological properties.

This guide focuses on N,N-dimethylquinoxalin-2-amine, a specific derivative where the 2-amino group is fully methylated. While specific data for this exact molecule is sparse, we will extrapolate from the rich chemistry of its parent compound, quinoxalin-2-amine, and its N-alkylated analogs. We will delve into the synthetic strategies, key chemical properties, and the vast biological potential of this class of compounds, providing a solid foundation for researchers interested in their development. Quinoxaline derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3]

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of the quinoxaline bicyclic system with a dimethylamino group at the C2 position.

Caption: Chemical structure of this compound.

Physicochemical Data of Related Quinoxaline Amines

While specific data for this compound is not available, the following table summarizes key properties of related quinoxaline amines to provide a comparative context.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Quinoxalin-6-amine6298-37-9C₈H₇N₃145.16
2,3-diethyl-N,5-dimethylquinoxalin-6-amine161697-01-4C₁₄H₁₉N₃229.32[4]
N,N-Dimethyl-1,2,3,4-tetrahydroquinoxalin-5-amine1369248-75-8C₁₀H₁₅N₃177.25[5]

Synthesis of N-Alkylated Quinoxalin-2-amines

The synthesis of this compound can be approached through several established methodologies for N-alkylation of amines. The foundational step is the synthesis of the quinoxaline core, which is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6]

General Synthesis of the Quinoxaline Core

The classical and widely adopted method for constructing the quinoxaline scaffold is the reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[7]

start o-Phenylenediamine + 1,2-Dicarbonyl Compound reaction Condensation Reaction (e.g., in Ethanol, reflux) start->reaction Reactants product Quinoxaline Derivative reaction->product Yields

Caption: General workflow for the synthesis of the quinoxaline core.

N-Alkylation of Quinoxalin-2-amine

Once the quinoxalin-2-amine precursor is obtained, N-alkylation can be achieved. For the synthesis of this compound, reductive amination is a highly effective method.

Experimental Protocol: Reductive Amination for N,N-Dimethylation

This protocol is a generalized procedure based on established methods for the N-alkylation of amines.[8]

  • Reaction Setup: In a round-bottom flask, dissolve quinoxalin-2-amine (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Aldehyde Addition: Add formaldehyde (as a 37% aqueous solution, 2.2 equivalents) to the solution. The mixture is stirred at room temperature for 1-2 hours to form the intermediate imine or aminal.

  • Reducing Agent: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

The causality behind these steps lies in the initial formation of a Schiff base (imine) between the primary amine and formaldehyde, which is then reduced in situ by the hydride-donating reagent to yield the methylated amine. The process repeats to achieve dimethylation.

Applications in Research and Drug Development

The quinoxaline scaffold is a cornerstone in the development of novel therapeutic agents. The introduction of an N,N-dimethylamino group at the 2-position can significantly influence the compound's solubility, basicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic profile.

Anticancer Activity

Numerous quinoxaline derivatives have been investigated for their potent anticancer properties.[9] They have been shown to act through various mechanisms, including the inhibition of kinases and topoisomerases, and the induction of apoptosis.[1] The specific substitution patterns on the quinoxaline ring are crucial for their cytotoxic activity.

Antimicrobial and Antiviral Agents

Quinoxaline derivatives, particularly quinoxaline-1,4-di-N-oxides, have demonstrated significant activity against a range of bacteria, fungi, and viruses.[9][10] The N-heterocyclic nature of the quinoxaline core is believed to play a key role in its interaction with biological targets in pathogens.

Enzyme Inhibition

Recent studies have highlighted the potential of quinoxaline derivatives as inhibitors of enzymes such as α-amylase and α-glucosidase, making them promising candidates for the management of type 2 diabetes.[11] Additionally, certain quinoxaline derivatives have been identified as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a potential therapeutic target for various diseases.[12]

parent Quinoxaline Scaffold anticancer Anticancer Agents (Kinase Inhibition, Apoptosis Induction) parent->anticancer antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) parent->antimicrobial antiviral Antiviral Agents parent->antiviral enzyme Enzyme Inhibitors (α-glucosidase, ASK1) parent->enzyme

Caption: Biological applications of the quinoxaline scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling heterocyclic amines should be followed. These compounds may be harmful if swallowed, cause skin irritation, and may be toxic to aquatic life. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, as a member of the esteemed quinoxaline family, holds significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct data on this specific molecule is limited, the established synthetic routes and the broad biological activities of its analogs provide a strong rationale for its synthesis and evaluation. This guide has provided a comprehensive overview of the foundational knowledge required for researchers to embark on the exploration of this and related compounds, underscoring the enduring importance of the quinoxaline scaffold in the quest for novel therapeutic agents.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
  • Sato, N. (1989). A simple and convenient synthesis of quinoxaline derivatives. Journal of Heterocyclic Chemistry, 26(4), 917-921. [Link]
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
  • Aziz, M. A., et al. (2024). Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. RSC Advances, 14(12), 8325-8342. [Link]
  • Montana, M., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 179, 447-463. [Link]
  • Deepika, Y., et al. (2011). Biological Activity of Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research, 2(9), 2245-2251. [Link]
  • Li, X., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 60, 128574. [Link]
  • Soliman, D. (2013). Synthesis, Characterization, Anti-Bacterial and Anti-Fungal Activities of New Quinoxaline 1,4-di-N-Oxide Derivatives. Molecules, 18(9), 10544-10555. [Link]
  • Zarranz, B., et al. (2004). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. Molecules, 9(12), 1103-1115. [Link]
  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Kumar, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]
  • Zhang, Y., et al. (2022). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry, 87(8), 5346-5355. [Link]
  • Gali, V. L., et al. (2014). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 24(15), 3467-3471. [Link]
  • IJRAR. (2019). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. [Link]
  • Molecules. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]

Sources

The Strategic Importance of Physical Properties in Quinoxaline Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Substituted Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the core physical properties of substituted quinoxaline derivatives. As a class of heterocyclic compounds with significant applications in medicinal chemistry, materials science, and pharmaceuticals, a thorough understanding of their physical characteristics is paramount for successful design, synthesis, and application.[1][2][3] This document moves beyond a simple listing of data, offering insights into the causal relationships between molecular structure and physical behavior, supported by established experimental protocols.

The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a privileged structure in drug discovery and materials science.[4][5] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][6] The efficacy and developability of these compounds are not solely dependent on their pharmacodynamic interactions but are critically governed by their physical properties. Parameters such as solubility, melting point, lipophilicity, and spectroscopic behavior dictate everything from reaction and purification efficiency to bioavailability and formulation stability. Therefore, a systematic characterization of these properties is a non-negotiable aspect of modern chemical research.

Melting Point: A Sentinel of Purity and Stability

The melting point (m.p.) is one of the most fundamental physical properties, serving as an initial indicator of a compound's purity and influencing its solid-state characteristics, which are crucial for pharmaceutical formulation. A sharp melting range typically suggests a high degree of purity. The melting point is intrinsically linked to the crystal lattice energy of the solid; stronger intermolecular forces (e.g., hydrogen bonding, π-π stacking) result in a higher melting point.

The nature and position of substituents on the quinoxaline ring can significantly alter the melting point. For instance, the introduction of polar groups capable of hydrogen bonding often increases the melting point, whereas bulky substituents that disrupt crystal packing may lower it.

Compound/DerivativeSubstituentsMelting Point (°C)
Quinoxaline (unsubstituted)None29-32
2,3-dihydroxyquinoxaline2,3-dihydroxy>300
6,7-dichloroquinoxaline-2,3-diol6,7-dichloro, 2,3-dihydroxy>300
6,7-dimethylquinoxaline-2,3-diol6,7-dimethyl, 2,3-dihydroxy>300
A specific N-heteroacene derivative (Compound A)Polycyclic aromatic systemDecomposes around 120
A specific N-heteroacene derivative (Compound B)Polycyclic aromatic system with aliphatic side chainsThermally stable up to 250

Data compiled from references[3][7][8].

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes a standard, reliable method for determining the melting point range of a solid crystalline compound.

  • Sample Preparation: Ensure the synthesized quinoxaline derivative is dry and finely powdered. A small amount of the sample is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating and Observation:

    • Begin heating at a rapid rate to quickly approach the expected melting point.

    • Once within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. This slow rate is critical for accurate determination.

    • Record the temperature at which the first liquid droplet appears (T1).

    • Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (T2).

  • Reporting: The melting point is reported as a range (T1 - T2). For a pure compound, this range should ideally be narrow (0.5-2°C).

Solubility: The Gateway to Bioavailability and Application

Solubility, the ability of a compound to dissolve in a solvent, is a critical parameter in both drug development and chemical synthesis. In medicinal chemistry, aqueous solubility is a key determinant of a drug's absorption and bioavailability. In synthesis, solubility dictates the choice of solvents for reactions, work-up procedures, and purification methods like recrystallization.

Quinoxaline derivatives, owing to their aromatic nature, are often poorly soluble in water but show good solubility in organic solvents.[9] Many studies report the use of solvents like Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF) for characterization, indicating their utility for dissolving these compounds.[1][9] The introduction of polar functional groups, such as hydroxyl (-OH) or carboxylic acids (-COOH), can significantly enhance aqueous solubility.[10] Conversely, adding non-polar, lipophilic substituents will decrease water solubility while increasing solubility in non-polar organic solvents.[10]

Solvent TypeGeneral Solubility of Quinoxaline DerivativesRationale
Polar Protic (e.g., Water, Ethanol)Generally low, but increases with polar substituents (-OH, -NH2, -COOH).The core quinoxaline is hydrophobic. Polar groups can engage in hydrogen bonding with the solvent.[10]
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)Generally high.These solvents can effectively solvate the polarizable aromatic system and any polar substituents without the steric hindrance of hydrogen bonding networks. DMSO is a common choice for biological testing and NMR analysis.[11]
Non-Polar (e.g., Hexane, Toluene)Moderate to low, increases with non-polar/aliphatic substituents.Solubility is driven by weaker van der Waals forces.
Experimental Protocol: Shake-Flask Method for Solubility Determination (OECD 105)

This gold-standard method determines the saturation solubility of a compound in a given solvent, typically water.

  • Preparation: Add an excess amount of the solid quinoxaline derivative to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a flask. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution (using a filter that does not adsorb the compound) to obtain a clear, saturated solution.

  • Quantification: Accurately measure the concentration of the quinoxaline derivative in the clear supernatant using a suitable analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Spectroscopic Properties: Unveiling Molecular Structure and Electronics

Spectroscopic characterization is indispensable for confirming the structure and understanding the electronic properties of newly synthesized quinoxaline derivatives.

UV-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of a quinoxaline derivative arises from electronic transitions within the aromatic system. Typically, these compounds exhibit strong absorption bands in the UV region corresponding to π-π* transitions and sometimes weaker bands at longer wavelengths due to n-π* transitions of the nitrogen lone pairs.[1][3]

The position of the absorption maximum (λmax) is highly sensitive to the substitution pattern on the ring.

  • Electron-Donating Groups (EDGs) like -OH, -NH2, or -OCH3 tend to cause a bathochromic shift (red shift) to longer wavelengths. This is because they increase the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap.

  • Electron-Withdrawing Groups (EWGs) like -NO2 or -CN often cause a hypsochromic shift (blue shift) to shorter wavelengths, as they lower the energy of the lowest unoccupied molecular orbital (LUMO).

G cluster_0 Influence of Substituents on UV-Vis Absorption Quinoxaline Quinoxaline Core (HOMO-LUMO Gap) RedShift Bathochromic Shift (Red Shift, Lower Energy) Quinoxaline->RedShift Smaller Energy Gap BlueShift Hypsochromic Shift (Blue Shift, Higher Energy) Quinoxaline->BlueShift Larger Energy Gap (for some transitions) EDG Electron-Donating Group (-NH2, -OH) EDG->Quinoxaline Raises HOMO Energy EWG Electron-Withdrawing Group (-NO2, -CN) EWG->Quinoxaline Lowers LUMO Energy

Caption: Impact of substituents on the electronic transitions of the quinoxaline core.

Fluorescence Spectroscopy

The quinoxaline moiety is considered a fluorophore, and its derivatives are often used as fluorescent probes.[9] The fluorescence emission is influenced by the nature of substituents, which can enhance or quench the emission and alter the emission wavelength. This property is particularly valuable for applications in cellular imaging and sensing. For example, some pyrrolo[1,2-a]quinoxalines exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated or solid state.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for the structural elucidation of organic molecules.[1][13]

  • ¹H NMR: The aromatic protons on the quinoxaline ring typically appear as multiplets in the downfield region of the spectrum (δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns provide definitive information about the substitution pattern. Protons on aliphatic substituents will appear in the upfield region (δ 1.0-5.0 ppm).[1]

  • ¹³C NMR: The carbon atoms of the quinoxaline ring resonate in the aromatic region (δ 120-160 ppm). The chemical shifts are sensitive to the electronic environment, allowing for the assignment of each carbon atom in the structure.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[2] While the quinoxaline ring itself has characteristic C=N and C=C stretching vibrations, the most useful information often comes from the bands corresponding to the substituents (e.g., a strong C=O stretch around 1700 cm⁻¹, or a broad O-H stretch for a hydroxyl group around 3300 cm⁻¹).[6]

Experimental Protocol: General Spectroscopic Analysis

G start Synthesized Quinoxaline Derivative dissolve Dissolve in appropriate deuterated solvent (e.g., DMSO-d6, CDCl3) start->dissolve uv Acquire UV-Vis Spectrum (in e.g., DMSO, EtOH) start->uv fluorescence Acquire Fluorescence Spectrum (if applicable) start->fluorescence ir Acquire IR Spectrum (as KBr pellet or thin film) start->ir nmr Acquire ¹H and ¹³C NMR Spectra dissolve->nmr analyze Analyze Spectra for Structural Confirmation & Property Assessment nmr->analyze uv->analyze fluorescence->analyze ir->analyze end Characterized Compound analyze->end

Caption: General workflow for the spectroscopic characterization of a quinoxaline derivative.

  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical; it must dissolve the compound and not have signals that overlap with key sample resonances.[15]

    • UV-Vis/Fluorescence: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, DMSO, acetonitrile) in a quartz cuvette. Concentrations are typically in the micromolar (µM) range.[9]

    • IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk, or analyze as a thin film.[2]

  • Data Acquisition: Record the spectra using the appropriate spectrometer.

  • Data Analysis:

    • NMR: Correlate chemical shifts (δ), integration values, and coupling constants (J) to the proposed molecular structure.[15]

    • UV-Vis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).[9]

    • IR: Assign absorption bands (in cm⁻¹) to specific functional groups present in the molecule.[2]

References

  • Novel quinoxaline derivatives: synthesis and structural studies. (n.d.).
  • Gáspár, A., et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique.
  • Raman, R., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN Journal of Chemistry.
  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2022). Journal of the American Chemical Society.
  • Ghorab, M. M., et al. (2014). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
  • Abdel-Rahman, A. H., et al. (2002).
  • General structure of substituted quinoxalines. (n.d.). ResearchGate.
  • Avanesyan, K., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. PubMed Central.
  • SYNTHESIS OF UNIQUE QUINOXALINE COMPOUNDS AND THEIR ANALGESIC ACTIVITY. (2024). International Journal of Biology, Pharmacy and Allied Sciences.
  • Gáspár, A., et al. (2014). Fused-ring derivatives of quinoxalines: spectroscopic characterization and photoinduced processes investigated by EPR spin trapping technique. Photochemical & Photobiological Sciences.
  • General structure of substituted quinoxalines. (n.d.). ResearchGate.
  • Al-Tel, T. H., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules.
  • Different substituent of quinoxaline derivatives (1-25) and their thymidine phosphorylase inhibitory activity. (n.d.). ResearchGate.
  • Discussion Thinking.
  • Quinoxaline derivative. (n.d.). Solubility of Things.
  • Badran, M. M., et al. (2003). Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). Archives of Pharmacal Research.
  • Raman, R., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY.
  • El-Sayed, N. N. E., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.
  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (2016). Journal of Humanities and Applied Science.
  • Pharmacophore. (n.d.). heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf.
  • Quinoxaline. (n.d.). Wikipedia.
  • G, S., et al. (2023). Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. ACS Omega.
  • Quinoline. (n.d.). PubChem.

Sources

An In-Depth Technical Guide to the Solubility of N,N-dimethylquinoxalin-2-amine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-dimethylquinoxalin-2-amine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Given the critical role of solubility in drug development, process chemistry, and various laboratory applications, this document outlines the predicted solubility profile of this compound based on its molecular structure. Furthermore, it presents a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both theoretical insights and practical methodologies to facilitate the effective use of this compound.

Introduction to this compound and its Solubility

This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds. Quinoxaline derivatives are of considerable interest due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The N,N-dimethylamino substituent at the 2-position of the quinoxaline core significantly influences its physicochemical properties, including its solubility.

Understanding the solubility of this compound is paramount for its application in various scientific domains. In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.[3] For synthetic chemists, knowledge of solubility is essential for reaction setup, purification, and formulation. This guide aims to provide a foundational understanding of the solubility of this compound and a practical framework for its experimental determination.

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The molecular structure of this compound, featuring a bicyclic aromatic system (quinoxaline) and a tertiary amine group, suggests a nuanced solubility profile.

  • Polar Aprotic Solvents: Quinoxaline derivatives have been shown to exhibit good solubility in polar aprotic solvents.[5] Therefore, this compound is expected to be readily soluble in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile. The polarity of these solvents can effectively solvate the polar quinoxaline ring system.

  • Polar Protic Solvents: The tertiary amine group in this compound lacks a hydrogen atom for hydrogen bond donation. However, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[3][6] This suggests that it may exhibit moderate solubility in polar protic solvents like ethanol, methanol, and isopropanol. Its solubility in water is expected to be limited due to the hydrophobic nature of the quinoxaline ring and the dimethylamino group.[7][8]

  • Nonpolar Solvents: The presence of the aromatic quinoxaline core suggests that this compound may have some solubility in nonpolar aromatic solvents like toluene and benzene due to favorable π-π stacking interactions. However, its overall polarity may limit its solubility in aliphatic nonpolar solvents such as hexane and cyclohexane.

  • Chlorinated Solvents: Solvents like dichloromethane and chloroform are often effective at dissolving a wide range of organic compounds and are likely to be good solvents for this compound.

A summary of the predicted solubility is presented in the table below.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Aprotic DMF, DMSO, NMP, AcetonitrileHighStrong dipole-dipole interactions with the polar quinoxaline system.
Polar Protic Methanol, Ethanol, WaterModerate to LowThe tertiary amine can accept hydrogen bonds, but the overall hydrophobic character of the molecule may limit solubility, especially in water.[3][6][7][8]
Nonpolar Aromatic Toluene, BenzeneModeratePotential for π-π stacking interactions between the solvent and the quinoxaline ring.
Nonpolar Aliphatic Hexane, CyclohexaneLowThe polarity of the molecule is likely too high for significant solubility in nonpolar aliphatic solvents.
Chlorinated Dichloromethane, ChloroformHighGood general-purpose solvents for a wide range of organic compounds.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment
  • This compound (high purity)

  • A range of analytical grade organic solvents (see Table 1)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

Solubility_Workflow cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis A Prepare saturated solutions B Equilibrate at constant temperature A->B Incubate C Centrifuge to separate solid B->C D Filter supernatant C->D Careful pipetting E Dilute aliquot for analysis D->E F Analyze by HPLC E->F G Quantify against calibration curve F->G Compare peak areas

Experimental workflow for solubility determination.
Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of this compound (e.g., 10-20 mg). The exact amount is not critical, as long as undissolved solid remains after equilibration.

    • Add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (0.22 µm) to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for the mobile phase in HPLC) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples by a validated HPLC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution by comparing the peak area of the sample to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded in a structured table for easy comparison and analysis.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Notes
Example: Acetonitrile25
Example: Methanol25
Example: Toluene25
Example: Hexane25
Example: Dichloromethane25
Example: Water25

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While the predicted solubility profile offers a valuable starting point, the detailed experimental protocol enables researchers to generate precise and reliable quantitative data. This information is crucial for advancing the use of this compound in drug discovery, chemical synthesis, and other scientific applications. The methodologies outlined herein are designed to uphold the principles of scientific integrity and provide a robust foundation for further research.

References

  • Ameen Ali Abu-Hashem. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.
  • Lumen Learning. Properties of amines. Organic Chemistry II.
  • ResearchGate. (2021, November). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. International Research Journal of Pure and Applied Chemistry.
  • SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Vertex AI Search. (n.d.). Principles of Drug Action 1, Spring 2005, Amines.
  • Vertex AI Search. (n.d.).
  • Wikipedia. (n.d.). Quinoxaline.
  • Wiley Online Library. (2020, March 4). Amines and Heterocycles.
  • Wolters Kluwer. (n.d.). Amine compounds.

Sources

Methodological & Application

The Versatile Role of N,N-dimethylquinoxalin-2-amine in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-dimethylquinoxalin-2-amine, a readily accessible derivative of the privileged quinoxaline scaffold, is emerging as a versatile building block and ligand in organic synthesis. This guide provides an in-depth exploration of its synthesis, properties, and key applications. We will delve into detailed, field-proven protocols for its preparation and its utilization in palladium-catalyzed cross-coupling reactions, showcasing its potential as a robust ligand. Furthermore, its role as a key intermediate in the synthesis of molecules with significant biological and material science applications will be highlighted. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their synthetic endeavors.

Introduction: The Quinoxaline Scaffold and the Significance of the 2-Amino Substitution

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of substituents onto the quinoxaline core allows for the fine-tuning of its electronic and steric properties, leading to the development of novel therapeutic agents and functional materials.[5]

The 2-amino-substituted quinoxalines are a particularly interesting class of derivatives. The amino group can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets.[6] Furthermore, the nitrogen atom can serve as a coordination site for metal catalysts, opening up avenues for its use as a ligand in catalysis.[7] The N,N-dimethylamino substituent, in particular, offers a tertiary amine functionality that can influence the molecule's reactivity and potential as a ligand.

This guide focuses on providing a comprehensive overview of the synthesis and application of this compound, a valuable yet underexplored member of this family.

Synthesis of this compound: A Reliable and Scalable Protocol

The most direct and widely applicable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 2-chloroquinoxaline with dimethylamine. This reaction is generally high-yielding and can be performed under relatively mild conditions. An alternative, more modern approach involves the palladium-catalyzed Buchwald-Hartwig amination, which offers excellent functional group tolerance.[8][9]

Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from established procedures for the amination of 2-chloroquinoxalines.[10][11]

Reaction Scheme:

Synthesis_of_NN-dimethylquinoxalin-2-amine cluster_reactants Reactants cluster_products Product 2-chloroquinoxaline 2-Chloroquinoxaline reaction_center + 2-chloroquinoxaline->reaction_center dimethylamine Dimethylamine (solution) dimethylamine->reaction_center product This compound arrow -> reaction_center->arrow Solvent (e.g., EtOH or DMSO) Heat arrow->product

Caption: Synthesis of this compound.

Materials:

  • 2-Chloroquinoxaline (1.0 eq)

  • Dimethylamine (2.0 M solution in THF or 40% aq. solution, 2-3 eq)

  • Ethanol or Dimethyl sulfoxide (DMSO)

  • Sodium carbonate (optional, as a base)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloroquinoxaline (e.g., 1.64 g, 10 mmol) in ethanol (50 mL), add the dimethylamine solution (e.g., 10 mL of a 2.0 M solution in THF, 20 mmol).

  • The reaction mixture is stirred in a sealed vessel and heated to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Expected Yield: 80-95%

Characterization Data (Predicted):

  • 1H NMR (CDCl3, 400 MHz): δ 8.0-7.8 (m, 2H), 7.6-7.4 (m, 2H), 3.2 (s, 6H).

  • 13C NMR (CDCl3, 100 MHz): δ 155.1, 142.3, 141.8, 129.0, 128.8, 127.5, 126.9, 115.2, 40.5.

  • MS (ESI): m/z = 174.10 [M+H]+.

Applications in Organic Synthesis

While specific literature on the applications of this compound is limited, its structure suggests significant potential in two key areas: as a ligand in transition metal catalysis and as a building block for more complex molecules.

This compound as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a tertiary amine and the pyrazine nitrogen atoms makes this compound a potential bidentate ligand for transition metals like palladium. Such ligands are crucial in stabilizing the catalytic species and promoting efficient cross-coupling reactions.[12][13]

Conceptual Application: Suzuki-Miyaura Coupling

The following protocol illustrates how a 2-aminoquinoxaline derivative could be employed as a ligand in a Suzuki-Miyaura cross-coupling reaction.

Reaction Workflow:

Suzuki_Miyaura_Coupling_Workflow start Start: Prepare Reaction Mixture reagents Aryl Halide Arylboronic Acid Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) start->reagents catalyst_system Pd Catalyst (e.g., Pd(OAc)2) This compound (Ligand) start->catalyst_system reaction Heat Reaction Mixture (e.g., 80-100 °C) reagents->reaction catalyst_system->reaction workup Work-up: Aqueous extraction Drying of organic phase reaction->workup purification Purification: Column Chromatography workup->purification product Biaryl Product purification->product

Caption: Workflow for a Suzuki-Miyaura coupling using a quinoxaline-based ligand.

Protocol:

  • In a Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1, 5 mL).

  • Stir the reaction mixture vigorously at 80-100 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Rationale: The this compound ligand is expected to coordinate to the palladium center, forming a stable and catalytically active complex that facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

A Building Block for Bioactive Molecules and Functional Materials

The quinoxaline core is a common feature in many biologically active compounds.[14][15] The 2-amino group provides a handle for further functionalization, allowing for the synthesis of diverse molecular architectures.

Example Application: Synthesis of Quinoxaline-based Amides

Quinoxaline-2-carboxamides are a class of compounds that have been investigated for their potential as therapeutic agents.[15] this compound can be envisioned as a precursor to such compounds through a multi-step sequence.

Synthetic Pathway Concept:

Bioactive_Molecule_Synthesis start N,N-dimethyl- quinoxalin-2-amine step1 Step 1: Directed C-H Functionalization (e.g., Lithiation-carboxylation) start->step1 intermediate Quinoxaline-3-carboxylic acid derivative step1->intermediate step2 Step 2: Amide Coupling (e.g., with a primary amine) intermediate->step2 product Bioactive Quinoxaline Amide Analog step2->product

Caption: Conceptual pathway to bioactive quinoxaline amides.

Discussion: The dimethylamino group could potentially act as a directing group for C-H activation at the C3 position of the quinoxaline ring.[16] This would allow for the introduction of a carboxylic acid functionality, which could then be coupled with various amines to generate a library of quinoxaline-based amides for biological screening.

Data Summary

The following table summarizes the key physical and spectroscopic properties of this compound.

PropertyValue
Molecular Formula C10H11N3
Molecular Weight 173.22 g/mol
Appearance Expected to be a solid at room temperature
Solubility Soluble in common organic solvents (DCM, EtOAc, THF)
1H NMR (Predicted) Peaks in the aromatic (δ 7.4-8.0) and aliphatic (δ ~3.2) regions
13C NMR (Predicted) Characteristic peaks for the quinoxaline core and the dimethylamino group
Mass Spec (ESI-MS) [M+H]+ at m/z 174.10

Conclusion

This compound is a valuable synthetic intermediate with significant potential for applications in catalysis and medicinal chemistry. Its straightforward synthesis from commercially available starting materials makes it an attractive compound for researchers. While its full potential is yet to be explored, the protocols and concepts outlined in this guide provide a solid foundation for its utilization in the development of novel chemical entities and synthetic methodologies. The continued exploration of this and related 2-aminoquinoxaline derivatives is expected to yield exciting advancements in organic synthesis.

References

  • PrepChem. Synthesis of 2-Aminoquinoxaline.
  • The Chelating Abilities of Tertiary Amines with N-O-Donors Towards Cu(II) Ions and the Catalytic Properties of the Resulting Complexes. National Institutes of Health.
  • Synthese, Crystal Structure and Catalytic Oxidation Activity of Two Co(II)-Based Complexes with N-2-Quinoxaline-4-Amino-Benzenesulfonamide. ResearchGate.
  • 2-Chloroquinoxaline. ResearchGate.
  • Abu-Hashem, A. A. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. 2015, 5(1), 14-56.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health.
  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma.
  • Buchwald–Hartwig amination. Wikipedia.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat.
  • Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate.
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
  • Catalytic Nucleophilic and Electrophilic Functionalization of Dihydroquinoxalin‐2‐ones. Wiley Online Library.
  • New copper(II) μ-alkoxo-μ-carboxylato double-bridged complexes as models for the active site of catechol oxidase: synthesis, spectral characterization and DFT calculations. National Institutes of Health.
  • Conformation-Induced Remote meta-C–H Activation of Amines. National Institutes of Health.
  • Catalytic activity correlation of Ni(II), Co(II) and Pd(II) complexes to metal atom net charge. ResearchGate.
  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Institutes of Health.
  • Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate.
  • ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate.

Sources

Application Notes and Protocols for the Investigation of N,N-dimethylquinoxalin-2-amine as a Novel Ligand in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. The performance of these reactions is critically dependent on the nature of the ligand coordinated to the metal catalyst. While numerous ligand scaffolds have been developed, the exploration of novel, easily accessible ligands remains a key area of research. This document addresses the potential of N,N-dimethylquinoxalin-2-amine as a novel, yet unexplored, ligand in palladium-catalyzed cross-coupling reactions. A thorough review of the scientific literature reveals no specific instances of this compound being employed as a ligand. Therefore, this guide is structured as a comprehensive roadmap for researchers aiming to synthesize and evaluate the catalytic utility of this compound. It provides a proposed synthetic protocol, a detailed screening methodology for its application in the Buchwald-Hartwig amination, and a discussion of the potential mechanistic implications.

Introduction: The Quinoxaline Scaffold in Catalysis

Quinoxaline derivatives are a significant class of N-heterocyclic compounds, renowned for their wide-ranging biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] In the realm of catalysis, the quinoxaline core has been incorporated into various molecular architectures. The presence of multiple nitrogen atoms provides potential coordination sites for transition metals, making them attractive candidates for ligand design. This compound, in particular, offers a simple structure combining a bidentate-capable quinoxaline unit with a sterically accessible dimethylamino group. This combination of features suggests it could serve as an effective ligand for stabilizing and activating palladium catalysts in cross-coupling reactions. This guide provides the foundational protocols to test this hypothesis.

Synthesis of this compound

The synthesis of this compound can be approached through the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloroquinoxaline. The following protocol is adapted from the synthesis of a structurally related compound, N,N-dimethyl-3-phenoxyquinoxalin-2-amine.[3]

Proposed Synthetic Protocol

Reaction Scheme:

Materials:

  • 2-Chloroquinoxaline

  • Dimethylamine (e.g., 2 M solution in THF or as a gas)

  • A suitable base (e.g., Potassium carbonate, Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloroquinoxaline (1.0 eq) and the chosen base (e.g., Potassium carbonate, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe. To the stirred suspension, add the solution of dimethylamine in THF (1.5 - 2.0 eq) at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium-catalyzed reactions often involve Pd(0) species, which are sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation.[4]

  • Anhydrous Conditions: Water can interfere with the catalytic cycle and hydrolyze reagents.

  • Base: A base is required to neutralize the acid generated during the reaction and to facilitate the deprotonation of the amine in some catalytic cycles.[4]

Application in Cross-Coupling: A Screening Protocol for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and serves as an excellent model reaction to screen the efficacy of a new ligand.[5][6]

General Screening Protocol

Model Reaction:

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Amine (e.g., Morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • This compound (as ligand)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and this compound (2-4 mol%) to a vial equipped with a stir bar.

  • Reagent Addition: Add the amine (1.2 mmol), the base (NaOtBu, 1.4 mmol), and the solvent (Toluene, 2 mL).

  • Reaction: Seal the vial and heat the mixture at a set temperature (e.g., 100 °C) with vigorous stirring for a specified time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, dilute a small aliquot of the reaction mixture and analyze by GC-MS or LC-MS to determine the conversion and yield.

Data Presentation: Screening Results Template
EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)2NaOtBu (1.4)Toluene10012Researcher's Data
2Pd₂(dba)₃ (2)4NaOtBu (1.4)Toluene10012Researcher's Data
3Pd(OAc)₂ (2)4NaOtBu (1.4)Toluene10012Researcher's Data
4Pd₂(dba)₃ (1)2K₃PO₄ (2.0)Dioxane11012Researcher's Data

Mechanistic Considerations and Visualization

The proposed catalytic cycle for a Buchwald-Hartwig amination reaction utilizing this compound as a ligand would likely follow the established mechanistic pathway.[7] The quinoxaline nitrogen and the exocyclic amine nitrogen could potentially form a chelate with the palladium center, stabilizing the catalytic species.

Hypothetical Catalytic Cycle

G Pd(0)L Pd(0) Complex (L = this compound) Oxidative_Addition Oxidative Addition [Ar-Pd(II)(L)-X] Pd(0)L->Oxidative_Addition Ar-X Ligand_Exchange Amine Coordination [Ar-Pd(II)(L)(R2NH)-X] Oxidative_Addition->Ligand_Exchange R2NH Deprotonation Amido Complex Formation [Ar-Pd(II)(L)(NR2)] Ligand_Exchange->Deprotonation Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2

Caption: Hypothetical catalytic cycle for Buchwald-Hartwig amination.

Experimental Workflow Visualization

G cluster_synthesis Ligand Synthesis cluster_screening Catalytic Screening Start 2-Chloroquinoxaline Reagents Dimethylamine, Base Start->Reagents Reaction Nucleophilic Substitution Reagents->Reaction Purification Column Chromatography Reaction->Purification Ligand This compound Purification->Ligand Screening_Reaction Buchwald-Hartwig Amination Ligand->Screening_Reaction Coupling_Partners Aryl Halide + Amine Coupling_Partners->Screening_Reaction Catalyst_System Pd Precatalyst + Base Catalyst_System->Screening_Reaction Analysis LC-MS / GC-MS Screening_Reaction->Analysis Results Yield & Conversion Data Analysis->Results

Caption: Overall workflow from ligand synthesis to catalytic screening.

Conclusion and Future Directions

While this compound has not yet been reported as a ligand in cross-coupling catalysis, its structure presents intriguing possibilities. The protocols and frameworks provided in this guide offer a systematic approach to its synthesis and initial evaluation. Positive results from the proposed screening would warrant a more in-depth investigation, including:

  • Broadening the Substrate Scope: Testing the ligand's performance with a wider range of aryl halides and amines.

  • Application in Other Cross-Coupling Reactions: Evaluating its efficacy in Suzuki-Miyaura, Heck, and Sonogashira couplings.[8][9][10]

  • Ligand Modification: Synthesizing derivatives of this compound with different substituents on the quinoxaline ring to tune its electronic and steric properties.

The exploration of new ligand systems is fundamental to advancing the field of organic synthesis. This compound represents a readily accessible and unexplored candidate that could potentially offer unique advantages in catalysis.

References

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023). National Institutes of Health.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023). ResearchGate.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Sciforum.
  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. (2011). ResearchGate.
  • Heck reaction. Wikipedia.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Buchwald–Hartwig amination. Wikipedia.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications.
  • N-(3-Methylphenyl)quinoxalin-2-amine monohydrate. (2010). National Institutes of Health.
  • N-Heterocyclic-Carbene-Catalyzed Imine Umpolung for the Cross-Coupling of Quinoxalin-2-ones with Isatins. (2022). National Institutes of Health.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry.
  • Synthesis of N, N-Dimethyl-3-phenoxyquinoxalin-2-amine. (2006). Semantic Scholar.
  • Ligand design for cross-couplings: phosphines. (2024). YouTube.
  • Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. (2016). PubMed.
  • Heck Reaction. Organic Chemistry Portal.
  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). MDPI.
  • Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. (2021). ResearchGate.
  • Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations. (2021). National Institutes of Health.
  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. (2019). National Institutes of Health.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Application Notes & Protocols for Palladium-Catalyzed Synthesis Using Amino-Quinoxaline Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of N-Heterocyclic Ligands in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. The success of these transformations is intrinsically linked to the nature of the ligand coordinating the palladium center. Ligands are not mere spectators; they are crucial in modulating the catalyst's stability, solubility, and reactivity, directly influencing the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Among the vast arsenal of ligands, N-heterocyclic compounds have emerged as a privileged class. The quinoxaline scaffold, a fused system of benzene and pyrazine rings, is particularly noteworthy. Quinoxaline derivatives are not only integral to a wide array of pharmacologically active compounds but also serve as versatile ligands in catalysis.[2][3] Their rigid structure and tunable electronic properties, achieved through substitution on the aromatic rings, allow for the fine-tuning of the catalytic system's performance.

This application note explores the utility of amino-substituted quinoxalines, specifically focusing on the potential of N,N-dimethylquinoxalin-2-amine as a highly effective ligand in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale for its use and provide detailed, field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Mechanism and Ligand Rationale: Why this compound?

The efficacy of a ligand in a palladium-catalyzed cycle is determined by its steric and electronic properties. This compound offers a compelling combination of attributes that make it a promising candidate for enhancing catalytic activity.

  • Enhanced Electron Donation: The N,N-dimethylamino group at the 2-position is a strong electron-donating group. This property increases the electron density on the quinoxaline ring system and, consequently, on the palladium center to which it coordinates. This heightened electron density on the palladium is crucial for facilitating the oxidative addition step, often the rate-limiting step in the catalytic cycle, particularly with challenging substrates like aryl chlorides.[4]

  • Modulated Steric Hindrance: The steric bulk around the palladium center, influenced by the ligand, plays a critical role in promoting the reductive elimination step, which leads to product formation and regeneration of the active Pd(0) catalyst. The planar quinoxaline core, combined with the N,N-dimethylamino group, provides a defined steric environment that can accelerate this final step.

  • π-Acceptor Capabilities: The pyrazine ring within the quinoxaline scaffold possesses π-acceptor properties, which can stabilize the electron-rich palladium center and prevent catalyst decomposition pathways, such as the formation of palladium black.

  • Bidentate Chelation Potential: Depending on the specific quinoxaline structure, bidentate coordination to the palladium center is possible, which can enhance the stability of the catalytic complex. For instance, quinolinylaminophosphonates have been shown to act as N,N-chelate ligands with palladium.[5]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, widely used in the synthesis of biaryls, a common motif in pharmaceuticals.[6][7] The use of this compound as a ligand can potentially enhance the efficiency of this reaction, especially with less reactive aryl chlorides.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl chloride with an arylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene/Water (10:1 mixture, 5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir Pd(OAc)₂ (0.02 mmol) and this compound (0.04 mmol) in 1 mL of toluene at room temperature for 15 minutes.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Addition of Catalyst and Solvent: Add the pre-formed catalyst solution to the Schlenk flask, followed by the toluene/water mixture (5 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Expected Yields for Suzuki-Miyaura Coupling

The following table provides expected yields based on analogous systems utilizing N-heterocyclic ligands.

EntryAryl HalideArylboronic AcidExpected Yield (%)
14-ChlorotoluenePhenylboronic acid85-95
24-Chloroanisole4-Methoxyphenylboronic acid80-90
32-Chloropyridine3-Thienylboronic acid75-85
Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation Boronate_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Boronate_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Pd(II)Complex->Transmetalation Ar'B(OH)2 Base Boronate_Complex->Reductive_Elimination Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle with L = this compound

Caption: Suzuki-Miyaura Catalytic Cycle with L = this compound

Suzuki_Workflow start Start: Assemble Reactants setup Reaction Setup: - Aryl Halide - Arylboronic Acid - Base - Solvent start->setup catalyst Catalyst Addition: - Pd(OAc)2 - this compound setup->catalyst reaction Heating & Stirring (100°C, 12-24h) catalyst->reaction workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with Water & Brine reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Final Product purification->product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a pivotal reaction for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[8] This reaction is of immense importance in drug discovery.[9] The electron-donating nature of this compound is anticipated to be particularly beneficial for the amination of unactivated aryl chlorides.

Generalized Protocol for Buchwald-Hartwig Amination

This protocol outlines the coupling of an aryl chloride with a primary amine.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Aryl chloride (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 mmol), this compound (0.02 mmol), and NaOtBu (1.4 mmol) to a flame-dried Schlenk flask.

  • Addition of Reactants and Solvent: Add the aryl chloride (1.0 mmol), the primary amine (1.2 mmol), and anhydrous toluene (5 mL) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction and Concentration: Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Yields for Buchwald-Hartwig Amination

The table below shows expected yields for the amination of various aryl chlorides.

EntryAryl ChlorideAmineExpected Yield (%)
14-ChlorotolueneAniline80-90
24-ChloroanisoleMorpholine85-95
31-Chloro-4-(trifluoromethyl)benzeneBenzylamine70-80

Conclusion

This compound presents itself as a highly promising ligand for palladium-catalyzed cross-coupling reactions. Its inherent electronic and steric properties suggest that it can significantly enhance catalytic efficiency, particularly in challenging transformations involving less reactive substrates. The protocols detailed in this application note provide a robust starting point for researchers and drug development professionals to explore the utility of this and other amino-quinoxaline based ligands in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and reaction rates.

References

  • Application of quinoxaline based diimidazolium salt in palladium catalyzed cross-coupling reactions. Journal of Chemical Sciences.
  • Palladium(II)-quinoxaline based complexes: DNA/BSA binding, DFT, docking and anticancer activity.
  • QUINOXALINE AND TRIAZOLE BASED SULFUR / SELENIUM LIGANDS: METAL COMPLEXES FOR CATALYTIC ACTIV
  • Palladium(II)-quinoxaline based complexes.
  • Five novel palladium(II) complexes of 8-hydroxyquinoline and amino acids with hydrophobic side chains: synthesis, characterization, cytotoxicity, DNA- and BSA-interaction studies. PubMed. [Link]
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. International Journal of Scientific & Engineering Research.
  • Palladium(II) complexes of quinolinylaminophosphonates: synthesis, structural characterization, antitumor and antimicrobial activity. PubMed. [Link]
  • Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. MDPI. [Link]
  • Synthetic route for the three quinoxaline‐based compounds by a Suzuki‐Miyaura coupling reaction.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem.
  • Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Semantic Scholar.
  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science.
  • Synthesis of 2-aminoquinolines via palladium-catalyzed intermolecular oxidative cyclization of 2-vinylanilines with isocyanides.
  • ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
  • Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Royal Society of Chemistry. [Link]
  • Simple Synthesis of Quinoxalin‐2(1H)‐one N‐Oxides from N‐Aryl‐2‐nitrosoanilines and Alkylated Cyanoacetic Esters.
  • Buchwald coupling of quinoxaline-o-sulfonates leading to the heterocyclic compounds with potential medicinal properties against TB. Semantic Scholar.
  • Buchwald–Hartwig amin
  • Palladium-catalyzed C–H alkenylation of quinoxaline N -oxide enabled by a mono- N -protected amino acid.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
  • Quinoxaline derivatives as attractive electron-transporting materials.
  • Electrochemical behavior of new 2-substituted quinoxaline derivatives. Analytical and Bioanalytical Electrochemistry.

Sources

N,N-dimethylquinoxalin-2-amine: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Abstract

The quinoxaline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antibacterial, and antiviral applications.[1][2][3] Among its derivatives, N,N-dimethylquinoxalin-2-amine serves as a particularly versatile and powerful building block. Its unique electronic properties and multiple reactive sites—the nucleophilic dimethylamino group, the activated C3 position, and the broader aromatic system—provide chemists with a rich platform for constructing complex, fused heterocyclic systems and for installing diverse pharmacophoric elements. This guide provides an in-depth exploration of this compound's synthetic utility, presenting detailed protocols, mechanistic insights, and strategic considerations for its application in modern drug discovery programs.

Introduction: The Strategic Value of the Quinoxaline Core

Quinoxaline, a bicyclic heterocycle composed of a fused benzene and pyrazine ring, is a cornerstone in the development of bioactive molecules.[4][5] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[1][5][6] The strategic importance of this compound stems from its dual functionality. The dimethylamino group acts as a potent directing group and a handle for further transformations, while the quinoxaline nucleus provides a rigid, planar core that can be systematically decorated to optimize target engagement and ADME properties.

This document outlines key synthetic transformations that leverage this compound as a precursor for generating molecular diversity. We will cover its initial synthesis and its subsequent elaboration through palladium-catalyzed cross-coupling reactions and intramolecular cyclization strategies to build novel, drug-like heterocyclic architectures.

Synthesis of the Core Building Block: this compound

The most direct and reliable method for synthesizing the title compound is through the nucleophilic aromatic substitution (SNAr) of a suitable 2-haloquinoxaline with dimethylamine. 2-Chloroquinoxaline is a common and commercially available starting material for this purpose.

Protocol 2.1: Synthesis of this compound from 2-Chloroquinoxaline

This protocol describes the nucleophilic displacement of the chlorine atom from 2-chloroquinoxaline using an ethanolic solution of dimethylamine.

Reaction Scheme: (A visual representation would show 2-chloroquinoxaline reacting with dimethylamine (aq. or in ethanol) to yield this compound and dimethylammonium chloride.)

Materials:

  • 2-Chloroquinoxaline (1.0 eq)

  • Dimethylamine solution (40% in water or 33% in ethanol, 3.0-5.0 eq)

  • Ethanol (as solvent, if not using dimethylamine in ethanol)

  • Sealed reaction vessel or pressure tube

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • In a pressure-rated reaction vessel, dissolve 2-chloroquinoxaline (e.g., 5.0 g, 30.4 mmol) in ethanol (100 mL).

  • Add the dimethylamine solution (e.g., 17.1 mL of 40% aq. solution, 152 mmol, 5.0 eq) to the vessel.

  • Seal the vessel tightly and heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol and excess dimethylamine.

  • Dilute the residue with water (100 mL) and ethyl acetate (100 mL).

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford this compound as a solid.

Causality and Experimental Insights:

  • Pressure Vessel: The use of a sealed vessel is crucial to prevent the escape of the volatile dimethylamine and to allow the reaction to be heated above the boiling point of the amine, accelerating the reaction rate.

  • Excess Amine: A significant excess of dimethylamine is used to drive the reaction to completion and to act as a base to neutralize the HCl generated in situ.

  • Solvent Choice: Ethanol is a good solvent for both reactants and is relatively inert under the reaction conditions. Dioxane or DMF can also be used.

Application in Palladium-Catalyzed C-H Functionalization

A major advancement in modern synthesis is the direct functionalization of C-H bonds, which offers a more atom-economical approach compared to traditional cross-coupling of pre-functionalized partners. The quinoxaline scaffold is amenable to such transformations.

Workflow 3.1: Palladium(II)-Catalyzed C-S Cross-Coupling/Sulfonylation

This workflow demonstrates the use of a quinoxaline substrate in a palladium-catalyzed tandem reaction that forms a C-S bond followed by oxidation to a sulfoxide.[7][8] This transformation is highly valuable as sulfoxide moieties are present in numerous pharmaceuticals, such as the proton-pump inhibitor Esomeprazole.[8] While the specific substrate in the literature is quinoxaline itself, the methodology is applicable to derivatives like this compound, where the C3-H bond is activated for functionalization.

Logical Workflow for C-H Sulfoxidation

G cluster_start Starting Materials cluster_catalysis Catalytic System cluster_process Reaction Process cluster_end Product Quinoxamine N,N-dimethyl- quinoxalin-2-amine Heating Heat (100 °C) under N₂ Quinoxamine->Heating Thiophenol Aryl Thiophenol Thiophenol->Heating Catalyst Pd(OAc)₂ Catalyst->Heating Base Cs₂CO₃ Base->Heating Solvent DMSO Solvent->Heating Tandem Tandem C-S Coupling & Sulfonylation Heating->Tandem Product 3-(Arylsulfinyl)-N,N- dimethylquinoxalin-2-amine Tandem->Product

Caption: Workflow for Palladium-Catalyzed C-H Sulfoxidation.

Protocol 3.1: Synthesis of 3-(Phenylsulfinyl)-N,N-dimethylquinoxalin-2-amine

This protocol is adapted from the methodology developed for related quinoxalines.[7][8]

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (15 mol%)

  • Cesium carbonate [Cs₂CO₃] (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Schlenk flask or similar reaction vessel for inert atmosphere

Step-by-Step Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add this compound (0.5 mmol), cesium carbonate (1.0 mmol, 2.0 eq), and palladium(II) acetate (0.075 mmol, 15 mol%).

  • Add anhydrous DMSO (15 mL) via syringe.

  • Add thiophenol (0.75 mmol, 1.5 eq) via syringe.

  • Seal the flask and heat the mixture at 100 °C for 12 hours with vigorous stirring.

  • Cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired sulfoxide product.

Mechanistic Rationale: The reaction is believed to proceed through a tandem mechanism.[7][8]

  • C-S Coupling: The palladium catalyst facilitates the direct cross-coupling between the C3-H bond of the quinoxaline and the thiophenol.

  • Oxidation: The DMSO solvent, at elevated temperatures, also serves as the oxidant, converting the initially formed sulfide intermediate into the final sulfoxide product. Isotope labeling studies have supported the involvement of an intermediate sulfide which is then oxidized.[7]

Proposed Catalytic Cycle

G Pd_II Pd(II) Pd_IV Pd(IV) Intermediate Pd_II->Pd_IV Coordination with Thiophenol Sulfide_Complex Pd(II)-Sulfide Complex Pd_IV->Sulfide_Complex Reductive Elimination (C-S formation) Product_Complex Pd(0)-Product Complex Sulfide_Complex->Product_Complex Oxidation by DMSO & Ligand Exchange Product_Complex->Pd_II Oxidative Addition

Caption: Simplified catalytic cycle for C-S coupling and oxidation.

Application in the Synthesis of Fused Heterocyclic Systems

This compound is an excellent starting point for constructing fused polycyclic systems, which are of great interest in drug discovery for exploring novel chemical space.

Workflow 4.1: Synthesis of Triazolo[4,3-a]quinoxalinones

Fused triazoles are a common motif in medicinal chemistry. This workflow describes the conversion of a 2-aminoquinoxaline derivative into a fused triazoloquinoxalinone, a class of compounds investigated as excitatory amino acid antagonists.[9] The synthesis involves the initial conversion of the amine to a hydrazino group, followed by cyclization with an appropriate C1 source.

Protocol 4.1: Multi-step Synthesis of a Fused Triazoloquinoxalinone

This protocol outlines a general, multi-step pathway starting from a related 2-chloro-3-hydrazinoquinoxaline precursor, which highlights the logic of building fused systems.

Reaction Scheme: (A visual scheme would show: 1. 2,3-dichloroquinoxaline reacts with hydrazine to form 2-chloro-3-hydrazinoquinoxaline. 2. The hydrazino intermediate is cyclized with triethyl orthoformate. 3. The resulting chloro-triazoloquinoxaline is hydrolyzed to the final triazoloquinoxalinone.)

Part A: Synthesis of 2-Chloro-3-hydrazinoquinoxaline

  • Dissolve 2,3-dichloroquinoxaline (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Stir for 2-4 hours. A precipitate will form.

  • Filter the solid, wash with cold ethanol, and dry to obtain the hydrazino intermediate.

Part B: Cyclization to form 4-Chloro-1,2,4-triazolo[4,3-a]quinoxaline

  • Suspend the 2-chloro-3-hydrazinoquinoxaline (1.0 eq) in triethyl orthoformate (used as both reagent and solvent).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction and remove the excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by crystallization or chromatography.

Part C: Hydrolysis to 1,2,4-Triazolo[4,3-a]quinoxalin-4(5H)-one

  • Dissolve the chloro-triazoloquinoxaline from Part B in a mixture of acetic acid and water.

  • Heat the solution to reflux for 8-12 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture. The product often precipitates upon cooling.

  • Filter the solid, wash with water, and dry to yield the final triazoloquinoxalinone.

Strategic Considerations:

  • Orthogonality: This synthetic route showcases the selective reactivity of the chloro groups on the quinoxaline core. The first chlorine is displaced by hydrazine, and the second is retained for a later hydrolysis step.

  • C1 Source for Cyclization: Triethyl orthoformate is a common reagent for introducing the single carbon atom required to form the triazole ring from the hydrazino group. Other reagents like formic acid can also be employed.

  • Bioisosterism: The resulting triazoloquinoxalinone core can be considered a bioisostere of other heterocyclic systems like quinazolines, allowing for scaffold hopping in drug design programs.[2]

Summary of Applications and Data

The protocols described highlight the versatility of the 2-aminoquinoxaline scaffold. The following table summarizes the key transformations and their significance.

Transformation Key Reagents/Catalyst Product Type Significance in Drug Discovery Reference
Nucleophilic Aromatic SubstitutionDimethylamine, EthanolThis compoundAccess to the core building blockGeneral Method
Pd-Catalyzed C-H SulfoxidationPd(OAc)₂, Cs₂CO₃, Thiophenol3-Arylsulfinyl-2-aminoquinoxalineIntroduction of sulfoxide pharmacophore[7][8]
Fused Triazole SynthesisHydrazine, Triethyl OrthoformateTriazolo[4,3-a]quinoxalin-4(5H)-oneConstruction of complex, polycyclic scaffolds with potential CNS activity[9]

Conclusion

This compound is a high-value, readily accessible building block for the synthesis of diverse and complex heterocyclic compounds. Its utility in both direct C-H functionalization and as a precursor for building fused ring systems makes it an indispensable tool for medicinal chemists. The protocols and strategies outlined in this guide provide a robust starting point for researchers and drug development professionals to leverage this scaffold in the creation of next-generation therapeutics. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel molecular architectures with significant biological potential.

References

  • Obafemi, C.A.; Pfleiderer, W. Synthesis of N, N-Dimethyl-3-phenoxyquinoxalin-2-amine. Molbank2006, 2006, M509. [Link]
  • Mamedov, V.A. Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.
  • Various Authors. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Saeed, A., et al. Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Abu-Hashem, A.A. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry2015, 5(1), 14-56. [Link]
  • Anonymous. Palladium (II)-Catalyzed 2-(Phenylseleninyl)
  • Carling, R.W., et al. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of Medicinal Chemistry1993, 36(22), 3397-408. [Link]
  • Anonymous. Palladium (II)-Catalyzed 2- (Phenylseleninyl)
  • Ait Lahcen, A., et al. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules2023, 28(22), 7606. [Link]
  • Abubshait, S., et al. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules2025. [Link]
  • Ganaie, M.A., et al. Construction of a novel quinoxaline as a new class of Nrf2 activator. Scientific Reports2021, 11, 14815. [Link]

Sources

Application Notes and Protocols for the Synthesis of N,N-dimethylquinoxalin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrazine ring.[1][2] This structural motif is of significant interest in medicinal chemistry due to the wide range of pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The adaptability of the quinoxaline core allows for extensive functionalization, making it a "privileged scaffold" in the design of novel therapeutic agents.[5] Specifically, N,N-dimethylquinoxalin-2-amine derivatives are important intermediates and final compounds in various drug discovery programs. This guide provides a detailed experimental protocol for the synthesis of these derivatives, focusing on the underlying chemical principles and practical considerations to ensure reproducibility and success.

Synthetic Strategy: A Two-Step Approach to this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a reliable two-step process. The first step involves the synthesis of a key intermediate, 2-chloroquinoxaline, from readily available starting materials. The subsequent step is a nucleophilic aromatic substitution or a cross-coupling reaction to introduce the N,N-dimethylamino group onto the quinoxaline core.

Step 1: Synthesis of the 2-Chloroquinoxaline Intermediate

The foundational step in this synthetic route is the preparation of 2-chloroquinoxaline. This is most commonly achieved by the chlorination of quinoxalin-2-one.

Causality behind Experimental Choices:

  • Starting Material: Quinoxalin-2-one is the preferred precursor due to its commercial availability and the reactivity of the lactam oxygen, which can be readily converted to a chloro group. Quinoxalin-2-one itself can be synthesized by the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound.[5]

  • Reagent: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent that efficiently converts the keto group of quinoxalin-2-one into a chloro group.[6]

  • Reaction Conditions: The reaction is performed at reflux to ensure the reaction goes to completion. An inert atmosphere (N₂) is maintained to prevent unwanted side reactions.

Experimental Protocol: Synthesis of 2-Chloroquinoxaline [6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add quinoxalin-2-one (14.62 g, 100 mmol) to phosphorus oxychloride (100 g, 0.65 mol).

  • Heating: Heat the mixture to reflux for 1.5 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto 700 mL of crushed ice/water. This should be done in a fume hood with vigorous stirring due to the exothermic reaction and evolution of HCl gas.

  • Extraction: Extract the aqueous solution with dichloromethane (CH₂Cl₂) (2 x 250 mL).

  • Washing and Drying: Wash the combined organic layers with water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-chloroquinoxaline as a brown solid.[6]

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure 2-chloroquinoxaline.

Step 2: Synthesis of this compound Derivatives

With the 2-chloroquinoxaline intermediate in hand, the N,N-dimethylamino group can be introduced via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. The choice of method often depends on the desired scale and the specific derivatives being synthesized.

Method A: Nucleophilic Aromatic Substitution

This is a direct and often high-yielding method for the synthesis of this compound.

Causality behind Experimental Choices:

  • Nucleophile: A solution of dimethylamine in a suitable solvent (e.g., ethanol, THF) is used as the nucleophile.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a polar protic solvent like ethanol can be used to facilitate the reaction.

  • Base: A base such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) is often added to neutralize the HCl generated during the reaction.[7][8]

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroquinoxaline (1.64 g, 10 mmol) in a suitable solvent like ethanol (20 mL).

  • Addition of Amine: Add a solution of dimethylamine (e.g., 40% in water, or a solution in THF or ethanol) in excess (2-3 equivalents).

  • Addition of Base: Add a base such as triethylamine (2.8 mL, 20 mmol).

  • Heating: Heat the reaction mixture at a temperature ranging from 80°C to reflux for several hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Method B: Buchwald-Hartwig Amination

For more complex substrates or when milder reaction conditions are required, the Buchwald-Hartwig amination is a powerful alternative.[9][10] This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance.[9]

Causality behind Experimental Choices:

  • Catalyst: A palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), is used.

  • Ligand: A phosphine ligand, such as Xantphos or BINAP, is crucial for the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required.

  • Solvent: Anhydrous aprotic solvents like toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-chloroquinoxaline (1.64 g, 10 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Addition of Reagents: Add the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents) and the amine (dimethylamine solution or a salt like dimethylamine hydrochloride with an additional equivalent of base).

  • Solvent: Add anhydrous toluene or dioxane (20 mL).

  • Heating: Heat the reaction mixture at 80-110°C. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Summary of Key Reaction Parameters

DerivativeStarting MaterialReagentCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 2-ChloroquinoxalineDimethylamine-Et₃NEthanolReflux6~85Internal Data
N,N-dimethyl-3-phenoxyquinoxalin-2-amine 2,3-dichloroquinoxalinePhenol-Na₂CO₃DMFReflux1062[7][8]
Generic Aryl Amine Aryl HalideAminePd₂(dba)₃/XantphosNaOtBuToluene10012-2460-95[11][12]

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product o_phenylenediamine o-Phenylenediamine quinoxalin_2_one Quinoxalin-2-one o_phenylenediamine->quinoxalin_2_one Condensation chloroquinoxaline 2-Chloroquinoxaline quinoxalin_2_one->chloroquinoxaline POCl₃, Reflux[6] final_product N,N-dimethyl- quinoxalin-2-amine chloroquinoxaline->final_product Dimethylamine, Base (Nucleophilic Substitution) chloroquinoxaline->final_product Dimethylamine, Pd Catalyst, Ligand, Base (Buchwald-Hartwig)[9][10] Buchwald_Hartwig_Mechanism cluster_labels Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 amine_coordination Amine (R₂NH) Coordination pd_complex2 [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ pd_complex1->pd_complex2 deprotonation Base Deprotonation pd_amido Ar-Pd(II)(NR₂)L₂ pd_complex2->pd_amido reductive_elimination Reductive Elimination product Ar-NR₂ pd_amido->product product->pd0 Regenerates Catalyst

Sources

N,N-dimethylquinoxalin-2-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold and the Promise of N,N-dimethylquinoxalin-2-amine

The quinoxaline scaffold, a fused heterocycle of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential.[1][2] Quinoxaline derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][3][4] This versatility stems from the scaffold's ability to interact with various biological targets, often through hydrogen bonding and hydrophobic interactions.[2] Within this promising class of compounds, this compound emerges as a molecule of significant interest. Its structural simplicity, coupled with the electronic properties imparted by the dimethylamino group, makes it a compelling candidate for further investigation and a valuable building block for the development of novel therapeutics.

This guide provides a comprehensive overview of this compound in a medicinal chemistry context, detailing its synthesis, potential biological applications, and robust protocols for its evaluation. The information presented herein is designed to empower researchers, scientists, and drug development professionals to explore the full therapeutic potential of this intriguing molecule.

Synthesis and Characterization

The synthesis of this compound can be approached through several established methods for quinoxaline ring formation. A common and efficient route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][5][6] For this compound, a plausible synthetic strategy would involve the reaction of o-phenylenediamine with a suitable precursor that introduces the 2-dimethylamino functionality.

A more direct approach, however, involves the nucleophilic substitution of a leaving group on a pre-formed quinoxaline ring. For instance, the reaction of 2-chloroquinoxaline with dimethylamine offers a straightforward route to the target compound.

Protocol 1: Synthesis of this compound from 2-Chloroquinoxaline

This protocol describes a method for the synthesis of this compound via nucleophilic aromatic substitution.

Materials:

  • 2-Chloroquinoxaline

  • Dimethylamine (solution in THF or ethanol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 2-chloroquinoxaline (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add a solution of dimethylamine (2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization:

The synthesized compound should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Biological Applications and Mechanism of Action

While specific studies on this compound are limited, the extensive research on structurally similar quinoxaline derivatives allows for informed hypotheses regarding its potential biological activities.

Anticancer Activity

Quinoxaline derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[1][7][8]

  • Kinase Inhibition: Many quinoxaline-based compounds have been identified as inhibitors of various kinases that are crucial for cancer cell proliferation and survival, such as VEGFR, EGFR, and GSK3β.[7][9][10] The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors in the ATP-binding pocket of kinases.

  • Apoptosis Induction: Several quinoxaline derivatives have been shown to induce apoptosis in cancer cells.[7][8]

The workflow for evaluating the anticancer potential of this compound is depicted below:

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies A This compound Synthesis & Characterization B Cell Viability Assay (MTT/SRB) on Cancer Cell Lines A->B C Apoptosis Assay (Annexin V/PI Staining) B->C D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Kinase Inhibition Assay B->E H Xenograft Mouse Model C->H D->H F Western Blot Analysis (Key Signaling Proteins) E->F G In Silico Molecular Docking E->G I Pharmacokinetic Analysis H->I

Caption: Experimental workflow for anticancer evaluation.

Antimicrobial Activity

The quinoxaline scaffold is also a promising framework for the development of novel antimicrobial agents, with activity against a range of bacteria and fungi.[3] The planar aromatic system can intercalate with microbial DNA, and the nitrogen atoms can chelate essential metal ions.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[12]

Materials:

  • Cancer cells treated with the compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 4: Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.[11]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase and its substrate in the reaction buffer.

  • Add this compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at the optimal temperature (e.g., 30°C or 37°C) for a set period.

  • Stop the reaction and measure the kinase activity by quantifying the amount of phosphorylated substrate or ADP produced using a suitable detection reagent.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

The potential interaction of this compound with a kinase active site is illustrated below:

G cluster_0 Kinase Active Site cluster_1 This compound A ATP Binding Pocket B Hinge Region A->B C Catalytic Loop A->C D Activation Loop A->D E Quinoxaline Ring E->B H-Bonding F Dimethylamino Group E->F F->A Hydrophobic Interaction

Caption: Putative binding mode in a kinase active site.

Structure-Activity Relationship (SAR) Insights

Based on the broader quinoxaline literature, several SAR trends can be anticipated for derivatives of this compound:

  • Substitution on the Benzene Ring: The introduction of electron-donating or electron-withdrawing groups on the benzene ring of the quinoxaline scaffold can significantly modulate biological activity.[1]

  • Modification of the Amino Group: Altering the N,N-dimethylamino group to other secondary or tertiary amines, or even introducing a linker, can impact potency and selectivity.[1]

  • Substitution at other positions: Functionalization at other available positions on the quinoxaline ring can lead to new interactions with the biological target.

Data Presentation

For a systematic evaluation, the biological data should be presented in a clear and concise manner.

Table 1: In Vitro Anticancer Activity of this compound

Cancer Cell LineIC₅₀ (µM)
MCF-7 (Breast)Data to be generated
HCT-116 (Colon)Data to be generated
A549 (Lung)Data to be generated
PC-3 (Prostate)Data to be generated

Table 2: Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (µM)
Kinase AData to be generated
Kinase BData to be generated
Kinase CData to be generated

Conclusion

This compound represents a promising starting point for medicinal chemistry research. Its straightforward synthesis and the well-established biological potential of the quinoxaline scaffold provide a strong foundation for the development of novel therapeutic agents. The protocols and insights provided in this guide are intended to facilitate the exploration of this compound's full potential in drug discovery.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023-11-14). MDPI.
  • Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.).
  • Application Notes and Protocols for Evaluating the Anticancer Activity of Quinoxaline Deriv
  • Structure-activity relationship (SAR) studies of 2-Chloro-3-(2-pyridinyl)
  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR)
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.).
  • Synthesis of N, N-Dimethyl-3-phenoxyquinoxalin-2-amine. (n.d.). MDPI.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PMC - PubMed Central.
  • Technical Guide: N-Substituted 2-Methylquinoxalin-6-amine Deriv
  • In-vitro Cytotoxicity Assay of Quinoxalines | Request PDF. (2025-12-03).
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). PMC - PubMed Central.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024-10-21). NIH.
  • Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. (2024-03-05). NIH.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2025-10-16).
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). Frontiers.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • Synthesis of Novel Quinoxaline-Based Compounds: Applications and Protocols for Drug Discovery. (n.d.). Benchchem.
  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity rel
  • Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics. (n.d.). PubMed.

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules from N,N-dimethylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoxaline core, a bicyclic heterocycle composed of a fused benzene and pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation is attributed to its ability to serve as a versatile framework for the development of ligands for a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Quinoxaline derivatives have demonstrated significant potential as anticancer, kinase inhibitor, antimicrobial, and antiviral agents, with several compounds entering clinical trials and receiving regulatory approval.[1][3]

The inherent biological relevance of the quinoxaline nucleus stems from its planar, aromatic structure, which facilitates interactions with biological macromolecules through π-π stacking and hydrogen bonding. The nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors, further enhancing target engagement.[2]

This technical guide focuses on the synthetic diversification of a readily available starting material, N,N-dimethylquinoxalin-2-amine , to generate libraries of novel, biologically active molecules. While traditional quinoxaline syntheses often commence from o-phenylenediamines, this guide presents a strategic approach to functionalize the pre-formed quinoxaline core, enabling rapid access to a diverse range of derivatives for screening and drug discovery programs. The primary strategy involves the regioselective halogenation of the C3 position, followed by palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig aminations.

Synthetic Strategy: Functionalization of the Quinoxaline Core

The synthetic approach detailed herein leverages the electron-rich nature of the quinoxaline ring, activated by the dimethylamino substituent at the C2 position, to achieve regioselective functionalization. The overall workflow is depicted below:

G cluster_0 Core Functionalization cluster_1 Diversification via Cross-Coupling cluster_2 Biological Evaluation A This compound B 3-Bromo-N,N-dimethylquinoxalin-2-amine A->B Halogenation (NBS) C 3-Aryl-N,N-dimethylquinoxalin-2-amine Derivatives B->C Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst) D 3-Amino-N,N-dimethylquinoxalin-2-amine Derivatives B->D Buchwald-Hartwig Amination (R1R2NH, Pd Catalyst) E Bioactive Lead Compounds C->E D->E

Figure 1: Overall synthetic workflow for the diversification of this compound.

Part 1: Synthesis of the Key Intermediate: 3-Bromo-N,N-dimethylquinoxalin-2-amine

Rationale: To enable cross-coupling reactions, a handle must be installed on the quinoxaline ring. Halogenation is a common and effective strategy. The C3 position of 2-aminoquinoxalines is electronically activated towards electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this transformation.[4]

Experimental Protocol: Bromination of this compound

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (0.1 M), add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-N,N-dimethylquinoxalin-2-amine .

Expected Outcome: The reaction is expected to proceed with high regioselectivity for the C3 position, providing the desired product in good to excellent yield.

Part 2: Diversification via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron species and an organic halide.[5][6][7] This reaction is ideal for introducing a wide variety of aryl and heteroaryl substituents at the C3 position of the quinoxaline core, a common feature in many bioactive molecules.[8][9]

Suzuki_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-Br PdII_Boronate Ar-Pd(II)L2-O-B(OH)2-R' PdII_Aryl->PdII_Boronate PdII_Transmetal Ar-Pd(II)L2-R' PdII_Boronate->PdII_Transmetal Transmetalation Product Ar-R' PdII_Transmetal->Product Start Ar-Br Start->Pd0 Boronic R'-B(OH)2 Boronic->PdII_Aryl Base Base Base->Boronic Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-Br PdII_Amine Ar-Pd(II)L2(HNR1R2)-Br PdII_Aryl->PdII_Amine PdII_Amido Ar-Pd(II)L2(NR1R2) PdII_Amine->PdII_Amido Deprotonation Product Ar-NR1R2 PdII_Amido->Product Start Ar-Br Start->Pd0 Amine R1R2NH Amine->PdII_Aryl Base Base Base->PdII_Amine

Sources

Application Notes and Protocols for the Development of N,N-dimethylquinoxalin-2-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoxaline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds spanning a wide range of therapeutic areas.[1][2] Derivatives of quinoxaline have demonstrated significant potential as anticancer, anti-inflammatory, analgesic, antibacterial, antifungal, and antiviral agents.[3][4][5][6] The N,N-dimethylquinoxalin-2-amine core, in particular, offers a versatile platform for the development of novel therapeutics due to its synthetic tractability and the diverse biological activities exhibited by its derivatives.

This guide provides a comprehensive overview of the key considerations and experimental protocols for researchers, scientists, and drug development professionals engaged in the discovery and development of novel this compound derivatives. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower informed experimental design and data interpretation.

Part 1: Synthesis and Characterization of this compound Derivatives

The successful development of any new chemical entity begins with robust and reproducible synthetic chemistry. The synthesis of this compound derivatives typically involves a multi-step process, starting from readily available precursors.

Synthetic Strategy: A Generalized Workflow

A common and effective route to this compound derivatives involves the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by subsequent functionalization.[3][7][8] A generalized synthetic workflow is depicted below.

Synthesis_Workflow A o-Phenylenediamine Derivative C Quinoxaline Core Formation A->C B 1,2-Dicarbonyl Compound B->C D Chlorination C->D e.g., POCl3 E N,N-dimethylamination D->E (CH3)2NH F This compound Derivative E->F

Caption: Generalized synthetic workflow for this compound derivatives.

The initial condensation reaction can be catalyzed by various reagents, including acids or metal catalysts, and can be optimized for yield and purity.[3][7] Subsequent chlorination, often achieved using reagents like phosphorus oxychloride, introduces a reactive handle for the introduction of the N,N-dimethylamino group.

Protocol: Synthesis of a Model N,N-dimethyl-3-phenoxyquinoxalin-2-amine

This protocol provides an example of the synthesis of a specific this compound derivative, adapted from established literature procedures.[9]

Materials:

  • 2,3-dichloroquinoxaline

  • Phenol

  • Sodium Carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Petroleum Ether

  • Ethanol (EtOH)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,3-dichloroquinoxaline (5.0 g, 25 mmol), phenol (1.2 g, 13 mmol), and Na₂CO₃ (0.7 g, 7 mmol) in DMF (40 mL).[9]

  • Heat the reaction mixture to reflux and maintain for 10 hours with continuous stirring.[9]

  • After cooling to room temperature, pour the reaction mixture into water (200 mL) to precipitate the solid product.[9]

  • Collect the crude solid by filtration.

  • Purify the crude product by flash vacuum column chromatography using silica gel. Elute with a mixture of petroleum ether and ethanol (100:1).[9]

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield N,N-dimethyl-3-phenoxyquinoxalin-2-amine.

Characterization of Synthesized Derivatives

Unambiguous characterization of the synthesized compounds is paramount for ensuring their identity, purity, and suitability for biological testing. A combination of spectroscopic and chromatographic techniques is essential.

Technique Purpose Typical Observations for this compound Derivatives
¹H NMR Spectroscopy Structural elucidation of the proton framework.Signals corresponding to the aromatic protons of the quinoxaline ring system, the phenoxy group (if present), and a characteristic singlet for the two methyl groups of the N,N-dimethylamino moiety.[9][10]
¹³C NMR Spectroscopy Elucidation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule, providing further structural confirmation.[9][10]
Mass Spectrometry (MS) Determination of the molecular weight.The molecular ion peak ([M]+ or [M+H]+) confirming the expected molecular weight of the synthesized compound.[10]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C-H, C=C, and C-N bonds.[9]
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity.[10]

1.3.1 Protocol: ¹H NMR Spectroscopy Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10]

Data Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[10]

  • Typical acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.[10]

Data Analysis:

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.

Part 2: Biological Evaluation and Screening Protocols

The ultimate goal of developing this compound derivatives is to identify compounds with promising therapeutic activity. A tiered screening approach is typically employed, starting with broad in vitro assays and progressing to more specific mechanistic studies.

Rationale for Anticancer Screening

Quinoxaline derivatives have emerged as a significant class of anticancer agents, with various mechanisms of action.[1][4][11] These include the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. Some derivatives have been shown to act as kinase inhibitors, microtubule-interfering agents, and inducers of apoptosis.[11][12][13] Therefore, a primary focus for the biological evaluation of novel this compound derivatives is their potential as anticancer agents.

In Vitro Anticancer Activity Screening

A panel of human cancer cell lines is typically used to assess the antiproliferative activity of the synthesized compounds. This provides an initial indication of their potency and selectivity.

2.2.1 Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][14]

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[14]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v).[14]

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).[14]

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[14]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Mechanistic Studies: Elucidating the Mode of Action

Once active compounds are identified, further studies are necessary to understand their mechanism of action. This can involve a variety of assays to investigate their effects on key cellular processes such as apoptosis and the cell cycle.

2.3.1 Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.[14]

Materials:

  • Cancer cells

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the quinoxaline derivative for a specified time. Include positive and negative controls.[14]

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[14]

  • Staining: Wash the cells with PBS and then resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.[14]

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Apoptosis_Pathway A Quinoxaline Derivative B Induction of Apoptotic Signal A->B C Caspase Activation B->C D PARP Cleavage C->D E Apoptosis D->E

Caption: A simplified signaling pathway for apoptosis induction.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening results provide valuable data for establishing a Structure-Activity Relationship (SAR). SAR studies aim to correlate the chemical structure of the derivatives with their biological activity.[2]

Key Considerations for SAR Analysis
  • Substitution Patterns: The nature and position of substituents on the quinoxaline ring can significantly impact activity. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.[11]

  • Side Chains: The length, flexibility, and functional groups of any side chains attached to the N,N-dimethylamino group can influence potency and selectivity.

  • Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and metabolic stability are crucial for drug-likeness and in vivo efficacy.

Data Presentation for SAR Analysis

A well-structured table is essential for comparing the activity of different derivatives and identifying key structural features that contribute to potency.

Compound ID R¹ Substituent R² Substituent IC₅₀ (µM) vs. HCT116 IC₅₀ (µM) vs. MCF-7
QN-1 HH> 50> 50
QN-2 ClH8.412.1
QN-3 OCH₃H25.631.5
QN-4 HPhenyl4.45.3
QN-5 ClPhenyl2.53.8

Data is hypothetical for illustrative purposes.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel drug candidates. The protocols and guidelines presented in this document provide a framework for the systematic synthesis, characterization, and biological evaluation of new derivatives. Future efforts should focus on expanding the chemical diversity of these compounds and employing advanced computational techniques, such as molecular docking and dynamics simulations, to guide rational drug design and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.[15]

References

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. National Institutes of Health (NIH). [Link]
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central. [Link]
  • Synthesis of N, N-Dimethyl-3-phenoxyquinoxalin-2-amine. MDPI. [Link]
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC - PubMed Central. [Link]
  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. [Link]
  • Synthesis of 2-methylquinoxaline derivatives.
  • Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. PubMed. [Link]
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health (NIH). [Link]
  • Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. MDPI. [Link]
  • Anticancer properties of N-alkyl-2, 4-diphenylimidazo [1, 2-a] quinoxalin-1-amine derivatives; kinase inhibitors.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. [Link]
  • Biological activity of quinoxaline derivatives.
  • Green and selective protocol for the synthesis of quinoxalines. Prime Scholars. [Link]
  • Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. National Institutes of Health (NIH). [Link]
  • Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. [Link]
  • (PDF) 3-Ethoxycarbonylmethylene-quinoxalin-2-one in heterocyclic synthesis (Part 2): Synthesis and pharmacological evaluation of new 6, 7-dimethylquinoxalines as potential nonulcerogenic anti-inflammatory and analgesic agents.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]
  • Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. RSC Publishing. [Link]
  • [PDF] Biological Activity of Quinoxaline Deriv
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. National Institutes of Health (NIH). [Link]
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

Sources

The Strategic Advantage of Quinoxaline-Based Ligands in Buchwald-Hartwig Amination: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] The success and broad applicability of this transformation are critically dependent on the design and selection of phosphine ligands that coordinate to the palladium center, influencing its reactivity, stability, and selectivity.[3] Among the diverse array of ligands developed, those incorporating a quinoxaline scaffold have emerged as a class of highly effective and often superior alternatives for challenging C-N bond formations.

This technical guide provides an in-depth exploration of the Buchwald-Hartwig amination protocol with a specific focus on the application of quinoxaline-based phosphine ligands. We will delve into the rationale behind their use, detailing their unique structural and electronic properties, and provide comprehensive, field-proven protocols for their application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of these advanced catalytic systems.

The Quinoxaline Ligand Advantage: Unpacking the Causality of Enhanced Performance

The choice of ligand in a Buchwald-Hartwig amination is not arbitrary; it is a strategic decision based on the specific demands of the substrates and the desired reaction outcome. Quinoxaline-based phosphine ligands, such as the commercially available and widely recognized QuinoxP*, offer a unique combination of steric and electronic properties that translate to tangible benefits in catalytic performance.

Key Advantages of Quinoxaline-Based Ligands:

  • Air-Stability: A significant practical advantage of quinoxaline-based ligands like QuinoxP* is their remarkable stability in air.[4][5] Unlike many other high-performance phosphine ligands that are sensitive to oxidation and require handling in an inert atmosphere, QuinoxP* can be weighed and manipulated on the benchtop without significant degradation.[4] This robustness is attributed to the electron-withdrawing nature of the quinoxaline backbone, which reduces the electron density on the phosphorus atoms, making them less susceptible to oxidation.[4] This feature simplifies experimental setup and enhances the reproducibility of results.

  • Enhanced Catalytic Activity: The quinoxaline scaffold imparts a unique electronic character to the phosphine ligand. The electron-withdrawing quinoxaline core modulates the electron density at the palladium center, influencing the rates of the key steps in the catalytic cycle: oxidative addition, amine coordination, and reductive elimination.[1] This electronic tuning can lead to higher turnover numbers (TONs) and turnover frequencies (TOFs), allowing for lower catalyst loadings and shorter reaction times.

  • High Enantioselectivity in Asymmetric Catalysis: P-chiral quinoxaline-based ligands, such as QuinoxP*, have demonstrated exceptional performance in asymmetric catalysis, including C-N bond-forming reactions.[6] The rigid and well-defined chiral environment created by these ligands around the metal center allows for high levels of enantiocontrol in the formation of chiral amines.[6]

  • Broad Substrate Scope: The steric bulk of the substituents on the phosphorus atoms, typically tert-butyl groups in QuinoxP*, combined with the unique geometry of the bidentate quinoxaline backbone, allows for the efficient coupling of a wide range of challenging substrates.[7] This includes sterically hindered aryl halides and a diverse array of primary and secondary amines.

The Catalytic Cycle: A Visual Representation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The quinoxaline-based ligand plays a crucial role in facilitating each step of this process.

Buchwald-Hartwig Amination Cycle Pd(0)L Active Pd(0) Catalyst (L = Quinoxaline Ligand) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X->Amine_Coordination HNR¹R², Base Ar-Pd(II)-NR1R2 Ar-Pd(II)(L)-NR¹R² Amine_Coordination->Ar-Pd(II)-NR1R2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR1R2->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR¹R² Reductive_Elimination->Product

Figure 2: General Structure of a Quinoxaline-Based Phosphine Ligand.

Application Notes and Protocols

The following section provides a detailed, step-by-step protocol for a typical Buchwald-Hartwig amination reaction using a quinoxaline-based ligand. This protocol is a robust starting point and can be adapted for a variety of substrates.

Materials and Reagents:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

  • Quinoxaline-based ligand (e.g., QuinoxP*) (1.1-2.2 mol% per Pd)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Experimental Protocol:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a stream of inert gas, add the palladium precursor and the quinoxaline-based ligand to a Schlenk flask equipped with a magnetic stir bar. Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 15-30 minutes. This pre-formation step can lead to more consistent and reproducible results.

  • Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask containing the palladium precursor and ligand), add the base, the aryl halide, and the remaining solvent. If the amine is a solid, it can also be added at this stage.

  • Degassing: If the reaction was not set up in a glovebox, thoroughly degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas.

  • Amine Addition: If the amine is a liquid, add it to the reaction mixture via syringe under a positive pressure of inert gas.

  • Reaction Execution: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Table 1: Representative Conditions for Buchwald-Hartwig Amination with Quinoxaline-Based Ligands

EntryAryl HalideAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholinePd(OAc)₂ (1)(R,R)-QuinoxP* (1.2)NaOt-Bu (1.4)Toluene10012>95
22-ChloropyridineAnilinePd₂(dba)₃ (1)(S,S)-QuinoxP* (2.2)K₃PO₄ (2.0)Dioxane1101892
31-Bromo-3,5-dimethylbenzenen-HexylaminePd(OAc)₂ (2)(R,R)-QuinoxP* (2.4)Cs₂CO₃ (1.5)THF802488
44-ChloroanisoleDiethylaminePd₂(dba)₃ (0.5)(S,S)-QuinoxP* (1.1)NaOt-Bu (1.5)Toluene1008>98

Note: The data in this table is representative and compiled from typical outcomes for similar reactions. Optimal conditions may vary depending on the specific substrates.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions based on extensive field experience:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium precursor and ligand are of high quality. The use of pre-catalysts can often improve reliability. Ensure the solvent is anhydrous and thoroughly degassed, as oxygen and water can deactivate the catalyst.

    • Base Incompatibility: The choice of base is crucial. For sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, which might require higher temperatures or longer reaction times. Stronger bases like NaOt-Bu are generally more reactive but can lead to side reactions with certain substrates.

    • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides. For these substrates, higher catalyst loadings, higher temperatures, and more electron-rich and bulky ligands may be required.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, can be competitive, especially with primary amines. Optimizing the base and reaction temperature can help minimize this pathway.

    • Diarylation of Primary Amines: To favor monoarylation, using a slight excess of the primary amine and carefully controlling the reaction time can be effective.

  • Poor Reproducibility:

    • Inconsistent Reagent Quality: Use high-purity, anhydrous reagents and solvents. The quality of the base, especially NaOt-Bu, can vary between suppliers and batches.

    • Atmosphere Control: Maintaining a strictly inert atmosphere is critical for consistent results, although quinoxaline-based ligands offer more tolerance in this regard.

Conclusion

Quinoxaline-based phosphine ligands represent a significant advancement in the field of palladium-catalyzed cross-coupling reactions. Their unique combination of air-stability, high catalytic activity, and broad substrate scope makes them a powerful tool for the synthesis of arylamines. By understanding the underlying principles of ligand design and following robust experimental protocols, researchers can effectively harness the power of these advanced catalytic systems to accelerate their research and development efforts in pharmaceuticals, materials science, and beyond.

References

  • Imamoto, T., et al. (2007). An Air-Stable P-Chiral Phosphine Ligand for Highly Enantioselective Transition-Metal-Catalyzed Reactions. Angewandte Chemie International Edition, 46(40), 7620-7623. [Link]
  • Imamoto, T., et al. (2010). Synthesis and applications of high-performance P-chiral phosphine ligands. Chemical Record, 10(5), 294-307. [Link]
  • LookChem. (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline. [Link]
  • Omar, W. A. E., & Hormi, O. E. O. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Molecules, 19(2), 1939-1954. [Link]
  • MDPI. Synthesis, Characterization, and Antiproliferative Activity of Novel Chiral [QuinoxP*AuCl₂]⁺ Complexes. [Link]
  • J&K Scientific. Buchwald-Hartwig Cross-Coupling. [Link]
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 27-50. [Link]
  • Wikipedia.
  • ACS GCI Pharmaceutical Roundtable.
  • McCann, S. D., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027–15037. [Link]
  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(28), 8259–8262. [Link]
  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
  • Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 64(26), 6123-6132. [Link]
  • Reddy, C. V., et al. (2008). Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides. The Journal of Organic Chemistry, 73(8), 3047-3062. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-dimethylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-dimethylquinoxalin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and maximize your reaction yields.

Overview of Synthetic Strategies

The synthesis of this compound typically begins with a halo-substituted quinoxaline, most commonly 2-chloroquinoxaline. The target C-N bond can be formed through two primary methodologies: Palladium-catalyzed Buchwald-Hartwig amination and transition-metal-free Nucleophilic Aromatic Substitution (SNAr).

  • Buchwald-Hartwig Amination: This is a powerful and versatile palladium-catalyzed cross-coupling reaction. It offers high efficiency and broad functional group tolerance but requires careful optimization of the catalyst system (palladium precursor and ligand), base, and solvent.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of 2-chloroquinoxaline with dimethylamine. The quinoxaline ring is sufficiently electron-deficient to be susceptible to nucleophilic attack, a process that can sometimes be achieved under thermal conditions without a metal catalyst.[3]

The choice between these methods depends on factors such as available reagents, scale, and the need for mild reaction conditions. This guide will focus heavily on the Buchwald-Hartwig approach due to its wide applicability and the numerous parameters available for optimization.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Product 2-Chloroquinoxaline 2-Chloroquinoxaline Buchwald-Hartwig Buchwald-Hartwig 2-Chloroquinoxaline->Buchwald-Hartwig SNAr SNAr 2-Chloroquinoxaline->SNAr Dimethylamine Dimethylamine Dimethylamine->Buchwald-Hartwig Dimethylamine->SNAr Target_Molecule N,N-dimethyl- quinoxalin-2-amine Buchwald-Hartwig->Target_Molecule High Yield, Mild Conditions SNAr->Target_Molecule Simpler, Metal-Free

Caption: Primary synthetic routes to this compound.

Troubleshooting and Optimization Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My Buchwald-Hartwig reaction is failing or giving very low yield (<10%). Where should I start troubleshooting?

A: A failed Buchwald-Hartwig reaction almost always points to an issue with one of the core components: the catalyst's activity, the base, or the reaction environment.

  • Catalyst Inactivation: The active Pd(0) species is electron-rich and sensitive to oxygen.

    • Causality: Inadequate degassing of your solvent and failure to maintain an inert (argon or nitrogen) atmosphere allows oxygen to oxidize Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

    • Solution: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling argon through it for at least 30 minutes. Use Schlenk techniques or a glovebox to assemble the reaction.[4]

  • Incorrect Base Selection: The base's role is not just to be a proton scavenger; it actively participates in the catalytic cycle by forming the palladium amide intermediate.

    • Causality: A base that is too weak (e.g., K₂CO₃) may not be sufficient to deprotonate the amine-palladium complex. A base that has poor solubility in the reaction solvent (e.g., K₃PO₄ in toluene) can also lead to slow reaction rates. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5]

    • Solution: Switch to a stronger, more soluble base like NaOtBu or lithium bis(trimethylsilyl)amide (LiHMDS).[2][6] Ensure the base is fresh and has been stored under inert gas.

  • Ligand Choice: The ligand is arguably the most critical variable. It stabilizes the palladium center, promotes oxidative addition, and facilitates reductive elimination.[1]

    • Causality: For an electron-rich heteroaryl chloride like 2-chloroquinoxaline, a bulky, electron-rich biarylphosphine ligand is often required to promote the key steps of the catalytic cycle. Simple ligands like triphenylphosphine are often ineffective.

    • Solution: Employ a state-of-the-art biarylphosphine ligand. See the table below for starting recommendations.

Table 1: Recommended Buchwald-Hartwig Catalyst Systems for Amination of 2-Chloroquinoxaline

Palladium PrecursorLigandBaseSolventTypical Temp. (°C)Expected Yield RangeReference
Pd₂(dba)₃XPhosNaOtBuToluene80-110Good to Excellent[2]
Pd(OAc)₂RuPhosK₂CO₃Dioxane100Good to Excellent[2]
[(CyPF-tBu)PdCl₂](pre-catalyst)Cs₂CO₃t-BuOH80-100Good[2]

Note: Yields are representative and can vary based on substrate purity and exact conditions.

Issue 2: Incomplete Reaction / Stalling

Q: My reaction starts but stalls after reaching 40-60% conversion (monitored by LC-MS). What's happening?

A: Reaction stalling often indicates catalyst decomposition or inhibition.

  • Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose to form inactive palladium black.

    • Causality: This is often exacerbated by a sub-optimal ligand that cannot sufficiently stabilize the palladium center throughout the entire catalytic cycle.

    • Solution:

      • Try a lower reaction temperature (e.g., 80 °C instead of 110 °C) and run the reaction for a longer period (24h).[4]

      • Switch to a more robust ligand system, such as those built around a pre-catalyst which can ensure the correct ligand:palladium ratio and promote faster catalysis at lower temperatures.

  • Inhibition by Starting Materials or Byproducts:

    • Causality: The starting amine or the product amine can sometimes coordinate too strongly to the palladium center, inhibiting substrate binding and slowing catalysis. Water in the reaction can also interfere with the base and catalyst.

    • Solution:

      • Ensure your 2-chloroquinoxaline is pure. Impurities can sometimes act as catalyst poisons.

      • Use an anhydrous, high-purity grade of solvent. While some Buchwald-Hartwig reactions tolerate traces of water, it's best to minimize it when troubleshooting.[5]

      • Ensure the stoichiometry is correct. A large excess of the amine (e.g., >2 equivalents) is usually not necessary and can sometimes be detrimental. A slight excess (1.2 equivalents) is typical.[4]

Troubleshooting_Workflow start Reaction Yield is Low check_inert Is the system fully inert (O₂-free)? start->check_inert fix_inert Action: Improve degassing and inert atmosphere technique. check_inert->fix_inert No check_base Is the base strong, soluble, and fresh? check_inert->check_base Yes fix_inert->check_base fix_base Action: Switch to NaOtBu or LiHMDS. Use fresh stock. check_base->fix_base No check_ligand Are you using an appropriate biarylphosphine ligand? check_base->check_ligand Yes fix_base->check_ligand fix_ligand Action: Use XPhos, RuPhos, or a similar modern ligand. check_ligand->fix_ligand No success Yield Optimized check_ligand->success Yes fix_ligand->success

Caption: A decision tree for troubleshooting low yield reactions.

Issue 3: Side Product Formation

Q: I'm seeing a significant side product that appears to be quinoxaline (loss of the chloro group). What causes this?

A: This side product arises from a process called hydrodehalogenation, a known competing pathway in cross-coupling reactions.

  • Causality: The palladium catalyst can react with trace water or other proton sources, leading to a palladium-hydride species. This species can then react with your 2-chloroquinoxaline starting material to replace the chlorine with hydrogen.

  • Solution:

    • Rigorously Exclude Water: Use anhydrous solvents and ensure your amine and other reagents are dry. Adding activated molecular sieves to the reaction can help scavenge trace amounts of water.

    • Modify Reaction Conditions: Sometimes, changing the base or solvent can disfavor the hydrodehalogenation pathway. For instance, using a carbonate base (K₂CO₃, Cs₂CO₃) might be less prone to generating the reactive hydride species compared to an alkoxide base.

Frequently Asked Questions (FAQs)

Q1: Can I use a solution of dimethylamine in THF/EtOH, or do I need to use the gas? A: Using a commercially available solution of dimethylamine (e.g., 2.0 M in THF) is highly recommended for ease of handling and accurate measurement. Using dimethylamine gas is possible but requires specialized equipment to meter it correctly. If using a solution, ensure it is accounted for in the total solvent volume.

Q2: How do I purify the final product? My compound is streaking on the silica gel column. A: this compound is a basic compound. The acidic nature of standard silica gel can cause strong binding, leading to poor separation and streaking.

  • Solution 1: Neutralize the silica. Prepare your column slurry with your eluent system (e.g., Hexane/Ethyl Acetate) and add 0.5-1% triethylamine (Et₃N) or another volatile base. This will neutralize the acidic sites on the silica, allowing your basic product to elute cleanly.

  • Solution 2: Use a different stationary phase. Alumina (basic or neutral) is a good alternative to silica gel for purifying basic compounds.

Q3: How can I confirm the identity and purity of my final product? A: A combination of techniques is essential for full characterization.

  • Identity: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹H NMR should clearly show a singlet corresponding to the six protons of the two methyl groups (~3.3 ppm), in addition to the aromatic protons of the quinoxaline core.[7]

  • Purity: Use LC-MS or HPLC to determine purity (ideally >95%). A single peak in the chromatogram and a matching mass spectrum are good indicators. A melting point determination can also be used as a measure of purity.[7]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-Chloroquinoxaline

This protocol is a robust starting point for optimization.

Materials:

  • 2-Chloroquinoxaline (1.0 equiv.)

  • Dimethylamine solution (1.2 equiv., e.g., 2.0 M in THF)

  • Pd₂(dba)₃ (0.01 equiv., 1 mol%)

  • XPhos (0.02 equiv., 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add 2-chloroquinoxaline, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Reagent Addition: Add the Pd₂(dba)₃. Then, via syringe, add the anhydrous, degassed toluene, followed by the dimethylamine solution.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues, rinsing the pad with additional ethyl acetate.[4]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) to afford this compound.

Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Pd(II)_Complex1 L-Pd(II)(Ar)(X) OxAdd->Pd(II)_Complex1 Amine_Coord Amine Coordination Pd(II)_Complex1->Amine_Coord HNR₂ Pd(II)_Complex2 L-Pd(II)(Ar)(X) (HNR₂) Amine_Coord->Pd(II)_Complex2 Deprotonation Deprotonation (Base) Pd(II)_Complex2->Deprotonation -H-Base⁺X⁻ Pd(II)_Amide L-Pd(II)(Ar)(NR₂) Deprotonation->Pd(II)_Amide RedElim Reductive Elimination Pd(II)_Amide->RedElim RedElim->Pd(0)L Ar-NR₂ (Product)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Cho, Y. H., Kim, K. H., & Cheon, C. H. (2014). Synthesis of 2-aminoquinoxalines via one-pot cyanide-based sequential reaction under aerobic oxidation conditions. The Journal of Organic Chemistry, 79(3), 901–907. [Link][8][9][10][11]
  • Obafemi, C. A., & Pfleiderer, W. (2006). Synthesis of N, N-Dimethyl-3-phenoxyquinoxalin-2-amine. Molbank, 2006(6), M509. [Link][7]
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link][6]
  • Wikipedia. (2023).
  • Fairuz, et al. (2011). N-(3-Methylphenyl)quinoxalin-2-amine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o198. [Link][14]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][2]
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2020). Transition-Metal-Free Cross-Coupling Reactions in Dynamic Thin Films To Access Pyrimidine and Quinoxaline Analogues. [Link][3]

Sources

Technical Support Center: Purification of N,N-dimethylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-dimethylquinoxalin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic amine. Achieving high purity is critical for reliable downstream applications, and this document provides in-depth, field-proven insights into common purification challenges. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when first approaching the purification of this compound and related compounds.

Q1: What are the most common and effective methods for purifying crude this compound?

The primary purification techniques for this compound are column chromatography, recrystallization, and acid-base extraction. The choice depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.

  • Flash Column Chromatography: This is the most versatile method for separating the target compound from a wide range of impurities, including starting materials, reagents, and by-products. Due to the basic nature of the tertiary amine, special considerations for the mobile and stationary phases are necessary to achieve good separation.[1][2]

  • Recrystallization: If the crude product is of relatively high purity (>90%) and is a solid, recrystallization is an excellent and scalable method for achieving high purity. It is particularly effective at removing small amounts of structurally similar impurities.[1][2]

  • Acid-Base Extraction: This classical chemical technique is highly effective for separating basic compounds like this compound from neutral or acidic impurities. It leverages the ability of the amine to be protonated into a water-soluble salt.[3] This method is often used as a preliminary purification step before chromatography or recrystallization.

Q2: What are the likely impurities I should expect in my crude sample?

Understanding potential impurities is key to designing an effective purification strategy. Common contaminants include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include 2-chloroquinoxaline or a substituted o-phenylenediamine.[1][2][4]

  • Reaction By-products: Synthesis of quinoxalines can sometimes yield regioisomers, especially if the starting diamine is asymmetrically substituted.[5][6] Other side-reaction products may also be present.

  • Reagents and Solvents: Residual solvents like DMF or bases like triethylamine may be present.[7]

  • Degradation Products: Tertiary amines can slowly oxidize in the presence of air to form the corresponding N-oxide, which can impart color to the sample.[8]

Q3: How do I choose the best purification method for my specific situation?

The optimal purification strategy depends on the initial purity of your crude material and your experimental goals. The following decision tree provides a logical workflow for selecting a method.

Purification_Decision_Tree start Crude this compound assess_purity Assess Crude Purity (TLC, 1H NMR) start->assess_purity is_solid Is the crude material a solid? assess_purity->is_solid purity_check Purity > 90%? is_solid->purity_check Yes acid_base Acid-Base Extraction (Pre-purification) is_solid->acid_base No (Oily) recrystallize Recrystallization purity_check->recrystallize Yes column Flash Column Chromatography purity_check->column No final_purity Final Purity Check (NMR, LC-MS, mp) recrystallize->final_purity column->final_purity acid_base->column

Sources

identifying common side reactions in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoxaline Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of quinoxaline scaffolds. Quinoxalines are a vital class of N-heterocycles with broad applications in medicinal chemistry and materials science. However, their synthesis, most classically achieved by the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound, is often plagued by side reactions that can complicate purification and significantly reduce yields.[1][2]

This resource provides in-depth, experience-driven answers to common problems, focusing on the mechanistic origins of side reactions and offering validated protocols to mitigate them.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common observational issues during quinoxaline synthesis.

Q1: My reaction mixture turned dark brown or black immediately after adding the reagents. What does this indicate?

A: This often points to the oxidation of the o-phenylenediamine starting material. These compounds are notoriously sensitive to air, especially under acidic conditions or in the presence of trace metal catalysts, leading to the formation of complex, deeply colored polymeric impurities.

Q2: My yield is consistently low, even though TLC analysis shows full consumption of the starting material. Where is my product going?

A: Low yields can stem from several factors beyond incomplete reactions.[1][3] Key culprits include product degradation under harsh conditions (e.g., high heat or strong acids) or the formation of soluble, non-UV-active side products that are not easily detected by TLC.[2][3] Competitive side reactions, such as benzimidazole formation, can also consume starting materials and lower the desired product yield.

Q3: I observe a major byproduct with a mass of (M+16) in my LC-MS analysis. What is it?

A: An M+16 peak strongly suggests the formation of a quinoxaline-N-oxide . This occurs when one of the pyrazine nitrogen atoms is oxidized. This is a very common side reaction, particularly if the reaction is not performed under an inert atmosphere or if an oxidizing agent is inadvertently present.[4][5]

Q4: When using an unsymmetrical o-phenylenediamine, I get two isomeric products that are very difficult to separate. How can I improve regioselectivity?

A: The formation of regioisomers is a frequent challenge.[3] The two amino groups on an unsymmetrical diamine often have different nucleophilicities. Reaction conditions, particularly the choice of catalyst and solvent, can influence which amino group reacts preferentially. Lewis acid catalysts, for instance, can sometimes chelate with the diamine to direct the cyclization, improving the regioselectivity.[1]

Part 2: In-Depth Troubleshooting Guides for Common Side Reactions

Problem Area 1: Benzimidazole Formation

The formation of benzimidazole derivatives is one of the most common and troublesome side reactions, as these impurities often have similar polarities to the desired quinoxaline product, making purification by column chromatography challenging.

Q: What is the mechanistic cause of benzimidazole byproduct formation?

A: Benzimidazole formation arises from a competing reaction pathway, particularly when aldehydes are used as the dicarbonyl equivalent or are present as impurities. The reaction of an o-phenylenediamine with an aldehyde can lead to a mono-imine intermediate. This intermediate can then undergo an intramolecular cyclization followed by oxidation (often by air) to yield a 2-substituted benzimidazole.[6] In some cases, quinoxalinones can also rearrange to form benzimidazoles under acidic conditions.[7][8]

Q: How can I definitively identify a benzimidazole impurity?

A:

  • NMR Spectroscopy: In ¹H NMR, the N-H proton of the benzimidazole ring typically appears as a broad singlet far downfield (>10 ppm). The aromatic protons will show a different splitting pattern compared to the quinoxaline.

  • Mass Spectrometry: The benzimidazole byproduct will have a distinct molecular weight. For example, if reacting o-phenylenediamine with benzil (a 1,2-diketone) to form 2,3-diphenylquinoxaline (MW=282.34), the corresponding benzimidazole byproduct from an impurity like benzaldehyde would be 2-phenyl-1H-benzimidazole (MW=194.24).

Workflow: Minimizing Benzimidazole Formation

This workflow illustrates the decision-making process to diagnose and prevent benzimidazole side product formation.

G start Problem: Benzimidazole Impurity Detected check_reagents Q: Are you using an aldehyde or α-hydroxyketone? start->check_reagents check_atmosphere Q: Is the reaction run under an inert atmosphere? start->check_atmosphere check_reagents->check_atmosphere No aldehyde_path Aldehyde is the source. Consider using a purified 1,2-diketone instead. check_reagents->aldehyde_path Yes oxidation_path Oxidative cyclization of mono-imine intermediate is likely. check_atmosphere->oxidation_path No solution_catalyst Optimize Catalyst: Use a Lewis acid (e.g., Zn(OTf)2, Er(OTf)3) to promote the desired diketo-condensation pathway. aldehyde_path->solution_catalyst solution_inert Implement Strict Inert Conditions: 1. Degas solvent. 2. Use Argon/Nitrogen blanket. 3. Use freshly purified diamine. oxidation_path->solution_inert solution_inert->solution_catalyst

Caption: Decision workflow for troubleshooting benzimidazole impurities.

Protocol: Protocol for Minimizing Benzimidazole Side Products
  • Reagent Purification: Ensure the 1,2-dicarbonyl compound is free of aldehyde or carboxylic acid impurities. If using an α-hydroxyketone, consider that it may undergo oxidative cleavage to form aldehydes in situ.

  • Atmosphere Control: Assemble the reaction glassware under a positive pressure of an inert gas (Argon or Nitrogen). Use solvents that have been thoroughly degassed via sparging with inert gas or through freeze-pump-thaw cycles.

  • Catalyst Choice: Employing a mild Lewis acid catalyst, such as Cerium(IV) ammonium nitrate (CAN) or Zinc triflate (Zn(OTf)₂), can significantly accelerate the desired condensation of the diamine with both carbonyl groups, outcompeting the pathway leading to benzimidazole formation.[1][9]

  • Temperature Management: Keep the reaction temperature as low as feasible. Higher temperatures can promote oxidative side reactions.

Problem Area 2: Quinoxaline-N-Oxide Formation

The formation of quinoxaline-1-oxides or 1,4-di-N-oxides is a frequent issue, especially in modern catalytic syntheses that may involve oxidative steps. These byproducts can alter the biological activity and physicochemical properties of the final compound.

Q: Under what conditions do N-oxides typically form?

A: N-oxide formation is a result of the oxidation of the pyrazine nitrogen atoms.[4]

  • Atmospheric Oxygen: The most common culprit is dissolved molecular oxygen in the reaction solvent, especially at elevated temperatures.

  • Oxidizing Reagents: The use of certain catalysts or reagents (e.g., some iodine-based catalysts, or reactions involving peroxides) can directly lead to N-oxidation.[10]

  • Beirut Reaction: The Beirut reaction, which forms quinoxaline-1,4-dioxides from benzofuroxans and β-ketoesters, is designed to produce these compounds. However, partial reduction can lead to mixtures of the di-N-oxide, mono-N-oxide, and the fully reduced quinoxaline.

Q: How can I prevent or remove N-oxide impurities?

A: Prevention is far more effective than removal.

  • Prevention: The most robust solution is to maintain a strict inert atmosphere throughout the reaction and workup. Degassing all solvents is critical.

  • Removal (Reduction): If N-oxides have already formed, they can often be reduced back to the parent quinoxaline. A common laboratory method is to treat the crude product mixture with a reducing agent like triphenylphosphine (PPh₃) or sodium dithionite (Na₂S₂O₄).

Experimental Protocol: Reductive Removal of N-Oxide Impurities
  • Dissolve the crude product mixture containing the N-oxide impurity in a suitable solvent (e.g., Toluene or Dioxane).

  • Add a stoichiometric excess (e.g., 1.5 equivalents relative to the estimated impurity amount) of triphenylphosphine (PPh₃).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the N-oxide spot/peak has disappeared.

  • Cool the reaction and concentrate under reduced pressure.

  • The desired quinoxaline can now be purified from triphenylphosphine oxide (a byproduct of the reduction) via standard column chromatography.

Problem Area 3: Dimerization and Polymerization

In some cases, especially with highly reactive starting materials or under high concentrations, dimerization or the formation of insoluble polymeric material can drastically lower the yield of the desired monomeric quinoxaline.

Q: What causes the formation of dimers and polymers?

A:

  • Self-Condensation: Highly reactive dicarbonyl compounds can potentially self-condense under catalytic conditions.

  • Radical Pathways: As seen in some acid-catalyzed reactions, radical cation intermediates can form, which may then dimerize.[11] This is sometimes observed as the formation of 2,2'-biquinoxalines.

  • High Concentration: Le Châtelier's principle suggests that high concentrations of reactants can favor intermolecular reactions (dimerization/polymerization) over the desired intramolecular cyclization.

Q: What is the best strategy to favor the formation of the monomeric product?

A: The most effective strategy is to use high dilution conditions . This involves carrying out the reaction in a large volume of solvent. While seemingly counterintuitive, this ensures that the probability of the two ends of a single intermediate molecule finding each other for the intramolecular cyclization is much higher than the probability of two different molecules reacting.

Data Presentation: Effect of Concentration on Dimer Formation
Reactant ConcentrationMonomer Yield (%)Dimer Byproduct (%)
1.0 M45%35%
0.1 M78%12%
0.01 M92%<5%
Note: Data is illustrative and will vary based on specific substrates and conditions.
Troubleshooting Workflow: Dimerization/Polymerization Issues

G start Problem: Low Yield & Formation of Insoluble Material or Dimer check_conc Analyze Reaction Concentration start->check_conc check_temp Analyze Reaction Temperature start->check_temp high_conc High concentration favors intermolecular side reactions. check_conc->high_conc high_temp High temperature can promote radical formation or degradation. check_temp->high_temp solution_dilute ACTION: Employ High Dilution (e.g., <0.05 M). Consider slow addition of one reagent. high_conc->solution_dilute solution_temp ACTION: Reduce reaction temperature. Screen for the lowest effective temperature. high_temp->solution_temp

Caption: Workflow for addressing dimerization and polymerization side reactions.

References

  • Troubleshooting low yield in quinoxaline synthesis from diamines. (n.d.). BenchChem.
  • Troubleshooting common problems in quinoxaline synthesis. (n.d.). BenchChem.
  • Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1363–S1383.
  • Troubleshooting common issues in quinoxaline synthesis protocols. (n.d.). BenchChem.
  • Mamedov, V. A., & Zhukova, N. A. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(44), 37865–37893.
  • The formation of benzimidazolones and quinoxalines from o-nitro-phenyldialkylanilines: a re-investigation. (1968). Journal of the Chemical Society C: Organic.
  • Overcoming challenges in the purification of quinoxaline derivatives. (n.d.). BenchChem.
  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (n.d.). Request PDF.
  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2022). MDPI.
  • Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature. (n.d.).
  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journals.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016). PMC.
  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (2018). NIH.
  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (2024).
  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013).
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry.
  • New opportunities for the synthesis of quinoxaline derivatives. (2019).

Sources

N,N-dimethylquinoxalin-2-amine reaction condition optimization parameters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-dimethylquinoxalin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Quinoxaline derivatives are prevalent in a wide range of biologically active compounds, exhibiting properties such as antibacterial, antiviral, and anticancer activities.[1] The successful and efficient synthesis of these molecules is therefore of significant interest.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, primarily focusing on the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via Buchwald-Hartwig amination of a 2-halogroup-quinoxaline with dimethylamine.

Question 1: My reaction shows low or no conversion of the starting material (2-chloroquinoxaline). What are the potential causes and how can I fix it?

Answer:

Low or no conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The active form of the catalyst is a Pd(0) species.[3] If you are starting with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This reduction can sometimes be inefficient.

    • Solution: Consider using a pre-formed Pd(0) catalyst or ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst. The presence of an amine with an α-hydrogen can aid in this reduction.[4]

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

    • Solution: For the amination of aryl chlorides, electron-rich and sterically hindered biaryl phosphine ligands like XPhos or BrettPhos are often effective.[4][5] If one ligand is not working, screening a variety of ligands is a standard optimization step.

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.

    • Solution: Ensure all reagents and the reaction vessel are thoroughly degassed. This is typically achieved by several cycles of evacuating the reaction flask and backfilling with an inert gas like argon or nitrogen.[1] Anhydrous and degassed solvents are crucial.[1]

  • Inappropriate Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine and the subsequent reductive elimination.

    • Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, although this may require higher temperatures or longer reaction times.[4] Soluble organic bases like DBU have also been explored to create milder reaction conditions.[3][6]

  • Low Reaction Temperature: The oxidative addition of palladium to an aryl chloride is often the rate-limiting step and generally requires elevated temperatures.

    • Solution: Increase the reaction temperature, typically in the range of 80-110 °C.[1][5] The choice of solvent will dictate the accessible temperature range. Toluene and dioxane are common solvents for this reaction.[1][3]

Question 2: My reaction is producing significant side products, leading to a complex mixture and difficult purification. What are the likely side reactions and how can I minimize them?

Answer:

The formation of side products can significantly complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions & Mitigation Strategies:

  • Hydrodehalogenation: This is the replacement of the halogen on the quinoxaline ring with a hydrogen atom. It can be a competing pathway, especially at higher temperatures and in the presence of a hydride source.

    • Mitigation: Carefully control the reaction temperature and time. Ensure the purity of your reagents and solvents to avoid introducing adventitious water or other proton sources.

  • Double Amination (if using a dihaloquinoxaline): If your starting material has more than one halogen, double amination can occur.

    • Mitigation: To achieve mono-amination, use a stoichiometric amount of the amine (or a slight excess, e.g., 1.2 equivalents).[1] Careful control of reaction time and temperature can also favor the mono-substituted product.

  • Ligand Degradation: Some phosphine ligands can degrade at high temperatures, leading to catalyst deactivation and the formation of impurities.

    • Mitigation: Choose a thermally stable ligand. If high temperatures are necessary, consider using a more robust ligand or a lower reaction temperature for a longer duration.

  • Homocoupling of the Aryl Halide: This side reaction produces a bi-quinoxaline species.

    • Mitigation: This is often a result of suboptimal catalyst or ligand choice. Screening different palladium sources and ligands can help to minimize this side product.

Question 3: I've successfully formed the product, but I'm struggling with the purification. What are the recommended methods for purifying this compound?

Answer:

Effective purification is critical to obtaining a high-purity final product. A multi-step approach is often necessary.

Purification Workflow:

  • Initial Work-up: After the reaction is complete, cool the mixture to room temperature. A common work-up procedure involves diluting the reaction mixture with a solvent like ethyl acetate and filtering it through a pad of Celite to remove the palladium catalyst and inorganic salts.[1]

  • Extraction: If necessary, perform an aqueous work-up to remove any remaining water-soluble impurities. This typically involves washing the organic layer with water and then brine.

  • Column Chromatography: The most common method for purifying the crude product is column chromatography on silica gel.[1][7]

    • Solvent System: The choice of eluent is crucial. A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes is a good starting point.[7] The exact ratio will depend on the polarity of your product and any impurities.

  • Recrystallization: For obtaining highly pure material, recrystallization can be an effective final step.

    • Solvent Selection: The ideal solvent is one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Experiment with different solvents or solvent mixtures to find the optimal conditions.

Frequently Asked Questions (FAQs)

What is the general mechanism of the Buchwald-Hartwig amination?

The catalytic cycle of the Buchwald-Hartwig amination generally involves the following key steps[2][3][4]:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-chloroquinoxaline) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (dimethylamine) coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the desired this compound and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Aryl)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord HNR2, Base PdII_Amido L-Pd(II)(Aryl)(NR2) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Aryl-NR2 RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

What are some key parameters to consider when optimizing the reaction conditions?

Optimizing a reaction involves systematically varying key parameters to achieve the best possible yield and purity. Design of Experiments (DoE) can be a powerful tool for this process.[5][8]

Key Optimization Parameters:

ParameterConsiderationsTypical Range/Options
Palladium Source Pre-catalyst vs. active catalyst, cost, air stability.Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)
Ligand Electron-donating, sterically hindered ligands are often best for aryl chlorides.XPhos, RuPhos, BrettPhos, XantPhos[5][6]
Base Strength, solubility, and compatibility with the substrate.NaOtBu, K₃PO₄, Cs₂CO₃, DBU[3][6]
Solvent Polarity, boiling point, and ability to dissolve reagents.Toluene, Dioxane, THF[1][3]
Temperature Needs to be high enough to promote oxidative addition but not so high as to cause degradation.80 - 120 °C[1][5]
Concentration Can affect reaction rates and solubility.Typically 0.1 - 1.0 M
Are there alternative methods for synthesizing this compound?

While the Buchwald-Hartwig amination is a very common and versatile method, other synthetic routes exist. One classical method is through nucleophilic aromatic substitution (SNAr).[8] This reaction typically requires a highly electron-deficient quinoxaline ring (e.g., with electron-withdrawing groups) and may necessitate harsher conditions (higher temperatures, stronger nucleophiles) compared to the palladium-catalyzed approach. Another approach involves the condensation of an appropriately substituted o-phenylenediamine with a dicarbonyl compound.[9][10]

Decision_Tree Start Low Yield or Incomplete Reaction Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions No Sol_Catalyst Screen different Pd sources and ligands (e.g., XPhos). Check_Catalyst->Sol_Catalyst Yes Check_Reagents Are Reagents Pure & Degassed? Check_Conditions->Check_Reagents No Sol_Conditions Increase temperature (80-110°C). Try a different base (e.g., NaOtBu). Ensure inert atmosphere. Check_Conditions->Sol_Conditions Yes Check_Reagents->Start No, Re-evaluate Sol_Reagents Use anhydrous, degassed solvents. Check purity of starting materials. Check_Reagents->Sol_Reagents Yes

Caption: Troubleshooting workflow for low reaction yield.

References

  • Dean, A., Cope, C. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 355-362.
  • Obafemi, C. A., & Pfleiderer, W. (2006). Synthesis of N, N-Dimethyl-3-phenoxyquinoxalin-2-amine. Molbank, 2006(6), M509.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • ResearchGate. Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.
  • Li, J., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Scientific Reports, 14(1), 1-12.
  • Wikipedia. Buchwald–Hartwig amination.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 8880–8892.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • de la Guardia, A., et al. (2018). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. Molecules (Basel, Switzerland), 23(11), 2993.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • National Institutes of Health. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors.
  • ResearchGate. Optimization of the reaction conditions.
  • Obafemi, C. A., et al. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. ResearchGate.
  • Ramli, Y., et al. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate.
  • do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society. ResearchGate.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • National Institutes of Health. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines.
  • Google Patents. Process for separation and purification of methyl amines.
  • Synthesis Workshop. [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz.
  • National Institutes of Health. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions.
  • Google Patents. Purification of N-substituted aminobenzaldehydes.

Sources

long-term stability and storage conditions for N,N-dimethylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for N,N-dimethylquinoxalin-2-amine. As a key heterocyclic compound in medicinal chemistry and materials science, ensuring its long-term stability is paramount for the integrity and reproducibility of your research. This document provides a comprehensive, question-and-answer-based guide to address common challenges and questions regarding the storage and handling of this compound. The recommendations herein are synthesized from established principles for aromatic amines and quinoxaline derivatives to provide a framework for best practices.

Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Question 1: What are the optimal conditions for the long-term storage of solid this compound?

Answer: For maximal long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][2] The ideal temperature is at or below -20°C, particularly for reference-grade material.[3][4] Storage in a desiccator or with a desiccant is highly recommended to protect against moisture, as amines can be hygroscopic.[5] The storage area should be well-ventilated and segregated from incompatible chemicals.[6][7]

Question 2: How sensitive is this compound to temperature fluctuations?

Answer: Aromatic amines, as a class, exhibit significantly reduced stability at ambient temperatures (~20°C and above).[3][4] While specific data for this compound is not extensively published, it is prudent to assume similar behavior. Elevated temperatures can accelerate degradation pathways. Short-term storage at 4°C is acceptable for working solutions, but for periods longer than a few days, -20°C or -70°C is strongly advised to attenuate degradation.[3][4]

Question 3: Should I be concerned about light or air (oxygen) exposure?

Answer: Yes. Aromatic amines can be susceptible to oxidative degradation, which may be accelerated by light. To mitigate this, always store the compound in an amber or opaque vial to protect it from light.[6] After weighing, the container should be purged with an inert gas like argon or nitrogen before sealing to displace oxygen.[7] This is especially critical for long-term storage to prevent the formation of oxidative byproducts.

Question 4: What are the signs of potential degradation?

Answer: Visual inspection can offer the first clues of compound degradation. Key signs include:

  • Color Change: A noticeable shift from its original color (e.g., yellowing or browning) can indicate the formation of degradation products.

  • Clumping or Change in Texture: This may suggest moisture absorption.[5]

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can be a sign of polymerization or the formation of insoluble byproducts.

If any of these signs are observed, it is crucial to re-qualify the material's purity before use.

Question 5: What materials are incompatible with this compound?

Answer: Avoid storing this compound with strong oxidizing agents and strong acids.[1][8] Reactions with these substances can be vigorous and lead to rapid degradation or hazardous situations.[6] Ensure it is not stored in proximity to chemicals like nitric acid, perchlorates, or chromium trioxide.

Summary of Storage Recommendations
ParameterRecommended ConditionNot RecommendedRationale
Temperature Solid: ≤ -20°C (long-term); 2-8°C (short-term) Solution: -70°C (long-term)[3][4]Room temperature (prolonged)Aromatic amines show reduced stability at ambient temperatures.[3][4]
Atmosphere Inert gas (Argon, Nitrogen)Ambient AirMinimizes oxidative degradation.
Light Amber/Opaque Vial, Stored in DarknessClear Vial, Exposed to LightPrevents light-catalyzed degradation.
Container Tightly sealed, compatible material (e.g., borosilicate glass)Loosely capped, reactive plasticsPrevents moisture absorption and contamination.[5]
Location Dry, well-ventilated, away from incompatiblesNear strong acids or oxidizersPrevents hazardous reactions and chemical degradation.[1][8]

Troubleshooting Guide: Addressing Experimental Issues

This section provides solutions to specific problems that may arise during experimentation, potentially linked to the stability of this compound.

Question: My compound, which was a light powder, has turned dark and sticky. Can I still use it?

Answer: A significant change in color and physical state is a strong indicator of degradation. It is highly inadvisable to use the compound for quantitative experiments or in sensitive biological assays, as the purity is compromised. The observed changes could be due to a combination of oxidation and moisture absorption. Before discarding, you could attempt to purify a small amount, but the most reliable course of action is to use a fresh, properly stored batch to ensure data integrity.

Question: I am observing a loss of potency or inconsistent results in my biological assays over time. Could this be related to compound stability in my DMSO stock solution?

Answer: Absolutely. This is a classic symptom of compound instability in solution. While DMSO is a common solvent, long-term storage of amine-containing compounds, even at -20°C, can lead to degradation. Quinoxaline derivatives can exhibit varying stability in aqueous or organic solutions.[9] We recommend the following troubleshooting workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Question: My this compound solution shows a new peak in the HPLC/LC-MS chromatogram that was not there when it was freshly prepared. What could this be?

Answer: The appearance of a new peak is direct evidence of degradation or transformation. For quinoxaline-based compounds, potential degradation pathways can include:

  • Oxidation: The quinoxaline ring or the amine functionality can oxidize, leading to N-oxides or other related species.[10]

  • Hydrolysis: If stored in a non-anhydrous solvent or exposed to atmospheric moisture, hydrolysis could occur, though this is less common for this specific structure without more reactive groups.

  • Solvent Adduct Formation: In certain reactive solvents, the compound might form an adduct with the solvent molecule, especially if stored for extended periods.

To identify the new peak, high-resolution mass spectrometry (HRMS) is the best approach to determine its molecular formula and propose a likely structure.

Experimental Protocol: In-House Stability Assessment

When specific stability data is unavailable, a proactive, small-scale in-house study is the most authoritative way to establish appropriate storage and handling protocols for your specific experimental conditions.

Objective: To assess the stability of this compound in a chosen solvent under different storage temperatures over time.

Materials:

  • This compound (high purity)

  • Anhydrous solvent (e.g., DMSO, Acetonitrile)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Inert gas (Argon or Nitrogen)

  • Multiple small-volume amber vials

Workflow Diagram:

G cluster_0 Preparation (Day 0) cluster_1 Storage Conditions cluster_2 Analysis Timepoints cluster_3 Data Evaluation prep_stock Prepare concentrated stock solution (e.g., 10 mM in anhydrous DMSO) aliquot Aliquot into multiple amber vials prep_stock->aliquot gas Purge each vial with inert gas aliquot->gas seal Seal tightly gas->seal storage_4c Store Set A at 4°C storage_neg20c Store Set B at -20°C storage_neg70c Store Set C at -70°C analysis_t1 Analyze one aliquot from each set at Timepoint 1 (e.g., 1 week) storage_4c->analysis_t1 Pull Sample analysis_t0 Analyze 'Time 0' sample immediately analysis_t0->analysis_t1 analysis_t2 Analyze at Timepoint 2 (e.g., 1 month) analysis_t1->analysis_t2 hplc Run HPLC/LC-MS on each sample analysis_t1->hplc Analyze analysis_t3 Analyze at Timepoint 3 (e.g., 3 months) analysis_t2->analysis_t3 purity Calculate peak area % of parent compound hplc->purity compare Compare purity across timepoints and storage conditions purity->compare

Caption: Workflow for conducting an in-house stability study.

Step-by-Step Methodology:

  • Stock Solution Preparation (Time 0):

    • Accurately prepare a stock solution of this compound in your chosen anhydrous solvent (e.g., 10 mg/mL or 10 mM).

    • Ensure the compound is fully dissolved.

    • Immediately take a sample for "Time 0" analysis.

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple small, single-use amber vials. This prevents contamination and freeze-thaw cycles for the remaining stock.

    • Before sealing, gently flush the headspace of each vial with an inert gas.

    • Divide the vials into sets for each storage condition (e.g., 4°C, -20°C, -70°C).

  • Analysis:

    • At designated time points (e.g., Day 0, Week 1, Month 1, Month 3), retrieve one aliquot from each storage condition.

    • Allow the sample to come to room temperature before opening.

    • Analyze by HPLC or LC-MS, using the same method as the Time 0 analysis.

    • Record the peak area of the parent compound and any new peaks that appear.

  • Data Interpretation:

    • Calculate the purity of the parent compound at each time point relative to the total peak area.

    • A significant decrease (>5-10%) in the parent peak area or a corresponding increase in impurity peaks indicates meaningful degradation.

    • Use this data to establish an expiration date for solutions stored under each condition.

References

  • EUCOCHEM BV. (n.d.). Material Safety Data Sheet.
  • Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed.
  • CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet.
  • Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI.
  • Enamine. (n.d.). Safety Data Sheet.
  • Santos. (n.d.). Qualitative Tier 2 Assessment.
  • ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
  • (2011). 2 - SAFETY DATA SHEET.
  • (2016). 2 - SAFETY DATA SHEET.
  • PubMed. (n.d.). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline.
  • MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions Involving N,N-dimethylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable solutions for troubleshooting palladium-catalyzed cross-coupling reactions involving N,N-dimethylquinoxalin-2-amine and its derivatives. The unique electronic and coordinating properties of this substrate class present specific challenges that require careful consideration of reaction parameters. This resource addresses common issues in a direct question-and-answer format to help you navigate these complexities and achieve successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Question: My Buchwald-Hartwig (or Suzuki) coupling reaction with a halo-quinoxaline and this compound (as the amine source or the halo-partner) shows minimal to no product formation. What are the primary causes?

Answer: This is a frequent challenge. The quinoxaline core, with its two nitrogen atoms, can act as a ligand for the palladium center, leading to catalyst inhibition or deactivation.[1][2][3] The N,N-dimethylamino group further modulates the electronic properties. A systematic evaluation of your reaction components is the key.

Troubleshooting Steps & Scientific Rationale:

  • Catalyst & Ligand System is Critical:

    • The "Why": The lone pairs on the quinoxaline nitrogens can form stable, off-cycle complexes with palladium, effectively poisoning the catalyst.[1][3] The role of the ligand is to shield the palladium center and promote the desired catalytic cycle (oxidative addition, reductive elimination) over catalyst inhibition.[4][5]

    • Solution: For challenging N-heterocyclic substrates, bulky, electron-rich phosphine ligands are the industry standard.[1][4][6] These ligands create a sterically hindered environment around the palladium, discouraging coordination from the quinoxaline nitrogen while promoting the crucial, turnover-limiting reductive elimination step.

    • Actionable Advice: Switch from simple ligands like PPh₃ to advanced biaryl phosphine ligands. Screen a panel of ligands known for their efficacy with heteroaromatic substrates.

Ligand FamilySpecific ExamplesKey Feature
Buchwald Ligands XPhos, SPhos, RuPhos, BrettPhosSterically bulky and electron-rich; proven effective for hindered and electron-deficient substrates.[1][6]
Hartwig Ligands Josiphos-type ferrocenyl ligandsRobust and effective in various C-N couplings.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable Pd complexes, sometimes preventing decomposition at high temperatures.[6]
  • Base Selection and Sensitivity:

    • The "Why": The choice of base is not trivial. A base that is too strong can lead to degradation of sensitive starting materials, while one that is too weak will not effectively deprotonate the amine (in Buchwald-Hartwig) or activate the boronic acid (in Suzuki).[7][8] For quinoxalines, harsh bases can promote side reactions.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common starting point for Buchwald-Hartwig aminations, but if substrate decomposition is observed, consider switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄.[9] For base-sensitive substrates, using soluble organic bases like DBU or carefully controlled addition of the base can be beneficial.[8][10]

    • Actionable Advice: If using NaOtBu and observing decomposition, switch to K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry, as poor solubility can hinder the reaction.[8]

  • Solvent and Temperature Optimization:

    • The "Why": The solvent must fully dissolve all reagents to ensure a homogeneous reaction.[8] Aprotic polar solvents are standard. Temperature is a double-edged sword; while heat increases reaction rates, excessively high temperatures can accelerate catalyst decomposition into inactive palladium black.[1][11]

    • Solution: Toluene and 1,4-dioxane are common choices.[12] If solubility is an issue, consider a more polar solvent like THF or CPME. If catalyst decomposition (black precipitate) is observed, try reducing the reaction temperature.

    • Actionable Advice: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen is a potent poison for Pd(0) catalysts.[9][11] Run a temperature screen from 80 °C to 110 °C to find the optimal balance.

Problem 2: Catalyst Decomposition Observed (Reaction Turns Black)

Question: My reaction mixture starts clean but gradually turns dark brown or black, and the conversion stalls. What is happening and how can I fix it?

Answer: The formation of a black precipitate is the classic sign of catalyst decomposition into palladium black, an aggregated, inactive form of the metal.[11] This indicates that the ligand is failing to stabilize the active Pd(0) species throughout the catalytic cycle.

Troubleshooting Workflow:

G start Reaction Turns Black (Pd Black Formation) cause1 Insufficient Ligand Stabilization start->cause1 cause2 Reaction Temperature Too High start->cause2 cause3 Oxygen Contamination start->cause3 solution1 Increase Ligand:Pd Ratio (e.g., from 2:1 to 4:1) cause1->solution1 Rationale: More ligand in solution prevents Pd(0) aggregation. solution2 Use a Bulkier, More Electron-Rich Ligand (e.g., Switch PPh3 to XPhos) cause1->solution2 Rationale: Better ligand provides superior steric/electronic stabilization. solution3 Reduce Reaction Temperature (e.g., from 110°C to 90°C) cause2->solution3 Rationale: Lower temperature slows catalyst decomposition pathways. solution4 Improve Degassing Protocol (Use Freeze-Pump-Thaw Cycles) cause3->solution4 Rationale: Removes O2 which oxidizes and deactivates the Pd(0) catalyst.

Caption: Troubleshooting workflow for palladium black formation.

Scientific Rationale: The active catalyst is a low-coordinate Pd(0) species. If this species is not sufficiently stabilized by the phosphine ligand, it can aggregate with other Pd(0) atoms to form nanoparticles and eventually bulk palladium metal (palladium black), which is catalytically inactive.[13][14] Bulky ligands physically block this aggregation, while electron-donating ligands stabilize the metal center electronically.[4]

Problem 3: Significant Byproduct Formation (e.g., Hydrodehalogenation)

Question: I am forming my desired product, but I also see a significant amount of the de-halogenated starting material (e.g., the halo-quinoxaline is converted to quinoxaline). How can I suppress this side reaction?

Answer: This side reaction is known as hydrodehalogenation and is a common parasitic pathway in cross-coupling chemistry. It often arises from a β-hydride elimination step competing with reductive elimination, or from reactions involving trace water or other proton sources.

Mechanistic Insight & Solutions:

G cluster_solutions Mitigation Strategies pd_complex [L-Pd(II)-Amide(R)]-X product Desired C-N Product (Aryl-Amine) pd_complex->product Reductive Elimination (Desired Pathway) side_product Hydrodehalogenated Arene + Imine pd_complex->side_product β-Hydride Elimination (Side Reaction) sol1 1. Use Bulky Ligands (e.g., BrettPhos):   - Sterically favors reductive elimination. sol2 2. Use a Non-Coordinating, Anhydrous Solvent:   - Minimizes proton sources. sol3 3. Scrutinize Amine Purity:   - Ensure it's not a source of water or hydrides.

Sources

Technical Support Center: Synthesis and Scale-Up of N,N-dimethylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-dimethylquinoxalin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis and scale-up of this important quinoxaline derivative. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making their efficient synthesis a critical aspect of pharmaceutical research.[1][2][3]

This resource is structured to address common challenges and provide practical, field-proven insights to ensure successful and scalable synthesis.

I. Overview of Synthetic Strategies

The primary and most direct route for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-haloquinoxaline, typically 2-chloroquinoxaline, with dimethylamine.[1] An alternative, modern approach is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which offers a broader substrate scope and milder reaction conditions.[4][5][6]

The choice of synthetic route often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final product. For large-scale production, classical SNAr reactions are often preferred due to lower catalyst costs, while for smaller-scale, discovery-phase synthesis, the versatility of the Buchwald-Hartwig amination can be advantageous.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound.

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 2-chloroquinoxaline.[1] It can be synthesized by treating quinoxalin-2-one with phosphorus oxychloride (POCl₃).[7]

Q2: What are the typical reaction conditions for the SNAr reaction between 2-chloroquinoxaline and dimethylamine?

A2: The reaction is typically carried out in a suitable solvent such as ethanol, dimethylformamide (DMF), or dioxane.[8] A base, such as triethylamine or an excess of dimethylamine, is often used to neutralize the HCl generated during the reaction.[9][10] The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrate and the desired reaction time.

Q3: What are the advantages of using the Buchwald-Hartwig amination for this synthesis?

A3: The Buchwald-Hartwig amination offers several advantages, including:

  • Milder reaction conditions: Often proceeds at lower temperatures compared to traditional SNAr reactions.

  • Broader substrate scope: Can tolerate a wider range of functional groups on both the aryl halide and the amine.[4][5]

  • Higher yields: Can often provide higher yields, especially for less reactive aryl chlorides.[4]

However, the cost of the palladium catalyst and specialized phosphine ligands can be a consideration for large-scale synthesis.[11]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material (2-chloroquinoxaline) and the appearance of the product spot indicate the reaction's progress.

Q5: What is the best method for purifying the final product?

A5: The purification method depends on the scale and the impurities present.

  • Recrystallization: For relatively pure products, recrystallization from a suitable solvent like ethanol or isopropanol can be effective.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is the preferred method.[8]

  • Acid-Base Extraction: Since this compound is a basic compound, it can be purified by dissolving the crude product in an acidic aqueous solution, washing with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate the pure product.[12]

III. Troubleshooting Guide

This section provides solutions to common problems that may arise during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or no product formation 1. Inactive starting material: 2-chloroquinoxaline may have degraded. 2. Insufficiently reactive amine: Dimethylamine solution may be old or at a low concentration. 3. Incorrect reaction temperature: Temperature may be too low for the reaction to proceed at a reasonable rate. 4. Catalyst poisoning (for Buchwald-Hartwig): Impurities in the starting materials or solvent can deactivate the palladium catalyst.[5]1. Check the purity of 2-chloroquinoxaline by melting point or NMR. If necessary, purify by recrystallization. 2. Use a fresh solution of dimethylamine. 3. Increase the reaction temperature and monitor the reaction by TLC. 4. Ensure all reagents and solvents are of high purity and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Formation of side products 1. Dimerization of 2-chloroquinoxaline. 2. Reaction of dimethylamine with the solvent (e.g., DMF). 3. Over-reaction or decomposition at high temperatures. 1. Use a slight excess of dimethylamine to favor the desired reaction. 2. Consider using a different solvent like dioxane or ethanol. 3. Carefully control the reaction temperature and time. Monitor the reaction closely to avoid prolonged heating after completion.
Difficult purification 1. Product is an oil or does not crystallize easily. 2. Presence of closely related impurities. 1. Try different recrystallization solvents or solvent mixtures. If the product remains an oil, consider converting it to a salt (e.g., hydrochloride) which may be more crystalline. 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.
Scale-up issues 1. Exothermic reaction leading to poor temperature control. 2. Inefficient mixing in a large reactor. 3. Precipitation of product or byproducts leading to stirring issues. 1. Add the reagents slowly and ensure adequate cooling. A temperature probe should be used to monitor the internal temperature of the reactor. 2. Use an appropriate overhead stirrer and ensure the reactor is properly baffled for efficient mixing. 3. Choose a solvent in which all components are soluble at the reaction temperature. If precipitation is unavoidable, ensure the stirring mechanism can handle a slurry.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

This protocol describes a standard procedure for the synthesis of this compound from 2-chloroquinoxaline and dimethylamine.

Materials:

  • 2-Chloroquinoxaline

  • Dimethylamine (40% solution in water or 2M in THF)

  • Triethylamine

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-chloroquinoxaline (1.0 eq) in ethanol, add triethylamine (1.5 eq).

  • Add dimethylamine solution (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from ethanol.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed synthesis of this compound.

Materials:

  • 2-Chloroquinoxaline

  • Dimethylamine (2M in THF)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos, SPhos)[11]

  • A suitable base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • In a flame-dried flask under an inert atmosphere (argon or nitrogen), add 2-chloroquinoxaline (1.0 eq), the phosphine ligand (typically 1-5 mol%), and the base (1.5-2.0 eq).

  • Add palladium(II) acetate (typically 0.5-2 mol%).

  • Add anhydrous toluene or dioxane, followed by the dimethylamine solution (1.2-1.5 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or HPLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane).

V. Visualizations

Reaction Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Chloroquinoxaline 2-Chloroquinoxaline SNAr or Buchwald-Hartwig SNAr or Buchwald-Hartwig 2-Chloroquinoxaline->SNAr or Buchwald-Hartwig Dimethylamine Dimethylamine Dimethylamine->SNAr or Buchwald-Hartwig Extraction Extraction SNAr or Buchwald-Hartwig->Extraction Chromatography/Recrystallization Chromatography/Recrystallization Extraction->Chromatography/Recrystallization This compound This compound Chromatography/Recrystallization->this compound

Caption: General workflow for the synthesis of this compound.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle center Pd(0)L_n OA Oxidative Addition (Ar-X) center->OA LE Ligand Exchange (Amine) OA->LE [Pd(II)(Ar)(X)L_n] DP Deprotonation (Base) LE->DP [Pd(II)(Ar)(Amine)L_n]X RE Reductive Elimination DP->RE [Pd(II)(Ar)(Amidate)L_n] RE->center RE->OA Ar-Amine Product Ar-Amine RE->Product ArX Ar-X ArX->OA Amine Amine Amine->LE Base Base Base->DP

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

VI. References

  • PrepChem. Synthesis of 2-chloroquinoxaline. [Link]

  • Asif, M. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. 2022;27(19):6333. [Link]

  • Bhattacharjee, A., et al. 2-Chloroquinoxaline. ResearchGate. 2009. [Link]

  • Google Patents. Synthesis method of 2-chloro-6-chloroquinoxaline. CN101941947B.

  • Obafemi, C. A.; Pfleiderer, W. Synthesis of N, N-Dimethyl-3-phenoxyquinoxalin-2-amine. Molbank. 2006;2006(4):M509. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Vo, C. V., et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions. 2018;47(37):13217-13222. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • El-Dean, A. M. K., et al. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research. 2016;8(8):769-800. [Link]

  • The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. 2023. [Link]

  • Nolan, S. P., et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. 2015;115(11):6517-6567. [Link]

  • Fairuz, A., et al. N-(3-Methylphenyl)quinoxalin-2-amine monohydrate. Acta Crystallographica Section E. 2010;66(Pt 10):o2276. [Link]

  • Abonia, R., et al. Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. Molecules. 2019;24(19):3594. [Link]

  • Tan, T. J., et al. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. RSC Advances. 2024;14(11):7865-7881. [Link]

  • Sazonov, K. D., et al. SYNTHESIS OF NEW DERIVATIVES OF INDENOQUINOXALINECARBOXYLIC ACIDS WITH AMINES AND IN. Ukrainian Chemical Journal. 2024;90(6):40-46. [Link]

  • do Amaral, D. N., et al. Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society. 2017;28(10):1953-1958. [Link]

  • Chemistry LibreTexts. Reactions of Amines. [Link]

  • Keri, R. S., et al. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals. 2021;14(8):768. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • Michigan State University. Reaction of Amines with Nitrous Acid. [Link]

  • Heravi, M. M., et al. EDTA-Catalyzed Synthesis of 3,4-Dihydroquinoxalin-2-amine Derivatives by a Three-Component Coupling of One-Pot Condensation Reactions in an Aqueous Medium. ChemInform. 2012;43(34). [Link]

  • Google Patents. Process for separation and purification of methyl amines. US2061889A.

  • Bar, G. C., et al. Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. The Journal of Organic Chemistry. 2022;87(17):11676-11686. [Link]

  • Google Patents. Purification of N-substituted aminobenzaldehydes. US4440953A.

Sources

Technical Support Center: Controlling Regioselectivity in the Functionalization of the Ququinoxaline Ring

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for quinoxaline functionalization. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into controlling the regioselectivity of reactions involving the quinoxaline scaffold. Quinoxaline and its derivatives are crucial building blocks in medicinal chemistry and materials science, making the precise control of their functionalization a critical aspect of modern synthetic chemistry.[1][2] This resource will address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the underlying principles that govern reaction outcomes.

Understanding the Quinoxaline Ring: The Basis of Regioselectivity

The quinoxaline ring system is a fusion of a benzene ring and a pyrazine ring. This fusion results in a π-electron deficient heterocyclic ring, which significantly influences its reactivity.[3] The nitrogen atoms strongly withdraw electron density, making the carbon atoms in the pyrazine ring (C2 and C3) electrophilic and susceptible to nucleophilic attack. Conversely, the benzene ring (C5, C6, C7, and C8) is more electron-rich and generally undergoes electrophilic substitution.

However, the reality of quinoxaline functionalization is far more nuanced. Factors such as the reaction conditions, the nature of the substituent already on the ring, and the type of reagent used all play a critical role in determining which position is functionalized. This guide will delve into these subtleties to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)
Q1: Why does my electrophilic aromatic substitution (e.g., nitration, halogenation) on an unsubstituted quinoxaline yield a mixture of 5- and 6-isomers? How can I favor one over the other?

A1: In classical electrophilic aromatic substitution, the reaction proceeds on the more electron-rich carbocyclic (benzene) ring. The pyrazine ring is deactivated due to the electron-withdrawing effect of the two nitrogen atoms. The substitution pattern is further influenced by the protonation of the quinoxaline nitrogen under strongly acidic conditions, which further deactivates the heterocyclic ring.

The formation of a mixture of 5- and 6-substituted products is common, with the 5-position often being slightly favored. To enhance regioselectivity, consider the following:

  • Steric Hindrance: Introducing a bulky substituent at the 2- or 3-position can sterically hinder the 8-position, thereby favoring substitution at the 5- and 6-positions. Conversely, a substituent at the 8-position can direct substitution to the 5-position.[4]

  • Reaction Conditions: Carefully tuning the reaction temperature and the nature of the acid catalyst can influence the isomer ratio. For instance, in nitration reactions, varying the concentration of sulfuric acid can alter the 5-/8-nitro vs. 6-/7-nitro product distribution.[5]

  • Directing Groups: The presence of an electron-donating group on the benzene ring will strongly direct the position of electrophilic attack. For example, a hydroxyl or amino group at the 8-position will direct substitution to the 5- and 7-positions.

Q2: I am attempting a direct C-H functionalization on the pyrazine ring (C2/C3). What are the key factors to consider for achieving high regioselectivity?

A2: Direct C-H functionalization has emerged as a powerful tool for modifying the quinoxaline core.[6][7] Achieving regioselectivity between the C2 and C3 positions, or between the pyrazine and benzene rings, is a significant challenge. Here are the pivotal factors:

  • Directing Groups: This is the most effective strategy. A directing group installed at a specific position can chelate to a transition metal catalyst, bringing the catalytic center in close proximity to a particular C-H bond. For instance, an amide or a picolinamide group at the 2-position can direct functionalization to the 3-position.

  • Catalyst and Ligand Choice: The nature of the transition metal catalyst (e.g., Pd, Rh, Ru) and the ligands employed can profoundly influence regioselectivity. The steric and electronic properties of the ligand can favor approach to one C-H bond over another.

  • Electronic Effects: The inherent electronic properties of the quinoxaline ring favor functionalization at the C2/C3 positions in many C-H activation reactions.[8] The presence of substituents on either ring can further modulate this reactivity. Electron-donating groups on the benzene ring can sometimes lead to competitive C-H activation on that ring.

Q3: My Minisci-type reaction on a substituted quinoxaline is giving me a mixture of regioisomers. How can I improve the selectivity?

A3: The Minisci reaction, which involves the addition of a nucleophilic radical to a protonated heteroaromatic ring, is a powerful method for C-H alkylation and acylation.[9][10] However, regioselectivity can be a major hurdle.[11]

  • Protonation and Electronic Effects: The reaction proceeds on the protonated quinoxalinium ion. The position of radical attack is governed by the stability of the resulting radical intermediate. Generally, the C2 and C3 positions are the most electrophilic and are favored sites of attack.

  • Steric Hindrance: A substituent on the quinoxaline ring can sterically block one of the reactive positions, thereby directing the incoming radical to the less hindered site.

  • Solvent and Acid Effects: The choice of solvent and the Brønsted acid used can influence the regioselectivity of Minisci-type reactions. These effects can alter the protonation state of the substrate and the solvation of the transition state.[11]

  • Radical Precursor: The nature of the radical precursor can also play a role. Some radical precursors may exhibit inherent selectivity for one position over another due to subtle electronic or steric interactions.

Troubleshooting Guide
Problem Potential Cause(s) Troubleshooting Suggestions
Low or no conversion in a C-H functionalization reaction. - Inactive catalyst- Incorrect oxidant or additive- Insufficient reaction temperature or time- Deactivating substituent on the quinoxaline ring- Use a freshly prepared or pre-activated catalyst.- Screen different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂, benzoquinone).- Optimize the reaction temperature and time.- Consider using a more active catalyst system or a different synthetic route if a strongly deactivating group is present.
Poor regioselectivity in electrophilic substitution (mixture of isomers). - Similar reactivity of multiple positions on the benzene ring.- Insufficient steric or electronic differentiation.- Introduce a directing group to favor one position.- Modify existing substituents to enhance steric hindrance near undesired positions.- Systematically screen reaction conditions (temperature, solvent, acid catalyst).
Formation of undesired byproducts (e.g., over-functionalization, decomposition). - Reaction conditions are too harsh.- Substrate is unstable under the reaction conditions.- Catalyst is too active.- Lower the reaction temperature.- Reduce the reaction time.- Use a milder oxidant or catalyst.- Protect sensitive functional groups on the substrate.
Difficulty in purifying the desired regioisomer. - Similar polarity of the isomers.- Optimize chromatographic conditions (e.g., try a different solvent system, use a high-performance column).- Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group.- Recrystallization can sometimes be effective for separating isomers.
Experimental Protocols & Workflows
Protocol 1: Regioselective C-H Arylation at the C2 Position of 2-Arylquinoxalines

This protocol utilizes the quinoxaline ring itself as an integrated directing group for the ortho-C-H arylation of a 2-aryl substituent.[12]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-arylquinoxaline (0.2 mmol), aryl bromide (0.3 mmol), Pd(OAc)₂ (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol).

  • Solvent Addition: Add 2 mL of anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Reaction: Stir the mixture at 120 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Workflow for C-H Arylation:

Caption: Workflow for Pd-catalyzed C-H arylation.

Protocol 2: Metal-Free Regioselective Nitration of Quinoxalin-2(1H)-ones

This protocol describes a metal-free method for the selective nitration at the C7 or C5 position of the phenyl ring of quinoxalin-2(1H)-ones.[13][14]

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine quinoxalin-2(1H)-one (0.2 mmol) and tert-butyl nitrite (0.6 mmol).

  • Solvent Addition: Add 2 mL of acetonitrile.

  • Reaction: Stir the mixture under an oxygen atmosphere (balloon) at 60 °C for 20 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (4 mL), and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Decision Tree for Quinoxaline Nitration:

G A Starting Material: Quinoxaline Derivative B Desired Functionalization Position? A->B C Benzene Ring (C5, C6, C7, C8) B->C Electron-rich D Pyrazine Ring (C2, C3) B->D Electron-deficient E Classical Electrophilic Nitration (e.g., HNO₃/H₂SO₄) C->E F Metal-Free Radical Nitration (e.g., t-butyl nitrite) C->F G Product: Mixture of 5- and 8-nitroquinoxalines E->G I Challenges: - Low regioselectivity - Harsh conditions E->I H Product: C7- or C5-nitroquinoxalin-2(1H)-one F->H J Advantages: - High regioselectivity for specific substrates - Milder conditions F->J

Caption: Decision-making for quinoxaline nitration.

References
  • Quinoxaline as an integrated directing group in palladium-catalyzed ortho-C–H bond arylation of the aryl unit of 2-arylquinoxalines - New Journal of Chemistry (RSC Publishing).
  • Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters - ResearchGate.
  • Direct C−H Arylation of Quinoxalin‐2(H)‐ones with Arylhydrazine hydrochlorides - ChemistrySelect.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI.
  • Pd-Catalyzed Direct C−H Arylation of Pyrrolo[1,2-a]quinoxalines | Request PDF - ResearchGate.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH.
  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing).
  • Pd-Catalyzed direct C–H arylation of pyrrolo[1,2-a]quinoxalines - RSC Publishing.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing).
  • Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite - Organic & Biomolecular Chemistry (RSC Publishing).
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed.
  • Transition-Metal-Free Direct C–H Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts at Room Temperature | Organic Letters - ACS Publications.
  • CCLVII.—Steric hindrance in reactions of substituted quinoxalines - Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | Semantic Scholar.
  • Quinoxaline-embedded polyacenoquinone esters: synthesis, electronic properties, and crystal structure - PubMed.
  • Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds - Semantic Scholar.
  • Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles - NIH.
  • C–H bond halogenation - RSC Publishing.
  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC - NIH.
  • THE NITRATION OF SOME QUINOLINE DERIVATIVES - ResearchGate.
  • Deciphering the Reactivity of Quinoxaline | Request PDF - ResearchGate.
  • Halogenation of pyrrolo[1, 2‐α]quinoxalines. | Download Scientific Diagram - ResearchGate.
  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing).
  • Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles - PMC - NIH.
  • The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents - NIH.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - NIH.
  • Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing).
  • SAR of quinoxaline derivatives around C2, C3, C5, C7, and C8,... | Download Scientific Diagram - ResearchGate.
  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - MDPI.
  • Recent developments in the photoredox catalyzed Minisci-type reactions under continuous flow - Chemical Communications (RSC Publishing).
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
  • Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - Frontiers.
  • Efficient Synthesis of Aromatic Quinoxaline Derivatives - eCommons.
  • HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW - Pharmacophore.
  • The Minisci Reaction.
  • Regioselectivity in quinoxalinone synthesis. Reaction conditions:... - ResearchGate.
  • Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations - PubMed.

Sources

addressing catalyst deactivation with N,N-dimethylquinoxalin-2-amine ligands

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-Dimethylquinoxalin-2-amine Ligands

A Senior Application Scientist's Guide to Addressing Catalyst Deactivation

Welcome to the technical support center for researchers utilizing this compound and related ligands in catalysis. This guide is designed to move beyond simple procedural outlines, offering a deeper understanding of the challenges you may face, particularly catalyst deactivation. As your partner in research, we aim to provide you with the causal logic behind experimental phenomena and equip you with robust troubleshooting strategies to maintain high catalytic efficiency.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive from scientists in the field.

Q1: What are the immediate signs that my catalyst is deactivating?

The most common symptom of catalyst deactivation is a decline in performance over time.[1] You may observe:

  • Decreased Reaction Rate: The reaction takes significantly longer to reach completion compared to initial runs.

  • Stalled Conversion: The reaction stops prematurely, leaving a substantial amount of starting material unconsumed.

  • Inconsistent Yields: Subsequent reactions with the same catalyst batch result in progressively lower yields.

  • Visual Changes: In palladium-catalyzed reactions, the formation of a black precipitate (palladium black) is a clear visual indicator of catalyst aggregation and deactivation.[2]

Q2: What are the primary mechanisms of catalyst deactivation when using this compound ligands?

Catalyst deactivation is an inevitable process, but understanding its mechanism is the first step toward mitigation.[1] The primary pathways include:

  • Chemical Deactivation (Poisoning): This is a critical concern with nitrogen-containing ligands. The lone pair of electrons on the quinoxaline nitrogen can coordinate too strongly to the palladium center.[2][3] This strong binding can form overly stable, inactive catalyst species that are slow to turn over, effectively "poisoning" the catalytic cycle.[2]

  • Thermal Deactivation (Sintering): At elevated temperatures, palladium nanoparticles can agglomerate into larger, less active particles.[2][4] This process, known as sintering, reduces the available active surface area of the catalyst.

  • Mechanical Deactivation (Fouling): Insoluble byproducts, polymers, or degraded ligand fragments can physically deposit on the catalyst surface, blocking access to the active sites.[2][5]

  • Formation of Inactive Species: The active Pd(0) catalyst can be converted into inactive states. This is often observed as the formation of palladium black (aggregated Pd(0)) or inactive Pd(I) or Pd(II) species through unintended side reactions.[2][6]

Q3: Can the this compound ligand itself be the source of the problem?

Yes, while the ligand is essential for the reaction, its components can contribute to deactivation. The quinoxaline moiety, a nitrogen heterocycle, is a known potential poison for palladium catalysts.[3] Furthermore, the tertiary amine group, while part of the ligand design, can participate in side reactions or C-N bond cleavage under certain conditions, leading to catalyst instability.[7] The choice of ligand is therefore a delicate balance between creating a highly active catalyst and ensuring its long-term stability.[8]

Q4: Is it possible to regenerate a catalyst that has been deactivated?

Regeneration is sometimes feasible but is highly dependent on the deactivation mechanism.[1]

  • For Fouling: Washing the catalyst with a suitable solvent to dissolve the deposited material can sometimes restore activity.[2]

  • For Poisoning: This is more challenging. If the poison is reversibly bound, treatment with a displacing agent or a thorough wash might be effective.[2]

  • For Pd(0) Aggregation: In some specific cases, activity can be partially restored by re-oxidizing the inactive aggregated Pd(0) back to the active Pd(II) state using an oxidant, followed by in-situ reduction.[6] However, this is often not a straightforward or universally successful procedure.

Troubleshooting Guides

This section provides systematic, in-depth guides to diagnose and resolve specific experimental issues.

Issue 1: Low or Stalled Reaction Yield

This is the most frequent and critical issue. A low or stalled yield points to a breakdown in the catalytic cycle. Follow this diagnostic workflow to identify the root cause.

Step 1: Verify Reagent and System Integrity

Before assuming catalyst deactivation, it is crucial to rule out fundamental experimental errors. Palladium-catalyzed reactions are often sensitive to air and moisture.[8]

  • Inert Atmosphere: Ensure your reaction vessel was properly degassed (e.g., via three evacuate/backfill cycles with argon or nitrogen) and maintained under an inert atmosphere throughout the experiment.[3]

  • Solvent and Reagent Quality: Use freshly distilled or anhydrous grade solvents. Ensure starting materials and bases are pure and dry. Impurities can act as catalyst poisons.[3][8]

Step 2: Assess Catalyst and Ligand Health

  • Pre-catalyst Activation: Many protocols use a Pd(II) pre-catalyst that must be reduced in-situ to the active Pd(0) species. If this reduction is inefficient, the cycle will not initiate properly. Consider if your base and solvent conditions are optimal for this step.[3][8]

  • Ligand Integrity: Has the this compound ligand degraded upon storage? Check for discoloration or changes in physical appearance. Consider obtaining a fresh batch or re-purifying if degradation is suspected.

Step 3: Investigate Deactivation-Specific Causes

If the above checks do not resolve the issue, catalyst deactivation is the likely culprit.

  • Observation of Palladium Black: If you see a black precipitate, the catalyst is aggregating.

    • Causality: The ligand may not be providing sufficient steric bulk or electronic stabilization to keep the palladium atoms mononuclear and soluble.

    • Solution: Increase the ligand-to-metal ratio. A higher concentration of the ligand can better stabilize the active species and prevent aggregation. Consider switching to a bulkier ligand to sterically shield the palladium center.[3]

  • No Visible Change, Just Stalled Reaction: This may indicate poisoning by the substrate, a byproduct, or the ligand itself.

    • Causality: A component in the reaction mixture is binding too strongly to the palladium center, halting the catalytic cycle.

    • Solution: Modify reaction conditions. Lowering the reaction temperature can sometimes disfavor the formation of overly stable, off-cycle complexes. Experiment with different solvents or bases, as these can influence the coordination environment of the catalyst.

G cluster_solution Solutions start Low or Stalled Yield reagents Verify Reagent Purity & Inert Atmosphere start->reagents precatalyst Assess Pre-catalyst Activation reagents->precatalyst Reagents OK solution_reagents Use Anhydrous Solvents, Degas System Properly reagents->solution_reagents Issue Found pd_black Is Palladium Black Visible? precatalyst->pd_black Activation OK poisoning Suspect Catalyst Poisoning pd_black->poisoning No solution_ligand Increase Ligand:Metal Ratio or Use Bulkier Ligand pd_black->solution_ligand Yes solution_conditions Lower Temperature, Screen Solvents/Bases poisoning->solution_conditions

Caption: Decision tree for troubleshooting low reaction yield.

Issue 2: Formation of Inactive Catalyst Species (Palladium Black)

The appearance of palladium black is a definitive sign of catalyst death through aggregation.

  • Causality: The active, monomeric Pd(0) species, if not properly stabilized by the this compound ligand, will collide and aggregate into bulk palladium metal. This process is often irreversible and removes the catalyst from the solution phase where the reaction occurs.

  • Preventative Measures:

    • Ligand Modification: The primary strategy is to use ligands that provide a better steric shield around the metal center. While this compound is effective, if aggregation is persistent, consider analogues with bulkier substituents.

    • Controlled Pre-catalyst Reduction: A very high concentration of active Pd(0) at the start of the reaction can promote aggregation. Ensure the reduction of the Pd(II) pre-catalyst occurs smoothly and not too rapidly. Sometimes, a slower-acting reducing agent or milder conditions can help.

    • Substrate Addition: In some systems, adding the substrate before the catalyst can help, as the initial oxidative addition step can quickly bring the Pd(0) into the catalytic cycle, preventing it from having time to aggregate.

G Pd0 L₂Pd(0) (Active) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Deactivated Pd Black (Inactive) Pd0->Deactivated Aggregation Poisoned L₂Pd(0)-Poison (Inactive) Pd0->Poisoned Poisoning (e.g., Substrate) Transmetal L₂Pd(II)(Ar)(R) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-R Transmetal->RedElim

Caption: Simplified catalytic cycle with key deactivation pathways.

Data Presentation

The following table presents hypothetical data from a palladium-catalyzed C-N coupling reaction, illustrating the impact of ligand ratio on catalyst stability and final yield.

EntryLigand:Pd RatioTime (h)Conversion (%)Observations
11.1 : 1485%Reaction mixture remains homogeneous.
21.1 : 11287%Reaction stalled, significant Pd black.
32.2 : 1482%Reaction mixture remains homogeneous.
42.2 : 112>98%Solution remains clear, minimal precipitate.

Analysis: As shown, a lower ligand-to-palladium ratio (Entry 1 & 2) leads to initial high activity, but the catalyst deactivates rapidly via aggregation, causing the reaction to stall. Doubling the ligand ratio (Entry 3 & 4) provides greater stability to the active species, preventing aggregation and allowing the reaction to proceed to full conversion.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed C-N Cross-Coupling

This is a representative protocol and must be optimized for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), amine (1.2 equiv.), and base (e.g., NaOt-Bu, 1.4 equiv.).

  • Inerting: Seal the vial with a septum cap, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the this compound ligand (e.g., 0.02 equiv.) and the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the required time.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts and precipitated catalyst. Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: Attempted Catalyst Regeneration from Fouling

This procedure is for catalysts deactivated by soluble organic residues and is not guaranteed to restore full activity.

  • Isolation: If the catalyst is heterogeneous or has precipitated, isolate it by filtration under an inert atmosphere.

  • Washing: Wash the isolated catalyst sequentially with several portions of the reaction solvent (e.g., toluene) to remove adsorbed products and unreacted starting materials.

  • Polar Wash: Follow with a wash using a more polar solvent (e.g., THF or acetone) to remove more polar byproducts.

  • Drying: Dry the washed catalyst thoroughly under high vacuum.

  • Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction. Compare its performance to a fresh batch of catalyst to quantify the extent of regeneration.

References

  • Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde. (n.d.). Benchchem.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem.
  • Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. (2025). ResearchGate.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). National Institutes of Health.
  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. (n.d.). Benchchem.
  • Troubleshooting of Catalytic Reactors. (n.d.). Slideshare.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Troubleshooting low catalyst activity in reforming units. (2025). Patsnap Eureka.

Sources

Technical Support Center: Enhancing Quinoxaline Derivative Solubility for Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with quinoxaline derivatives during chemical reactions. Our goal is to provide a comprehensive resource that combines fundamental principles with actionable, field-proven protocols to overcome these common experimental hurdles.

Poor solubility is a frequent bottleneck in organic synthesis, leading to low reaction yields, difficult purification, and unreliable results. Quinoxaline derivatives, despite their immense therapeutic potential, are often characterized by their planar, aromatic structure, which can lead to high lattice energies and low solubility in common reaction solvents. This guide offers a structured approach to systematically address and resolve these issues.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common solubility-related queries encountered in the lab.

Q1: Why is my quinoxaline derivative poorly soluble in common organic solvents?

A1: The solubility of quinoxaline derivatives is largely dictated by their rigid, planar aromatic structure. This planarity promotes strong intermolecular π-π stacking and crystal lattice interactions, which require significant energy to disrupt. Furthermore, the presence of substituents can dramatically alter polarity. Highly symmetrical, nonpolar derivatives tend to be less soluble in polar solvents, while derivatives with polar functional groups capable of hydrogen bonding may show poor solubility in nonpolar hydrocarbon solvents.

Q2: What are the first-line solvents I should screen for a new quinoxaline derivative?

A2: A pragmatic approach is to test a range of solvents with varying polarities. A standard screening panel should include:

  • Polar Aprotic: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)

  • Polar Protic: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA)

  • Ethereal: Tetrahydrofuran (THF), 1,4-Dioxane

  • Chlorinated: Dichloromethane (DCM), Chloroform (CHCl₃)

  • Aromatic: Toluene, Xylene

The most common and effective method for synthesizing quinoxaline derivatives involves the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds, often carried out in ethanol or acetic acid.[1][2] This suggests that these solvents are a good starting point for many derivatives.

Q3: Is simply heating the reaction mixture a reliable way to improve solubility?

A3: While increasing the temperature often enhances solubility, it is not a universal solution and carries risks. Many organic compounds, including some quinoxaline derivatives, can decompose at elevated temperatures.[3] It is crucial to first determine the thermal stability of your compound (e.g., via a melting point test or thermal gravimetric analysis). If the compound is stable, gentle heating can be effective. However, be aware that the compound may precipitate upon cooling, which can complicate product isolation and purification.

Q4: How does pH influence the solubility of my quinoxaline derivative?

A4: The quinoxaline ring system contains basic nitrogen atoms (pKa ≈ 0.6), making its solubility highly dependent on pH.[3][4][5][6][7] If your derivative has acidic (e.g., -COOH) or basic (e.g., -NH₂) functional groups, altering the pH can dramatically increase solubility. Protonating a basic nitrogen with a small amount of acid (e.g., HCl, TFA) will form a more polar, soluble salt. Conversely, deprotonating an acidic group with a base (e.g., K₂CO₃, Et₃N) will form a soluble carboxylate or phenolate salt.[8][9]

Section 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step protocols to address specific solubility challenges.

Guide 1: Systematic Solvent & Co-Solvent Screening

When a primary solvent fails, a systematic screening of co-solvents is the next logical step. Co-solvents can disrupt the solute-solute interactions of your compound and create a more favorable solvation environment.[10][11]

Protocol 1: Small-Scale Solubility Test

  • Preparation: Dispense a small, known amount (e.g., 1-2 mg) of your quinoxaline derivative into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent from the panel listed in FAQ Q2.

  • Observation (Room Temp): Vigorously vortex each vial for 30-60 seconds. Observe for dissolution.

  • Heating: If not soluble at room temperature, gently heat the vials (e.g., to 50-60 °C) and observe again.

  • Co-Solvent Trial: For promising solvents where partial solubility was observed, prepare binary mixtures (e.g., 9:1, 4:1, 1:1 ratios of Toluene:DMF or DCM:MeOH) and repeat steps 2-4.

  • Documentation: Record your observations in a table to identify the optimal solvent or co-solvent system for scaling up your reaction.

Guide 2: Optimizing Solubility via pH Modification

For quinoxaline derivatives with ionizable functional groups, pH adjustment is a powerful technique.[3][4][12]

Protocol 2: pH-Mediated Solubility Enhancement

  • Identify Ionizable Groups: Analyze the structure of your derivative. Does it contain acidic protons (e.g., carboxylic acids, phenols) or basic sites (e.g., amines, pyridinic nitrogens)?

  • For Basic Derivatives:

    • Suspend your compound in a polar protic solvent (e.g., ethanol, water).

    • Add a dilute acid (e.g., 1 M HCl in dioxane, or a few drops of acetic acid) dropwise while stirring.

    • Observe for dissolution as the corresponding salt is formed.

  • For Acidic Derivatives:

    • Suspend your compound in a suitable solvent (e.g., DMF, ethanol).

    • Add a base (e.g., triethylamine, potassium carbonate) portion-wise.

    • Observe for dissolution as the salt is formed.

  • Reaction Compatibility Check: Ensure the chosen acid or base is compatible with your reaction conditions and will not interfere with the desired chemical transformation.

Guide 3: Advanced Solubilization Strategies

When standard methods are insufficient, more advanced techniques can be employed.

  • Salt Formation: If the final product does not need to be the free base or acid, consider synthesizing a stable, isolatable salt form of your quinoxaline derivative.[8][9] This is a common strategy in pharmaceutical development to improve the solubility of drug candidates.[9][12] Factors like pKa, pH, and the solubility product (Ksp) are critical in selecting the optimal salt form.[9]

  • Use of Surfactants or Phase-Transfer Catalysts: In biphasic or aqueous reaction systems, surfactants can form micelles that encapsulate the poorly soluble compound, increasing its effective concentration in the reaction medium.[13] For instance, p-dodecylbenzenesulfonic acid has been used as a surfactant-type catalyst for quinoxaline synthesis in water.[14]

  • Structural Modification: In a drug discovery context, low solubility can sometimes be addressed by modifying the quinoxaline scaffold itself. Adding polar functional groups, such as amino groups or piperazine rings, can significantly enhance aqueous solubility.[8] Another approach is to introduce groups that disrupt crystal packing, thereby lowering the melting point and improving solubility.

Section 3: Reference Data & Tools

Table 1: General Solubility Profile of Quinoxaline Scaffolds in Common Lab Solvents

Solvent ClassSolvent ExamplesGeneral Solubility for Nonpolar QuinoxalinesGeneral Solubility for Polar QuinoxalinesNotes
Polar Aprotic DMF, DMSO, NMPModerate to GoodGood to ExcellentOften the best choice for highly functionalized, polar derivatives.
Polar Protic Ethanol, Methanol, WaterPoor to ModerateModerate to GoodSolubility in water is highly pH-dependent.[15]
Ethereal THF, 1,4-DioxaneModeratePoor to ModerateGood for moderately polar compounds.
Chlorinated DCM, ChloroformGoodModerateEffective for many quinoxaline cores, but less so for highly polar ones.
Aromatic Toluene, XyleneGood to ExcellentPoorIdeal for nonpolar derivatives, often used in high-temp reactions.[16]
Hydrocarbon Hexanes, HeptanePoorVery PoorPrimarily used as anti-solvents for precipitation/crystallization.

Section 4: Visual Workflows & Diagrams

Visual aids can simplify complex decision-making processes in the lab.

Solubility_Troubleshooting_Workflow start Start: Quinoxaline Derivative with Poor Solubility solvent_screen Step 1: Systematic Solvent Screen (Polar Aprotic, Protic, Ethereal, Chlorinated, Aromatic) start->solvent_screen is_soluble1 Is it soluble? solvent_screen->is_soluble1 ph_modification Step 2: Check for Ionizable Groups (Acidic/Basic sites) is_soluble1->ph_modification No proceed Proceed with Reaction is_soluble1->proceed Yes is_ionizable Are ionizable groups present? ph_modification->is_ionizable cosolvent Step 3: Co-Solvent Screening (e.g., Toluene/DMF, DCM/MeOH) is_ionizable->cosolvent No is_ionizable->proceed Yes, after pH adjustment is_soluble2 Is it soluble? cosolvent->is_soluble2 advanced Step 4: Advanced Techniques (Salt Formation, Surfactants, Structural Modification) is_soluble2->advanced No is_soluble2->proceed Yes reassess Reassess Synthetic Route or Compound Design advanced->reassess pH_Effect_on_Solubility cluster_low_ph Low pH (Acidic Conditions) cluster_high_ph High pH (Basic Conditions) insoluble_base Insoluble Quinoxaline (Free Base, R-Qx) proton + H⁺ insoluble_base->proton soluble_salt Soluble Quinoxalinium Salt (R-QxH⁺) proton->soluble_salt insoluble_acid Insoluble Quinoxaline (Acidic Group, HOOC-Qx) deproton - H⁺ (+ Base) insoluble_acid->deproton soluble_carboxylate Soluble Carboxylate Salt (⁻OOC-Qx) deproton->soluble_carboxylate

Caption: Mechanism of pH-mediated solubility enhancement.

Section 5: References

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink. [Link]

  • Gong, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace. [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Preprints.org. [Link]

  • General synthetic pathway for the synthesis of quinoxaline derivatives. ResearchGate. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]

  • Rawat, P., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. [Link]

  • Savjani, K. T., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences. [Link]

  • Patel, J. R., & Patel, A. B. (2017). Solubility Enhancement Techniques of Poorly Water Soluble Drug. International Journal of Science and Research. [Link]

  • El-Shahat, M. F., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Novel Synthesis of Some Quinoxaline Derivatives. International Journal of Chemistry Studies. [Link]

  • Synthesis and biological activity of quinoxaline derivatives. Wisdomlib. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Recent Advances in the Synthesis and Reactivity of Quinoxaline. ResearchGate. [Link]

  • El-Aria, R. S., et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry and Applied Chemical Engineering. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. [Link]

  • Kolvari, E., et al. (2011). Green synthesis of quinoxaline derivatives using p-dodecylbenzensulfonic acid as a surfactant-type Bronsted acid catalyst in water. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of N,N-dimethylquinoxalin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, quinoxaline derivatives stand out for their broad spectrum of biological activities and diverse applications. The precise structural elucidation of these compounds is a critical checkpoint in the research and development pipeline, ensuring the integrity of structure-activity relationship (SAR) studies and the ultimate success of therapeutic candidates. This guide provides a comparative analysis of the primary analytical techniques for the structural confirmation of N,N-dimethylquinoxalin-2-amine derivatives, offering insights into the experimental rationale and data interpretation.

The Central Role of Structural Confirmation

The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. For this compound derivatives, unambiguous structural confirmation is paramount. It validates the synthetic route, confirms the identity of the target molecule, and provides the foundational data for all subsequent biological and pharmacological evaluations. An erroneous structural assignment can lead to misleading biological data and wasted resources. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for scientific rigor.

A Triad of Analytical Power: NMR, Mass Spectrometry, and X-ray Crystallography

The structural confirmation of this compound derivatives typically relies on a powerful triad of analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each method provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Key Experimental Choices & Rationale:

  • ¹H NMR (Proton NMR): This is the first-pass experiment for any organic chemist. It provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). For this compound derivatives, the characteristic signals for the aromatic protons on the quinoxaline ring and the methyl protons of the dimethylamino group are key diagnostic features.

  • ¹³C NMR (Carbon-13 NMR): This technique provides a count of the number of non-equivalent carbon atoms in a molecule. The chemical shifts of the carbon signals are indicative of their functional group and hybridization state. For quinoxaline derivatives, the signals for the quaternary carbons in the heterocyclic ring are particularly informative.[1]

  • 2D NMR (COSY, HSQC, HMBC): When the ¹H and ¹³C spectra are complex, two-dimensional NMR techniques are invaluable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to piece together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments and confirming the overall carbon skeleton.[2]

Data Interpretation and Comparative Insights:

Parameter ¹H NMR ¹³C NMR 2D NMR (HMBC)
Information Provided Proton environment, connectivity, and relative numbers.Number and type of carbon atoms.Long-range H-C connectivity.
Key Signals for this compound Aromatic protons (δ 7.0-8.5 ppm), N(CH₃)₂ singlet (δ ~3.0-3.5 ppm).Quinoxaline ring carbons (δ 120-160 ppm), N(CH₃)₂ carbons (δ ~40 ppm).Correlation between N(CH₃)₂ protons and the C2 carbon of the quinoxaline ring.
Strengths Rapid, provides detailed information on proton environments.Directly observes the carbon skeleton.Unambiguously establishes connectivity between different parts of the molecule.
Limitations Can be complex for molecules with many similar protons.Lower sensitivity than ¹H NMR.Requires longer acquisition times.

Experimental Workflow for NMR Analysis

Caption: A streamlined workflow for comprehensive NMR-based structural confirmation.

Mass Spectrometry: Weighing the Evidence

Mass spectrometry (MS) provides a direct measure of the molecular weight of a compound and offers valuable information about its elemental composition and fragmentation patterns.

Key Experimental Choices & Rationale:

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the molecular formula of a new compound.[2] By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the elemental composition.

  • Ionization Techniques (ESI, APCI):

    • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules, making it well-suited for many quinoxaline derivatives.

    • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar and more volatile compounds.

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected parent ion to generate a characteristic fragmentation pattern. This "fingerprint" can be used to confirm the structure and differentiate between isomers. The nitrogen rule in mass spectrometry is a useful heuristic: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3]

Data Interpretation and Comparative Insights:

Technique Information Provided Key Data for this compound Strengths Limitations
HRMS (ESI) Exact mass and molecular formula.[M+H]⁺ ion corresponding to the exact mass of the protonated molecule.Highly accurate, confirms elemental composition.Provides limited structural information on its own.
MS/MS Fragmentation pattern.Characteristic losses of fragments such as CH₃, N(CH₃)₂, or parts of the quinoxaline ring.Provides structural information, can distinguish isomers.Fragmentation can be complex and difficult to interpret.

Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion: Introduce the sample into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use software to calculate the most probable elemental composition.

Single-Crystal X-ray Crystallography: The Definitive Picture

For compounds that can be crystallized, single-crystal X-ray crystallography provides the ultimate, unambiguous three-dimensional structure.[4][5] This technique is considered the "final word" in structural determination.

Key Experimental Choices & Rationale:

  • Crystal Growth: The most critical and often challenging step is growing a single crystal of sufficient size and quality. This can involve techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing a detailed 3D model of the molecule.

Data Interpretation and Comparative Insights:

Technique Information Provided Key Data for this compound Strengths Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, and intermolecular interactions.The precise spatial arrangement of all atoms in the molecule and their packing in the crystal lattice.Provides the most definitive structural information.Requires a suitable single crystal, which can be difficult to obtain.

Logical Relationship of Analytical Techniques

G cluster_0 Initial Characterization cluster_1 Definitive Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) XRAY X-ray Crystallography NMR->XRAY Provides initial structural hypothesis MS Mass Spectrometry (HRMS, MS/MS) MS->XRAY Confirms molecular formula

Caption: The synergistic relationship between spectroscopic and crystallographic methods.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural confirmation of this compound derivatives is a cornerstone of rigorous scientific research. While each analytical technique offers unique and powerful insights, a truly comprehensive and trustworthy characterization is achieved through their integrated application. NMR spectroscopy provides the detailed map of the molecular framework, mass spectrometry confirms the elemental composition and offers fragmentation clues, and X-ray crystallography delivers the definitive three-dimensional structure. By judiciously employing this analytical triad, researchers can proceed with confidence, knowing that their downstream biological and pharmacological investigations are built on a solid and accurately defined chemical foundation.

References

  • Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. (n.d.). Semantic Scholar.
  • Ewers, U., Günther, H., & Jaenicke, L. (1973). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 16, 1771-1774. [Link]
  • Reddy, T. S., Kumar, K. A., & Reddy, C. S. (2018). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Letters in Drug Design & Discovery, 15(10), 1045-1055. [Link]
  • Maltsev, A. A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16104. [Link]
  • Al-Suwaidan, I. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(15), 4983. [Link]
  • Ahamed, J., et al. (2023). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure and Dynamics, 41(17), 8565-8581. [Link]
  • X‐ray structures of the quinoxaline‐based compounds Q‐1‐Py, Q‐2‐Py, and Q‐2Ph. (n.d.). ResearchGate.
  • Structure of compound 6 as confirmed by an X-ray study. (n.d.). ResearchGate.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
  • Li, C., et al. (2020). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry, 63(17), 9484-9503. [Link]
  • Salim, A. M., & Abdalla, F. M. (2019). Synthesis and Characterization of Two New Quinoxaline Derivatives. Academic Research Journal, 13. [Link]
  • Synthesis of quinoxaline derivatives containing 2-aminoimidazoles. (n.d.). ResearchGate.
  • Highlights on the chemistry of 2-Amino-3-cyano-quinoxaline 1, 4-dioxides and their derivatives. (n.d.). ResearchGate.
  • The X‐ray crystal structure of 3a. (n.d.). ResearchGate.
  • Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 108, 117697. [Link]
  • MALDI matrices for low molecular weight compounds: an endless story? (n.d.). Uniba.it.
  • Spectroscopy of Amines. (2024, July 30). Chemistry LibreTexts.
  • Dash, A., et al. (2023). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Organic Synthesis, 20(9), 1113-1130. [Link]
  • Recent Analysis and Applications of Mass Spectra on Biochemistry. (2024, February 7). National Institutes of Health.
  • Burlingame, A. L., Baillie, T. A., & Derrick, P. J. (1986). Mass spectrometry. Analytical Chemistry, 58(5), 165R-211R. [Link]
  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022, December 26). MDPI.
  • Ahamed, J., et al. (2023). Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4′-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies. Journal of Molecular Structure, 1275, 134661. [Link]

Sources

A Senior Application Scientist's Guide to Diamine Ligands in Catalysis: Evaluating N,N-dimethylquinoxalin-2-amine Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of transition metal catalysis, the selection of an appropriate ligand is paramount to achieving desired reactivity, selectivity, and efficiency. Among the vast arsenal of ligands available to the modern chemist, diamines have carved out a significant niche, proving indispensable in a multitude of catalytic transformations. This guide provides an in-depth comparison of the well-established diamine ligands—N,N,N',N'-tetramethylethylenediamine (TMEDA), 2,2'-bipyridine, and 1,10-phenanthroline—with the lesser-explored N,N-dimethylquinoxalin-2-amine. By examining their structural attributes, electronic properties, and performance in key catalytic reactions, we aim to provide a comprehensive resource for researchers seeking to optimize existing catalytic systems or explore novel ligand scaffolds.

The Enduring Importance of Diamine Ligands in Catalysis

Diamine ligands, characterized by the presence of two nitrogen donor atoms, form stable chelate complexes with transition metals, thereby influencing the metal center's electronic and steric environment. This modulation is critical for controlling the catalytic cycle's elementary steps, such as oxidative addition, transmetalation, and reductive elimination.

N,N,N',N'-Tetramethylethylenediamine (TMEDA) , a flexible aliphatic diamine, is widely recognized for its strong coordinating ability, particularly with organolithium reagents, enhancing their reactivity and selectivity.[1] In transition metal catalysis, TMEDA has been shown to improve the reactivity and selectivity of iron-catalyzed cross-coupling reactions by minimizing undesirable side reactions.[2] Its flexibility allows it to adopt various coordination modes, making it a versatile ligand for a range of applications, including polymerization and phase-transfer catalysis.[3]

2,2'-Bipyridine and 1,10-Phenanthroline are rigid, aromatic diamines that form highly stable complexes with a variety of transition metals.[4][5] Their planar structure and π-accepting properties play a crucial role in stabilizing low-valent metal species and influencing the redox properties of the catalytic center.[5] These ligands are extensively used in palladium- and copper-catalyzed cross-coupling reactions, as well as in photoredox catalysis.[6][7] The ability to synthetically modify the bipyridine and phenanthroline backbones allows for the fine-tuning of their steric and electronic properties to achieve specific catalytic outcomes.[8]

Introducing this compound: A Ligand with Untapped Potential

While TMEDA, bipyridine, and phenanthroline are staples in the catalyst designer's toolbox, the exploration of novel ligand architectures is crucial for advancing the field. This compound, a derivative of the quinoxaline heterocyclic system, presents an intriguing yet underexplored scaffold for ligand design.

The quinoxaline core, a fusion of a benzene and a pyrazine ring, is known for its diverse biological activities and its presence in various functional materials.[9] From a coordination chemistry perspective, the quinoxaline moiety offers a unique combination of electronic and steric features. The pyrazine ring is π-deficient, which could impart π-accepting properties similar to bipyridine and phenanthroline, while the fused benzene ring allows for extensive electronic delocalization. The N,N-dimethylamino group at the 2-position introduces a strong σ-donating component and a potential additional coordination site, although steric hindrance might play a significant role.

The synthesis of this compound and its derivatives is accessible through established synthetic routes, often involving the condensation of o-phenylenediamines with α-dicarbonyl compounds or through nucleophilic substitution on halogenated quinoxalines.[10][11][12]

A Hypothetical Comparison: Performance in Palladium-Catalyzed C-N Cross-Coupling

To objectively assess the potential of this compound as a ligand, we propose a hypothetical comparative study in a palladium-catalyzed Buchwald-Hartwig amination reaction, a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[13][14]

Model Reaction: The cross-coupling of 4-bromotoluene with morpholine.

Catalytic System:

  • Palladium Precursor: Pd(OAc)₂

  • Ligand: TMEDA, 2,2'-Bipyridine, 1,10-Phenanthroline, or this compound

  • Base: NaOtBu

  • Solvent: Toluene

  • Temperature: 100 °C

Experimental Workflow

Caption: Generalized workflow for the comparative catalytic study.

Predicted Performance and Mechanistic Insights

The performance of each ligand in this hypothetical reaction can be predicted based on their known properties.

LigandPredicted Yield (%)Key Mechanistic Considerations
TMEDA 60-70Flexible coordination can lead to less stable catalytic intermediates. May be prone to decomposition at higher temperatures.
2,2'-Bipyridine 85-95Rigid structure and π-accepting ability stabilize the Pd(0) active species, promoting efficient catalytic turnover.
1,10-Phenanthroline 90-98Similar to bipyridine, but often forms even more stable complexes, potentially leading to slightly higher activity.[5]
This compound (Hypothetical) 75-85The quinoxaline core's π-accepting nature could stabilize the catalyst. The dimethylamino group's electron-donating character might enhance oxidative addition. Steric bulk could influence the rate of reductive elimination.

Causality Behind Predictions:

  • TMEDA: While effective in many systems, its conformational flexibility can sometimes lead to the formation of off-cycle, less active palladium species, and its lower thermal stability compared to rigid aromatic ligands might result in catalyst degradation over the course of the reaction.

  • Bipyridine and Phenanthroline: Their rigid, pre-organized structures lead to the formation of well-defined, stable palladium complexes. The π-accepting nature of the aromatic rings helps to electronically saturate the metal center in its low oxidation state, preventing aggregation and decomposition, which is crucial for high catalytic activity.[8]

  • This compound: We hypothesize a performance intermediate between TMEDA and the classic bipyridyl ligands. The quinoxaline framework is expected to provide good catalyst stability. The electronic push from the N,N-dimethylamino group could accelerate the oxidative addition of the aryl bromide to the Pd(0) center, a key step in the catalytic cycle. However, the steric hindrance from the dimethylamino group might slightly impede the final C-N bond-forming reductive elimination step, leading to a slightly lower overall yield compared to the less sterically encumbered bipyridine and phenanthroline.

Visualizing the Catalytic Cycle

Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-Br Pd(II)Complex Ar-Pd(II)-Br(L) OxAdd->Pd(II)Complex LigandExch Ligand Exchange Pd(II)Complex->LigandExch Amine (HNR'₂) AmineCoord Ar-Pd(II)-NR'₂(L) LigandExch->AmineCoord -HBr RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd(0)L Product Ar-NR'₂ (Product) RedElim->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

While established diamine ligands like TMEDA, 2,2'-bipyridine, and 1,10-phenanthroline remain indispensable tools in catalysis, the exploration of novel ligand scaffolds is essential for innovation. This compound, with its unique electronic and steric profile, represents a promising, yet largely unexplored, candidate for catalytic applications.

Our hypothetical comparison suggests that this compound could offer a compelling balance of reactivity and stability, potentially outperforming flexible ligands like TMEDA and offering a valuable alternative to the more traditional bipyridyl systems. The true potential of this and other quinoxaline-based ligands will only be unlocked through rigorous experimental investigation. We encourage researchers to consider this underexplored class of ligands in their future catalyst development endeavors. The insights gained from such studies will undoubtedly contribute to the broader understanding of ligand effects in catalysis and pave the way for the development of more efficient and selective chemical transformations.

References

  • BenchChem. (n.d.). Performance comparison of different substituted bipyridine ligands in catalysis.
  • MilliporeSigma. (n.d.). The Role of TMEDA in Catalysis: A Manufacturer's Perspective.
  • Alfa Chemistry. (n.d.). Bipyridine Ligands, Terpyridine Ligands - Catalysts.
  • ACS Publications. (n.d.). Copper(I) Photoredox Catalysts Bearing Tetradentate Phenanthroline-Based Ligands: Understanding the Interplay between Structure and Function. ACS Catalysis.
  • Alfa Chemistry. (n.d.). Phenanthroline Ligands - Catalysts.
  • IUCr Journals. (2018). The Role of Tetramethylethylenediamine (TMEDA) in Iron Catalyzed Cross-Coupling Reactions.
  • ChemScene. (n.d.). Bipyridine Ligands, Terpyridine Ligands.
  • RSC Publishing. (n.d.). Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation.
  • ChemTona. (2025). Exploring the practical uses of TMEDA in 2025.
  • Obafemi, C. A., & Pfleiderer, W. (2006). Synthesis of N, N-Dimethyl-3-phenoxyquinoxalin-2-amine. Molbank, 2006(6), M509.
  • BenchChem. (n.d.). Catalytic Functionalization of 2-Chloro-3,6-dimethylquinoxaline: Application Notes and Protocols.
  • BenchChem. (n.d.). Technical Guide: N-Substituted 2-Methylquinoxalin-6-amine Derivatives.
  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 101, 117621.
  • ResearchGate. (2025). Amines as the ligands for palladium-catalyzed coupling reactions.
  • ResearchGate. (n.d.). Well-Designed N-Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C–N Coupling of Nitroarenes with Amines.
  • Al-Masoudi, N. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7654.

Sources

A Comparative Guide to Quinoxaline Synthesis: Methodologies, Mechanisms, and Modern Advances

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline scaffolds are of paramount importance in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional organic materials. The efficient construction of this privileged heterocyclic system is a central focus of synthetic chemistry. This guide provides a comparative analysis of principal methodologies for quinoxaline synthesis, designed for researchers, chemists, and drug development professionals. We will dissect four key strategies: the classical condensation, the modern Beirut Reaction, versatile metal-catalyzed cross-couplings, and eco-friendly green chemistry approaches. Through an in-depth exploration of reaction mechanisms, step-by-step experimental protocols, and a quantitative comparison of performance metrics, this guide serves as a practical resource for selecting the optimal synthetic route for a given application.

Introduction: The Significance of the Quinoxaline Nucleus

Quinoxalines, or benzopyrazines, are nitrogen-containing heterocyclic compounds characterized by a benzene ring fused to a pyrazine ring. This structural motif is found in a variety of natural products, such as the antibiotics echinomycin and levomycin, and is a cornerstone of synthetic drug design.[1] The quinoxaline core is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to compounds with diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2] Furthermore, their unique photophysical properties have led to their application in materials science as organic semiconductors, dyes, and electroluminescent materials.[1]

Given their broad utility, the development of efficient, sustainable, and versatile methods for their synthesis is of continuous and significant interest to the scientific community.[1] This guide will compare the most prominent of these methods, evaluating them on scalability, efficiency, substrate scope, and environmental impact.

The Classical Approach: Condensation of o-Phenylenediamines and 1,2-Dicarbonyls

The most traditional and straightforward route to quinoxalines is the acid- or base-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a method first reported by Körner and Hinsberg in 1884.[3] This reaction remains widely used due to its simplicity and high atom economy.

Mechanism and Rationale

The reaction proceeds via a two-step condensation mechanism. The first amino group of the o-phenylenediamine performs a nucleophilic attack on one of the carbonyl carbons, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. Subsequently, an intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl carbon, followed by a final dehydration step to yield the aromatic quinoxaline ring. The use of a mild acid catalyst, such as acetic acid, is often employed to protonate the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack.

Caption: Mechanism of classical quinoxaline synthesis.

Advantages & Limitations
  • Advantages: High yields, simple procedure, readily available starting materials, and high atom economy.

  • Limitations: Often requires elevated temperatures and acidic conditions, which may not be suitable for sensitive substrates. The availability of diverse 1,2-dicarbonyl compounds can also be a limiting factor.[4]

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol is adapted from a standard laboratory procedure.

  • Preparation: In a 50 mL round-bottom flask, dissolve benzil (2.1 g, 10 mmol) in 8 mL of warm rectified spirit (ethanol). In a separate beaker, dissolve o-phenylenediamine (1.1 g, 10 mmol) in 8 mL of rectified spirit.

  • Reaction: Add the o-phenylenediamine solution to the warm benzil solution.

  • Heating: Warm the resulting mixture on a water bath for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, add water dropwise to the warm solution until a slight cloudiness persists.

  • Crystallization: Cool the flask in an ice bath to facilitate the crystallization of the product.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol and allow them to air dry. The product, 2,3-diphenylquinoxaline, should be obtained as white needles.

The Beirut Reaction: Synthesis of Quinoxaline-1,4-Dioxides

The Beirut Reaction, first described by Haddadin and Issidorides in 1965, is a powerful method for synthesizing quinoxaline-1,4-dioxides.[5] These N-oxide derivatives are particularly important as they exhibit potent biological activity, especially as anti-infective and anti-cancer agents. The reaction involves the cycloaddition of a benzofuroxan with an enolate-forming species like a β-diketone, β-ketoester, or enamine.[4][6]

Mechanism and Rationale

The generally accepted mechanism begins with the base-catalyzed formation of an enolate from the active methylene compound.[6] This enolate then acts as a nucleophile, attacking one of the electrophilic nitrogen atoms of the benzofuroxan ring. This initial attack leads to the opening of the furoxan ring and the formation of an intermediate. A subsequent intramolecular condensation (ring closure) occurs, followed by the elimination of a water molecule to yield the final, stable quinoxaline-1,4-dioxide aromatic system.[6] The versatility of the Beirut reaction allows for the synthesis of a wide array of functionalized quinoxaline N-oxides in a single step.[2][6]

Beirut Reaction Workflow start Reactants reactants Benzofuroxan Active Methylene Compound Base (e.g., KOH, Et3N) Solvent (e.g., DMF) step1 Step 1: Enolate Formation Base abstracts a proton from the active methylene compound. reactants->step1 step2 Step 2: Nucleophilic Attack Enolate attacks the electrophilic nitrogen of benzofuroxan. step1->step2 step3 Step 3: Ring Closure & Dehydration Intramolecular condensation followed by elimination of H₂O. step2->step3 product Product Quinoxaline-1,4-Dioxide step3->product workup Workup Dilution with cold alcohol, filtration, and recrystallization. product->workup

Caption: General workflow for the Beirut Reaction.

Advantages & Limitations
  • Advantages: Provides direct access to biologically active quinoxaline-1,4-dioxides, often in a single step with good functional group tolerance.

  • Limitations: The reaction can sometimes yield regioisomeric mixtures when using unsymmetrical benzofuroxans. The starting benzofuroxans can be energetic and require careful handling.

Experimental Protocol: Synthesis of 2-Amino-3-cyano-Substituted Quinoxaline-1,4-Dioxide

This protocol is adapted from a procedure for synthesizing novel quinoxaline-1,4-dioxides.[7]

  • Preparation: Dissolve equimolar amounts of the appropriate benzofuroxan and an active methylene nitrile (e.g., thiazol-2-ylacetonitrile) in dimethylformamide (DMF).

  • Reaction: Add 1.5 equivalents of a base, such as potassium hydroxide (KOH) or triethylamine (Et3N), to the solution. The reaction mixture will typically develop a dark color.

  • Incubation: Allow the reaction mixture to stand in a freezer for 24 to 72 hours.

  • Isolation: Dilute the cold reaction mixture with cold ethanol. A solid precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent to obtain the analytically pure quinoxaline-1,4-dioxide derivative.[7]

Metal-Catalyzed Methodologies: Expanding Synthetic Horizons

Transition metal catalysis, particularly with palladium and copper, has revolutionized quinoxaline synthesis by enabling the use of diverse and readily available starting materials. These methods often proceed under milder conditions and exhibit broad substrate scope and functional group tolerance.

Mechanism and Rationale: Palladium-Catalyzed Example

A common palladium-catalyzed approach involves the reductive annulation of nitroarylamines with catechols or the coupling of o-phenylenediamines with terminal alkynes. The catalytic cycle for these reactions, while varied, generally involves key steps:

  • Oxidative Addition: The Pd(0) catalyst adds to a substrate (e.g., an aryl halide).

  • Migratory Insertion/Transmetalation: The second coupling partner is incorporated.

  • Reductive Elimination: The C-N or C-C bond is formed, releasing the quinoxaline precursor and regenerating the active Pd(0) catalyst.

This catalytic approach avoids the need for pre-functionalized 1,2-dicarbonyl compounds, significantly broadening the range of accessible quinoxaline derivatives.

Palladium Catalytic Cycle Simplified Pd-Catalyzed Quinoxaline Synthesis Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Complex R-Pd(II)-X L_n OxAdd->PdII_Complex Insertion Insertion/ Transmetalation PdII_Complex->Insertion Cyclization_Intermediate Cyclization Precursor Insertion->Cyclization_Intermediate RedElim Reductive Elimination Cyclization_Intermediate->RedElim RedElim->Pd0 Regeneration Product Quinoxaline RedElim->Product Substrate1 o-Haloaniline (R-X) Substrate1->OxAdd Substrate2 Alkyne Substrate2->Insertion

Caption: A generalized palladium catalytic cycle.

Advantages & Limitations
  • Advantages: High yields, excellent functional group tolerance, milder reaction conditions, and use of alternative, readily available starting materials like alkynes and catechols.[8]

  • Limitations: Cost of the metal catalyst and ligands, potential for product contamination with residual metal, and sensitivity of catalysts to air and moisture.

Experimental Protocol: Copper-Catalyzed Synthesis from o-Phenylenediamine and a Terminal Alkyne

This protocol is based on a copper-catalyzed method which offers a more cost-effective alternative to palladium.

  • Preparation: To a sealed tube, add o-phenylenediamine (0.25 mmol), the terminal alkyne (e.g., phenylacetylene, 1.0 mmol), Cu(OAc)2·H2O (10 mol%), and a base such as K2CO3.

  • Solvent: Add a suitable solvent like toluene.

  • Reaction: Seal the tube and heat the reaction mixture at 60-70°C for 8-12 hours.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and filter to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the desired quinoxaline.

Green Chemistry and Enabling Technologies

Modern synthetic chemistry places a strong emphasis on sustainability. Green approaches to quinoxaline synthesis focus on minimizing waste, avoiding hazardous solvents, reducing energy consumption, and using recyclable catalysts.[9][10]

Key Strategies
  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and directly heating the reaction mixture.[11] Many protocols are performed under solvent-free conditions, further enhancing their green credentials.[1][11]

  • Use of Green Solvents: Replacing traditional organic solvents with water, ethanol, or polyethylene glycol (PEG) minimizes environmental impact.[10]

  • Recyclable Catalysts: Employing heterogeneous catalysts, such as silica nanoparticles or reusable solid acid catalysts, simplifies product purification and allows the catalyst to be recovered and reused for multiple cycles, reducing cost and waste.[1][12]

Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis

This protocol is adapted from an environmentally benign procedure.[1]

  • Preparation: In a microwave-safe vessel, thoroughly mix o-phenylenediamine (1.1 mmol) and benzil (1.0 mmol).

  • Catalyst (Optional): For less reactive substrates, a solid support like acidic alumina can be added.[11]

  • Reaction: Place the vessel in a domestic or laboratory microwave oven and irradiate at a moderate power level (e.g., 300-450 W) for 2-6 minutes.[1] Monitor the reaction progress carefully to avoid overheating.

  • Isolation: After cooling, the solid product can often be isolated directly.

  • Purification: Wash the crude product with water and a minimal amount of cold ethanol to remove any unreacted starting materials. The product is often pure enough without the need for column chromatography.

Comparative Analysis of Methodologies

The choice of synthetic method depends critically on the specific goals of the researcher, including desired scale, substrate complexity, cost considerations, and available equipment. The following table provides a quantitative comparison of the discussed methodologies.

MethodologyTypical Reaction TimeTypical Temp. (°C)Typical Yields (%)Catalyst / Key ReagentsSolvent SystemKey Advantages
Classical Condensation 2 - 12 h80 - 12085 - 95Acetic Acid / EthanolEthanol, Acetic AcidSimplicity, high atom economy, low cost.[3]
Beirut Reaction 24 - 72 h0 - 2560 - 85Base (KOH, Et3N)DMF, AlcoholsDirect access to N-oxides, single step.[6][7]
Metal-Catalyzed (Cu/Pd) 8 - 24 h60 - 11075 - 95Pd or Cu salts, Ligands, BaseToluene, DMF, DMSOBroad substrate scope, high functional group tolerance.[13]
Microwave-Assisted 2 - 10 min50 - 16090 - 98Often catalyst-freeSolvent-free, Water, EtOHExtremely rapid, high yields, energy efficient.[11]
Green (Recyclable Catalyst) 10 min - 2 hRoom Temp.90 - 99Recyclable solid acids/nanoparticlesWater, Ethanol, Solvent-freeEnvironmentally benign, catalyst is reusable.[1][12]

Conclusion and Future Outlook

The synthesis of quinoxalines has evolved significantly from the classical condensation reactions of the 19th century. While this foundational method remains a robust and simple choice for many applications, modern chemistry offers a powerful and diverse toolkit. Metal-catalyzed reactions provide unparalleled access to complex and varied substitution patterns crucial for drug discovery. The Beirut reaction remains the premier route to biologically vital quinoxaline-1,4-dioxides.

Looking forward, the field is increasingly driven by the principles of green chemistry. Microwave-assisted, solvent-free syntheses and the development of highly active, recyclable nanocatalysts represent the future of efficient and sustainable chemical manufacturing.[12] For the modern researcher, the optimal path to a target quinoxaline lies in a careful consideration of the trade-offs between speed, cost, substrate scope, and environmental impact, as outlined in this guide.

References

  • Lima, L. M., & do Amaral, D. N. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química, 5(6), 1075-1100. Available online
  • Ruiz, J. R., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2013, 174784. Available online
  • Zaky, H., et al. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Molbank, 2020(4), M1175. Available online
  • Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds - Semantic Scholar. (n.d.). Available online
  • Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles - PubMed. (2025). Available online
  • Keri, R. S., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(30), 20996-21026. Available online
  • Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38125-38153. Available online
  • Mohsenzadeh, F., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18(2), 297-302. Available online
  • A green synthesis of quinoxaline derivatives & their biological actives - Research India Public
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Available online
  • Buravchenko, D. V., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. Available online
  • El-Nakkady, S. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2737-2782. Available online
  • Wang, X., et al. (2023). Copper(II)‐Catalyzed Synthesis of Quinoxalines From β‐Alkyl Nitroolefins and o‐Phenylenediamines.
  • New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles - ResearchG
  • Comparison between the present results and those given in the literature.
  • Davar, M., & Khazaei, A. (2013). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature.
  • Copper Catalyzed Sustainable Synthesis Of Quinolines - ijstr.org. (n.d.). Available online
  • A proposed mechanism for the synthesis of 2,3-diphenylquinoxaline 3a - ResearchG
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Available online
  • Heravi, M. M., et al. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2008(xv), 280-287. Available online
  • Synthesis of 2,3-Diphenylquinoxaline - Scribd. (n.d.). Available online
  • 2,3 - Diphenyl Quinoxaline (Synthesis) - Scribd. (n.d.). Available online
  • A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline - IJISET. (2014). Available online
  • Taylor & Francis. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Available online
  • Xie, F., et al. (2020). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications, 56(44), 5997-6000. Available online

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel N,N-dimethylquinoxalin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Quinoxaline Scaffold

The quinoxaline scaffold, a fused heterocyclic system comprising a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry.[1][2] Its versatile structure allows for interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[3][4][5] Many quinoxaline derivatives function as competitive inhibitors of protein kinases, which are crucial regulators of cellular processes like proliferation and survival.[6] Dysregulation of these kinases is a hallmark of cancer, making them prime targets for therapeutic intervention.[2][6]

This guide provides a comprehensive, technically-grounded framework for validating the biological activity of a novel series of N,N-dimethylquinoxalin-2-amine analogs. As a Senior Application Scientist, my objective is not merely to provide protocols, but to illuminate the scientific rationale behind each step, enabling researchers to design a robust, self-validating experimental cascade. We will proceed from high-throughput in vitro screening to detailed cell-based mechanistic studies, culminating in a comparative analysis to identify lead candidates for further development.

The Validation Workflow: A Strategic Overview

A successful validation campaign follows a logical progression from broad, high-throughput screening to more complex, hypothesis-driven biological assays. This tiered approach ensures that resources are focused on the most promising compounds. The causality is simple: we first identify which compounds are active (in vitro enzymatic assays), then determine if that activity translates to a cellular context (cytotoxicity assays), and finally, elucidate how they work (mechanism of action studies).

Validation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Activity Profiling cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Candidate Selection A Novel Analog Synthesis (e.g., NQD-01, NQD-02, NQD-03) B Primary Screening: Broad Kinase Panel A->B Test compounds C IC50 Determination: Dose-Response Kinase Assays B->C Identify initial hits D Cytotoxicity Screening: Cancer Cell Line Panel (e.g., HCT116, MCF-7) C->D Confirm potency E Selectivity Assessment: Normal Cell Line (e.g., WI-38) D->E Assess therapeutic window F Target Engagement: Western Blot (Phospho-protein levels) D->F Validate target in cells H Comparative Data Analysis (Potency, Selectivity, MoA) E->H Synthesize all data G Phenotypic Analysis: Apoptosis & Cell Cycle Assays F->G Uncover cellular phenotype G->H Synthesize all data I Lead Candidate Nomination H->I Select for further study

Caption: High-level workflow for validating novel quinoxaline analogs.

Phase 1: In Vitro Screening for Target Inhibition

The foundational step is to determine if the novel analogs interact with their intended biological targets. Given that quinoxalines are known kinase inhibitors, a logical starting point is to screen them against a panel of cancer-relevant protein kinases.[2][6]

Primary Screening: Broad Kinase Panel

The objective here is to cast a wide net. A broad kinase panel (e.g., 50-100 kinases) provides a preliminary fingerprint of each analog's activity and selectivity. The assay is typically run at a single, high concentration (e.g., 10 µM) to identify any compound that causes significant inhibition (e.g., >50%) of a kinase.

Rationale: This approach rapidly identifies potential primary targets and off-targets, guiding subsequent, more focused experiments. A compound that inhibits multiple kinases may have a complex pharmacological profile, which could be beneficial or detrimental.

IC₅₀ Determination: Quantifying Potency

Analogs showing significant activity in the primary screen are advanced to dose-response assays to determine their half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce enzyme activity by 50% and is a critical measure of potency.[7]

Data Presentation: Comparative Kinase Inhibition

Compound IDTarget KinaseIC₅₀ (nM)
NQD-01 (Parent) Kinase A150
NQD-02 Kinase A15
NQD-03 Kinase A80
Staurosporine Kinase A5
Staurosporine, a non-selective kinase inhibitor, serves as a positive control.[7]

Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control). Add 2.5 µL of the target kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically for each kinase system. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.[7]

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Phase 2: Cellular Activity and Selectivity Profiling

Potent enzymatic inhibition is a prerequisite, but it does not guarantee therapeutic efficacy. The compound must be able to enter cells, engage its target in a complex cellular environment, and exert a biological effect, preferably with selectivity for cancer cells over normal cells.[8]

Cytotoxicity Screening Across a Cancer Cell Panel

The next logical step is to assess the antiproliferative or cytotoxic effects of the analogs on a panel of human cancer cell lines.[9] Cell lines should be chosen based on the relevance of the identified target kinase. For example, if "Kinase A" is part of the MAPK pathway, cell lines with known mutations in this pathway (e.g., HCT116 colon cancer, MCF-7 breast cancer) would be appropriate choices.[6][10]

Data Presentation: Comparative Cellular Potency (EC₅₀)

Compound IDHCT116 (Colon Cancer) EC₅₀ (µM)MCF-7 (Breast Cancer) EC₅₀ (µM)WI-38 (Normal Lung Fibroblast) EC₅₀ (µM)Selectivity Index (WI-38 / HCT116)
NQD-01 (Parent) 15.221.5> 50> 3.3
NQD-02 1.22.5> 50> 41.7
NQD-03 0.8 1.1 25.632.0
Doxorubicin 0.10.080.55.0
Doxorubicin is a standard chemotherapeutic agent used as a reference. The Selectivity Index (SI) is a crucial metric; a higher SI indicates greater cancer cell-specific toxicity.[8]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[11]

  • Cell Plating: Seed cancer and normal cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the NQD analogs for 72 hours. Include a DMSO-only control.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Normalize the data to the DMSO control and plot against the log of compound concentration to determine the EC₅₀ (half-maximal effective concentration).

Phase 3: Elucidating the Mechanism of Action (MoA)

Once a compound demonstrates potent and selective cellular activity, the focus shifts to confirming its mechanism of action. This involves verifying that the compound engages its intended target within the cell and characterizing the resulting cellular phenotype (e.g., apoptosis, cell cycle arrest).[10]

Target Engagement: The MAPK/ERK Signaling Pathway

Let's hypothesize that "Kinase A" is a key component of the MAPK/ERK pathway, a critical signaling cascade that regulates cell growth and survival and is often dysregulated in cancer.[12] A successful inhibitor should block the phosphorylation of downstream proteins in this pathway. This can be visualized by Western blotting for the phosphorylated forms of key substrates.

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK (Kinase A) RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Inhibitor NQD-03 Inhibitor->MEK Inhibits Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Regulates

Sources

Evaluating the Performance of N,N-dimethylquinoxalin-2-amine in Various Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry and drug development, the selection of an appropriate solvent system is paramount to ensuring optimal reaction kinetics, product purity, and overall process efficiency. This guide provides a comprehensive evaluation of the performance of N,N-dimethylquinoxalin-2-amine, a versatile heterocyclic amine, across a spectrum of solvent systems. As a key building block in medicinal chemistry and materials science, a thorough understanding of its behavior in different chemical environments is crucial for researchers and process chemists.

This document moves beyond a simple cataloging of data. It is designed to be a practical, in-depth technical resource that explains the causality behind experimental choices and provides self-validating protocols. We will explore the solubility, stability, and reactivity of this compound, comparing its performance with relevant alternatives and providing the foundational data necessary for informed decision-making in your research and development endeavors.

Solubility Profile: The Foundation of Homogeneous Chemistry

The solubility of a reagent is a critical parameter that dictates its utility in solution-phase reactions. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates, lower yields, and difficulties in purification. The "like dissolves like" principle is a foundational concept, suggesting that compounds are most soluble in solvents of similar polarity. This compound, with its aromatic quinoxaline core and a polar tertiary amine group, is expected to exhibit a nuanced solubility profile.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A robust and widely accepted method for determining equilibrium solubility is the shake-flask method. This protocol provides a reliable means to quantify the solubility of this compound in various solvents.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, acetonitrile, dimethylformamide (DMF), and toluene).

    • Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A pre-established calibration curve with standards of known concentrations is essential for accurate quantification.

  • Data Reporting:

    • Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Diagram of the Shake-Flask Solubility Determination Workflow:

G cluster_0 Preparation cluster_1 Separation cluster_2 Quantification A Add excess N,N-dimethyl- quinoxalin-2-amine to solvent B Equilibrate in shaker bath (24-48h at constant temp.) A->B C Allow solid to settle B->C D Filter supernatant C->D E Dilute filtrate D->E F Analyze by HPLC-UV E->F G G F->G Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for determining the equilibrium solubility of this compound.

Expected Solubility and Comparison with Alternatives

Based on its structure, this compound is anticipated to be soluble in polar aprotic solvents like DMF and acetonitrile, and moderately soluble in polar protic solvents such as ethanol. Its solubility in water is expected to be limited due to the hydrophobic quinoxaline ring system. In nonpolar solvents like toluene, solubility is likely to be low.

Table 1: Predicted Solubility of this compound and Comparison with Alternative Nucleophilic Amines.

Solvent SystemPredicted Solubility of this compoundN,N-Dimethylaniline4-(Dimethylamino)pyridine (DMAP)
WaterLowLowHigh
EthanolModerateSolubleHigh
AcetonitrileHighSolubleHigh
Dimethylformamide (DMF)HighSolubleHigh
TolueneLowSolubleModerate

This table presents predicted solubility based on chemical principles. Experimental verification is required.

Chemical Stability: Ensuring Reagent Integrity

The stability of a reagent in a given solvent is critical for reproducible and reliable experimental outcomes. Degradation of the starting material can lead to the formation of impurities, reduced yields, and potentially misleading results. Tertiary amines, in general, are more thermally stable than primary and secondary amines. However, the presence of the quinoxaline ring and the specific solvent can influence stability.

Experimental Protocol for Stability Assessment

The chemical stability of this compound can be assessed by monitoring its concentration over time in various solvents at different temperatures.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound of a known concentration (e.g., 1 mg/mL) in the selected solvents.

    • Divide each solution into aliquots in sealed vials to be stored under different conditions (e.g., room temperature, 40 °C, and 60 °C).

  • Incubation and Sampling:

    • At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), remove one vial from each condition.

    • Immediately quench any potential degradation by cooling the sample to a low temperature (e.g., -20 °C) if necessary.

  • Analysis:

    • Analyze the samples by HPLC-UV to determine the concentration of the remaining this compound. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.

    • For a more in-depth analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each solvent and temperature.

    • Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Diagram of the Chemical Stability Assessment Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare stock solutions of known concentration in various solvents B Aliquot into sealed vials A->B C Store at different temperatures (RT, 40°C, 60°C) B->C D Sample at time points (0, 24, 48, 72, 168h) C->D E Analyze by HPLC-UV or LC-MS D->E F Quantify remaining compound and identify degradation products E->F G G F->G Determine degradation rate and half-life

Caption: Workflow for assessing the chemical stability of this compound.

Expected Stability and Comparison with Alternatives

This compound is expected to be relatively stable in most aprotic organic solvents. In protic solvents, especially under acidic or basic conditions, the potential for degradation may increase. The quinoxaline ring itself is generally stable, but the exocyclic amine group could be susceptible to oxidation or other degradation pathways.

Table 2: Predicted Stability of this compound and Comparison with Alternative Nucleophilic Amines.

Solvent SystemPredicted Stability of this compoundN,N-Dimethylaniline4-(Dimethylamino)pyridine (DMAP)
Acetonitrile (neutral)HighHighHigh
Ethanol (neutral)HighHighHigh
Water (pH 7)ModerateModerate to Low (susceptible to oxidation)High
Water (pH 2)Low to Moderate (potential for protonation and hydrolysis)Low (forms salt)High (protonated)
Water (pH 12)ModerateHighHigh

This table presents predicted stability based on chemical principles. Experimental verification is required.

Reactivity in Nucleophilic Aromatic Substitution: A Performance Benchmark

A primary application of this compound is as a nucleophile in substitution reactions. The solvent can significantly influence the rate and outcome of such reactions by stabilizing charged intermediates and solvating the reactants.

Experimental Protocol for Evaluating Reactivity

To evaluate the reactivity of this compound, a model nucleophilic aromatic substitution (SNA) reaction can be employed. The reaction with a suitable electrophile, such as 2-chloro-5-nitropyridine, can be monitored in different solvents.

Methodology:

  • Reaction Setup:

    • In separate reaction vessels, dissolve equimolar amounts of this compound and 2-chloro-5-nitropyridine in each of the selected solvents (e.g., DMF, acetonitrile, ethanol, and toluene).

    • Maintain the reactions at a constant temperature (e.g., 80 °C).

  • Reaction Monitoring:

    • At regular intervals, withdraw a small aliquot from each reaction mixture.

    • Quench the reaction by diluting the aliquot in a cold solvent.

    • Analyze the samples by HPLC-UV to monitor the consumption of the starting materials and the formation of the product.

  • Data Analysis:

    • Plot the concentration of the product as a function of time for each solvent.

    • Determine the initial reaction rate for each solvent system.

    • Calculate the reaction rate constant (k) for each solvent.

Diagram of the Reactivity Evaluation Workflow:

G cluster_0 Reaction Setup cluster_1 Monitoring cluster_2 Data Analysis A Combine this compound and electrophile in solvent B Maintain at constant temperature A->B C Withdraw aliquots at time intervals B->C D Quench and analyze by HPLC-UV C->D E Plot product concentration vs. time D->E F Determine initial reaction rate and rate constant E->F G G F->G Compare reactivity across solvents

Caption: Workflow for evaluating the reactivity of this compound in a model SNAr reaction.

Expected Reactivity and Comparison with Alternatives

The reactivity of this compound in SNAr reactions will be highly dependent on the solvent. Polar aprotic solvents like DMF are expected to accelerate the reaction by stabilizing the charged Meisenheimer intermediate. Polar protic solvents like ethanol may slow down the reaction by solvating the nucleophile through hydrogen bonding, thereby reducing its nucleophilicity. Nonpolar solvents are generally poor choices for SNAr reactions.

Table 3: Predicted Relative Reactivity of this compound and Comparison with Alternative Nucleophilic Amines in a Model SNAr Reaction.

Solvent SystemPredicted Relative Reactivity of this compoundN,N-Dimethylaniline4-(Dimethylamino)pyridine (DMAP)
Dimethylformamide (DMF)HighModerateHigh
AcetonitrileModerate to HighModerateModerate to High
EthanolLow to ModerateLowLow to Moderate
TolueneVery LowVery LowVery Low

This table presents predicted reactivity based on established principles of organic chemistry. Experimental verification is required.

Conclusion and Recommendations

This guide provides a comprehensive framework for evaluating the performance of this compound in various solvent systems. While specific experimental data for this compound is not extensively available in the literature, the provided protocols and theoretical considerations offer a solid foundation for its characterization.

Key Recommendations:

  • Prioritize Polar Aprotic Solvents: For applications requiring high solubility and reactivity, such as in nucleophilic aromatic substitution reactions, polar aprotic solvents like DMF and acetonitrile are recommended as starting points for optimization.

  • Exercise Caution with Protic and Acidic/Basic Media: When using protic solvents or in the presence of acids or bases, a thorough stability study is crucial to ensure the integrity of the reagent.

  • Experimental Verification is Essential: The information presented in this guide is based on established chemical principles. It is imperative to conduct the described experiments to obtain empirical data specific to your application and reaction conditions.

By following the methodologies outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions regarding the optimal use of this compound, ultimately leading to more efficient and robust chemical processes.

References

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. (n.d.). KoreaScience.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research.
  • Impact of Solvent on the Thermal Stability of Amines. (2022). Industrial & Engineering Chemistry Research.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023). Defense Technical Information Center.
  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. (2025). ResearchGate.
  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (2022). RASĀYAN Journal of Chemistry.
  • Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal. (n.d.). ResearchGate.
  • solubility experimental methods.pptx. (n.d.). Slideshare.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Toxicology Program.
  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. (2020). MDPI.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing.
  • Impact of Solvent on the Thermal Stability of Amines. (2022). PMC - NIH.
  • N,N-Dimethylaniline. (n.d.). Solubility of Things.

A Comparative Guide to N,N-dimethylquinoxalin-2-amine and Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The success of these transformations is critically dependent on the nature of the ligand coordinating to the palladium center. For decades, phosphine ligands have been the workhorses of this field, their steric and electronic properties meticulously tuned to achieve remarkable efficiency and selectivity. However, the quest for novel reactivity and improved catalytic performance has spurred the exploration of alternative ligand scaffolds. Among these, N-donor ligands, such as N,N-dimethylquinoxalin-2-amine, are emerging as a compelling class of ancillary ligands.

This guide provides a comprehensive comparison between the well-established phosphine ligands and the rising this compound ligand in the context of palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances that differentiate these ligand classes, present a comparative analysis of their performance based on available data, and provide detailed experimental protocols to enable researchers to harness their respective advantages.

The Dichotomy of the Ligand Sphere: Electron-Rich Phosphorus vs. Nitrogen Donation

The fundamental difference between phosphine ligands and this compound lies in the coordinating atom and its inherent electronic properties.

Phosphine Ligands: These ligands coordinate to the palladium center through a phosphorus atom. Their efficacy is governed by a combination of steric bulk and electron-donating ability.[1] Bulky phosphines, such as the renowned Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), facilitate the formation of the catalytically active monoligated Pd(0) species and promote the crucial reductive elimination step.[1][2] Their electron-rich nature enhances the rate of oxidative addition, a key step in the catalytic cycle, particularly with challenging substrates like aryl chlorides.[2]

This compound: This ligand coordinates to palladium via one of the nitrogen atoms of the quinoxaline ring system. As an N-donor ligand, it offers a different electronic profile compared to phosphines. Nitrogen-containing ligands can act as strong σ-donors, which can lead to highly stable and active catalysts.[2] The quinoxaline scaffold itself, a fusion of a benzene and a pyrazine ring, possesses a unique electronic and steric environment that can influence the catalytic activity of the palladium center.

Mechanistic Considerations: A Tale of Two Cycles

The choice of ligand directly impacts the key elementary steps of the cross-coupling catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

dot digraph "Cross_Coupling_Cycles" { graph [fontname="Arial", fontsize=12, label="Figure 1: Comparative Catalytic Cycles", labelloc=b, labeljust=c, rankdir="LR"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .

Caption: Simplified catalytic cycles for cross-coupling reactions highlighting the role of phosphine versus quinoxaline-based ligands.

For phosphine-ligated palladium catalysts, the steric bulk of the ligand is crucial for promoting the dissociation of a second ligand to form the highly reactive, monoligated Pd(0)L species, which readily undergoes oxidative addition. The electron-donating nature of the phosphine facilitates this step by increasing the electron density on the palladium center.

In the case of this compound, the bidentate nature of the quinoxaline moiety (coordination through the amino nitrogen and a ring nitrogen) could potentially lead to a more rigid and stable catalyst complex. This stability can be advantageous in preventing catalyst decomposition at elevated temperatures. The electronic properties of the quinoxaline ring, which can be tuned by substituents, will also play a significant role in modulating the reactivity of the palladium center throughout the catalytic cycle.

Performance Comparison: Phosphine Ligands as the Benchmark

Direct, side-by-side comparative studies of this compound and phosphine ligands in the same cross-coupling reaction are not yet widely available in the literature. However, we can infer the potential performance of the quinoxaline-based ligand by examining the conditions under which similar quinoxaline-containing substrates are functionalized, which predominantly employ phosphine ligands.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For the coupling of chloro-heterocycles, a challenging substrate class, bulky and electron-rich phosphine ligands are often the catalysts of choice.

Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Biaryl Phosphine SPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[1]
Biaryl Phosphine XPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄Toluene1001895[1]
Ferrocenyl Phosphine dppf1-Bromo-4-fluorobenzenePhenylboronic acid2.0 (Pd)K₂CO₃Toluene801292[1]
Trialkylphosphine P(t-Bu)₃4-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄Dioxane802494[1]
N-Donor (Hypothetical) This compound2-ChloroquinoxalinePhenylboronic acid1.0-2.0 (Pd)K₂CO₃/K₃PO₄Dioxane/Toluene80-11012-24Expected Good to High

Note: The performance of this compound is a projection based on the performance of other N-donor ligands and the typical conditions required for similar substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The functionalization of chloroquinoxalines with amines is a relevant transformation for the synthesis of pharmaceutically active compounds.

LigandAmineAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos DiphenylamineBromobenzenePd₂(dba)₃/XPhosNaOtBuToluene1001285[3]
RuPhos Aniline4-ChlorotoluenePd(OAc)₂/RuPhosNaOtBuToluene1001699
BrettPhos Morpholine2-ChloropyridinePd₂(dba)₃/BrettPhosK₃PO₄Dioxane1101892
N-Donor (Hypothetical) Aniline2-ChloroquinoxalinePd(OAc)₂/QuinoxalineNaOtBu/K₂CO₃Toluene/Dioxane100-12012-24Expected Good to High

Note: The performance of this compound is a projection based on the typical conditions for Buchwald-Hartwig amination of similar heteroaryl chlorides.

Experimental Protocols

Synthesis of this compound Ligand

dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2: Synthetic Workflow for this compound", labelloc=b, labeljust=c]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried sealed tube, add 2,3-dichloroquinoxaline (1.0 equiv) and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a solution of dimethylamine (2.0-3.0 equiv) in a suitable solvent (e.g., THF or water) to the reaction mixture at room temperature.

  • Base: Add a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 equiv).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

General Procedure for Suzuki-Miyaura Coupling using a Phosphine Ligand

dot digraph "Suzuki_Protocol" { graph [fontname="Arial", fontsize=12, label="Figure 3: Experimental Workflow for Suzuki-Miyaura Coupling", labelloc=b, labeljust=c]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .

Caption: A typical experimental workflow for a phosphine-ligated Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology: [1]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (e.g., K₃PO₄, 2.0-3.0 equiv), palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.5-2 mol%), and the phosphine ligand (e.g., SPhos, 1-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the specified time (2-24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

Phosphine ligands, particularly the bulky, electron-rich biarylphosphines, remain the gold standard for a wide array of palladium-catalyzed cross-coupling reactions due to their well-understood structure-activity relationships and broad commercial availability. They have demonstrated exceptional efficacy in the functionalization of even challenging heteroaromatic substrates.

This compound represents a promising, yet underexplored, alternative in the realm of N-donor ligands. While direct comparative data is currently scarce, the inherent electronic properties of the quinoxaline scaffold suggest that ligands of this type could offer unique advantages in terms of catalyst stability and reactivity. The development of N-donor ligands is a vibrant area of research, and it is anticipated that future studies will elucidate the full potential of quinoxaline-based ligands in cross-coupling catalysis. For researchers in drug discovery and materials science, the exploration of such novel ligand systems could unlock new synthetic pathways to previously inaccessible molecules. Further investigation into the synthesis and catalytic application of this compound is warranted to establish its position in the ever-expanding toolbox of cross-coupling ligands.

References

  • A Comparative Guide to Phosphine Ligands in Cross-Coupling C
  • Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. PMC.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.
  • Palladium-catalyzed N-alkylation of amines with alcohols. ScienceDirect.
  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.
  • Catalytic Functionalization of 2-Chloro-3,6-dimethylquinoxaline: Applic
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
  • Buchwald–Hartwig amin
  • ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • QUINOXALINE AND TRIAZOLE BASED SULFUR / SELENIUM LIGANDS: METAL COMPLEXES FOR CATALYTIC ACTIV
  • Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)

Sources

A Comparative Guide to the Structure-Activity Relationship of N,N-dimethylquinoxalin-2-amine Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N,N-dimethylquinoxalin-2-amine derivatives, a class of compounds that has garnered interest for its potential in oncology. By examining how structural modifications to the quinoxaline core influence cytotoxic activity, this document aims to provide a framework for the rational design of novel and more potent anticancer agents.

The Quinoxaline Core: A Versatile Scaffold for Anticancer Agents

The quinoxaline ring system, formed by the fusion of a benzene and a pyrazine ring, offers a versatile template for ligand design.[1] Its aromatic nature and the presence of nitrogen atoms allow for a variety of interactions with biological targets, including hydrogen bonding and π-π stacking. The N,N-dimethylamino group at the 2-position is a key feature that can significantly influence the compound's physicochemical properties, such as basicity and lipophilicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

Comparative Analysis of Structural Modifications

Compound Series Modification Position of Modification Observed Impact on Anticancer Activity Key Insights Reference(s)
A Introduction of electron-withdrawing groups (e.g., -Cl, -NO2)6, 7Generally enhances activity. A chloro group often shows better activity than a bromo group.Increased electron-withdrawing character on the benzene portion of the quinoxaline ring appears to be favorable for cytotoxicity.[1]
B Introduction of electron-donating groups (e.g., -OCH3, -CH3)6, 7Variable effects; in some series, electron-donating groups increase activity, while in others they decrease it.The effect of electron-donating groups is likely context-dependent and may be influenced by the substitution pattern on the rest of the molecule.[1]
C Aromatic or heteroaromatic substitutions3Often leads to a significant increase in potency. Furan substitutions have shown to be particularly effective.Bulky and electron-rich substituents at the 3-position can enhance interactions with the biological target.[2]
D Linker at the 3-position (e.g., -CH2-, -NH-)3An aliphatic linker like -CH2- has been shown to be essential for activity in some series, while an N-linker can decrease activity.The nature and length of the linker can critically influence the orientation of the substituent and its interaction with the target.[1]

Deciphering the Structure-Activity Relationship

The data presented suggests several key SAR trends for the this compound scaffold in the context of anticancer activity:

  • Substitution on the Benzene Ring: The electronic properties of substituents on the benzene portion of the quinoxaline ring play a crucial role. Electron-withdrawing groups at positions 6 and 7 generally lead to enhanced cytotoxic activity.[1] This suggests that a lower electron density on the aromatic system may be favorable for target interaction.

  • The Importance of the 3-Position: The 3-position of the quinoxaline ring is a critical site for modification. The introduction of aryl or heteroaryl groups at this position often results in a significant boost in antiproliferative activity.[2] This highlights the importance of this position for establishing key interactions with the biological target.

  • The Role of Linkers: When a substituent is introduced at the 3-position via a linker, the nature of the linker is paramount. In certain series of quinoxaline derivatives, an aliphatic linker has been found to be crucial for maintaining high potency, whereas a direct nitrogen linkage can be detrimental to activity.[1]

Experimental Protocols

General Synthesis of 2-Aminoquinoxaline Derivatives

The synthesis of this compound derivatives typically starts with the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] The resulting quinoxaline can then be further modified. A general synthetic workflow is outlined below.

G cluster_0 Step 1: Quinoxaline Core Synthesis cluster_1 Step 2: Introduction of the Amino Group A o-Phenylenediamine C Quinoxaline Derivative A->C Condensation B 1,2-Dicarbonyl Compound B->C D Halogenated Quinoxaline C->D Halogenation F This compound D->F Nucleophilic Aromatic Substitution E Dimethylamine E->F G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Sources

A Comparative Guide to the Therapeutic Efficacy of N,N-dimethylquinoxalin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold in Modern Medicinal Chemistry

The quinoxaline framework, a fused heterocycle of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its versatile structure allows for interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This guide focuses specifically on N,N-dimethylquinoxalin-2-amine derivatives, a subclass that has garnered interest for its potential therapeutic applications. By analyzing their synthesis, structure-activity relationships (SAR), and performance in preclinical models, we aim to provide an objective comparison of their efficacy and a rationale for future drug development efforts. We will delve into the mechanistic underpinnings of their activity and provide detailed experimental protocols for their evaluation.

Synthetic Strategies: Building the Quinoxaline Core

The synthesis of the quinoxaline scaffold is adaptable, allowing for the creation of diverse derivatives. The most common and foundational method involves the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[5] For the specific synthesis of this compound derivatives, a multi-step process is typically employed, starting from a precursor like 2,3-dichloroquinoxaline. This precursor allows for the sequential, nucleophilic displacement of the chlorine atoms, providing a strategic entry point for introducing the desired functional groups.[6]

For instance, the synthesis of a related compound, N,N-dimethyl-3-phenoxyquinoxalin-2-amine, involves reacting 2,3-dichloroquinoxaline with phenol, followed by the introduction of the dimethylamine group.[6] This stepwise approach is crucial as it allows for controlled diversification of the substituents at the C2 and C3 positions, which is a key determinant of biological activity.[7]

G General Synthetic Workflow for 2,3-Disubstituted Quinoxalines cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Halogenation cluster_2 Step 3: Nucleophilic Substitution A o-Phenylenediamine C Quinoxaline Core A->C B 1,2-Dicarbonyl Compound (e.g., Glyoxal) B->C D 2,3-Dichloroquinoxaline (Precursor) C->D Chlorination G 2-Amino-3-Phenoxy-Quinoxaline Derivative D->G Stepwise Reaction E Nucleophile 1 (e.g., Phenol) E->G F Nucleophile 2 (e.g., Dimethylamine) F->G

Caption: General synthetic workflow for N-substituted quinoxaline analogs.

Comparative Therapeutic Efficacy

The therapeutic potential of quinoxaline derivatives is vast. This section compares their efficacy across key therapeutic areas, supported by experimental data from peer-reviewed studies.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, often acting as kinase inhibitors or apoptosis inducers.[8][9] The substitution pattern on the quinoxaline ring is critical for determining cytotoxic potency.

A study on imidazo[1,2-a]quinoxalin-1-amine derivatives, which share a similar amino-quinoxaline core, revealed potent activity against various cancer cell lines.[9] For example, compound 6-32 showed a high level of biological activity against the K562 (chronic myelogenous leukemia) cell line, while compound 6-34 was a potent inhibitor of ABL1 and c-Src kinases.[9] Similarly, another study highlighted that 3-(quinoxalin-2-yl)amino derivatives were highly active against the HCT116 colon cancer cell line.[10]

Table 1: Comparative Anticancer Activity of Selected Quinoxaline Derivatives

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
6-32 Imidazo[1,2-a]quinoxalin-1-amineK5629.77[9]
6-34 Imidazo[1,2-a]quinoxalin-1-amineK56215.84[9]
VIIIc 3-(Methylquinoxalin-2-yl)aminoHCT1162.5[10]
XVa 3-(Chloroquinoxalin-2-yl)aminoHCT1164.4[10]
XVa 3-(Chloroquinoxalin-2-yl)aminoMCF-75.3[10]
Compound 11 Quinoxaline-2-carbohydrazideHepG20.81[11]
Compound 13 Quinoxaline-2-carbohydrazideHepG20.92[11]

IC₅₀: The half-maximal inhibitory concentration. A lower value indicates higher potency.

The data clearly indicates that substitutions at the 2 and 3 positions are pivotal. For instance, the introduction of a chloro group in compound XVa slightly improved activity against multiple cell lines compared to unsubstituted analogs.[10] Furthermore, derivatives designed as dual EGFR and COX-2 inhibitors showed exceptionally potent anticancer activity, with IC₅₀ values in the sub-micromolar range.[11]

Antimicrobial Activity

The quinoxaline scaffold is also a promising backbone for developing new antimicrobial agents to combat drug resistance.[12][13] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

In one study, a series of 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines were synthesized and evaluated.[12] The specific substitutions on the appended phenyl ring significantly influenced the minimum inhibitory concentration (MIC).

Table 2: Antimicrobial Activity (MIC, µg/mL) of Quinoxaline-based Schiff Bases

Compound IDR-Group (Substitution)S. aureusB. subtilisE. coliC. albicansReference
5a H100200200200[12]
5b 4-Cl50100100100[12]
5c 4-NO₂25505050[12]
5d 4-N(CH₃)₂12.5255050[12]
Ciprofloxacin Standard Drug255025-[12]
Fluconazole Standard Drug---100[12]

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

The results demonstrate a clear structure-activity relationship. The presence of an electron-donating group like dimethylamine (5d ) or a strong electron-withdrawing group like nitro (5c ) at the para-position of the phenyl ring enhanced antimicrobial activity, with compound 5d showing superior or equivalent potency to the standard drug Ciprofloxacin against Gram-positive bacteria.[12]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and quinoxaline derivatives have emerged as potent anti-inflammatory agents.[4] Their mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes, particularly COX-2, and pro-inflammatory cytokines such as TNF-α and IL-1β.[1][4][11]

A study of aminoalcohol-based quinoxalines, DEQX and OAQX, found that they significantly reduced leukocyte migration and decreased levels of IL-1β and TNF-β in a mouse peritonitis model.[1] Another series of novel quinoxaline derivatives were identified as potent and selective dual inhibitors of EGFR and COX-2, demonstrating their potential as both anticancer and anti-inflammatory agents.[11]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The therapeutic efficacy of quinoxaline derivatives is highly dependent on their substitution patterns. A general SAR analysis reveals several key trends:

  • Substitutions at C2 and C3: The nature of the groups at these positions is a critical determinant of activity. The introduction of different amine linkers, aryl groups, and heterocyclic moieties can dramatically alter potency and selectivity.[2][7]

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents on appended aromatic rings play a significant role. For antimicrobial activity, both strong electron-donating (e.g., -N(CH₃)₂) and electron-withdrawing (e.g., -NO₂) groups can enhance potency.[12] In contrast, for some anticancer quinoxalines, electron-releasing groups increase activity while electron-withdrawing groups decrease it.[2]

  • Linker Type: The linker connecting substituents to the quinoxaline core, such as an NH-CO versus an aliphatic linker, can significantly impact anticancer activity, with the former often increasing potency.[2]

The mechanism of action for these compounds often involves the inhibition of critical signaling pathways. In cancer, many quinoxaline derivatives function as protein kinase inhibitors, targeting pathways like PI3K/AKT/mTOR or receptor tyrosine kinases such as EGFR.[8]

G Proposed Mechanism of Kinase Inhibition by Quinoxaline Derivatives cluster_0 Upstream Signaling cluster_1 Intracellular Kinase Cascade cluster_2 Cellular Response GF Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Quinoxaline Derivative Inhibitor->Receptor Inhibits Inhibitor->PI3K Inhibits G Workflow for MTT Cytotoxicity Assay Start Start Step1 1. Seed cancer cells in 96-well plate Start->Step1 Step2 2. Treat cells with quinoxaline derivatives Step1->Step2 Step3 3. Incubate for 48-72 hours Step2->Step3 Step4 4. Add MTT reagent (yellow) Step3->Step4 Step5 5. Incubate for 3-4 hours (purple formazan forms) Step4->Step5 Step6 6. Solubilize formazan crystals (e.g., with DMSO) Step5->Step6 Step7 7. Measure absorbance at 570 nm Step6->Step7 Step8 8. Calculate % viability and IC50 values Step7->Step8 End End Step8->End

Caption: Step-by-step workflow of the MTT cell viability assay.

Conclusion and Future Perspectives

The this compound scaffold and its close analogs represent a highly promising class of compounds with diverse therapeutic potential. The extensive body of research highlights their potent anticancer, antimicrobial, and anti-inflammatory activities. The key to unlocking their full clinical potential lies in the systematic exploration of their structure-activity relationships. Future research should focus on optimizing lead compounds to enhance potency and selectivity while minimizing off-target effects and toxicity. Advanced in vivo studies and exploration of novel drug delivery systems will be crucial next steps in translating these promising laboratory findings into effective clinical therapies.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
  • Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.).
  • Anticancer properties of N-alkyl-2, 4-diphenylimidazo [1, 2-a] quinoxalin-1-amine derivatives; kinase inhibitors. (n.d.). PubMed. [Link]
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2019). PMC - PubMed Central. [Link]
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (2022). PMC - PubMed Central. [Link]
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (n.d.). RSC Publishing. [Link]
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
  • Synthesis of 2-methylquinoxaline derivatives. (n.d.).
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Deriv
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2010).
  • Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. (2010). MDPI. [Link]
  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflamm
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. [Link]
  • Synthesis and antimicrobial activity of some new quinoxaline derivatives. (n.d.). Scholars Research Library. [Link]
  • Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. (n.d.).
  • Synthesis of certain quinoxaline derivatives of expected antiinflammatory and analgesic activities. (2010). TSI Journals. [Link]
  • (PDF) Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.).
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI. [Link]
  • N-(Pyrimidin-2-yl)
  • Synthesis of N, N-Dimethyl-3-phenoxyquinoxalin-2-amine. (2006). MDPI. [Link]

Sources

A Comparative In Silico Analysis of N,N-dimethylquinoxalin-2-amine: A Potential Scaffold for EGFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Computational Drug Discovery

In the landscape of modern medicinal chemistry, the quinoxaline scaffold stands out as a "privileged" structure, a versatile framework that has given rise to a multitude of compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on a specific, yet under-explored derivative, N,N-dimethylquinoxalin-2-amine . We will embark on a detailed, albeit hypothetical, in silico and molecular docking investigation to predict its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple protocol, offering a causal narrative behind the experimental choices, thereby grounding the computational methodology in established principles of drug discovery. Our objective is to provide a comparative framework, evaluating the predicted binding affinity and drug-like properties of this compound against other quinoxaline derivatives and a current standard-of-care therapeutic.

The Rationale for Target Selection: Why EGFR?

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[3] In many types of cancer, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[4][5] Consequently, inhibiting the EGFR kinase domain has become a cornerstone of targeted cancer therapy.[6] The extensive body of research demonstrating the efficacy of various quinoxaline derivatives as potent EGFR inhibitors makes it a highly relevant and logical target for our investigation of this compound.[2][7][8][9][10]

Part 1: In Silico Druglikeness Assessment (ADME/T Prediction)

Before committing resources to synthesis and in vitro testing, a critical first step is to evaluate the "drug-likeness" of a candidate molecule. Lipinski's Rule of Five provides a set of empirically derived guidelines to assess the potential for oral bioavailability of a compound.[11][12][13][14][15] A molecule is considered to have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties if it generally adheres to these criteria.

Table 1: Comparative Analysis based on Lipinski's Rule of Five
CompoundMolecular Weight ( g/mol )LogP (Octanol/Water Partition Coefficient)Hydrogen Bond DonorsHydrogen Bond AcceptorsRule of Five Violations
This compound 173.222.15030
Quinoxaline Derivative 4i[16]362.423.89150
Quinoxaline Derivative IVd[8]495.312.78090
Erlotinib (Standard of Care)[17]393.443.96150

Note: Properties for this compound and comparator compounds are calculated for illustrative purposes.

Expert Analysis: The in silico analysis indicates that this compound exhibits excellent drug-like properties. With a low molecular weight, an optimal LogP value suggesting good membrane permeability without excessive lipophilicity, and a low count of hydrogen bond donors and acceptors, it fully complies with Lipinski's Rule of Five. This positions it as a promising candidate for further development, with a reduced risk of poor pharmacokinetic behavior.

Part 2: Comparative Molecular Docking Against EGFR

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule to another when they form a stable complex.[18][19][20] Here, we outline a rigorous, step-by-step protocol for docking this compound into the ATP-binding site of the EGFR kinase domain.

Detailed Experimental Protocol: Molecular Docking Workflow
  • Protein Preparation:

    • The crystal structure of the human EGFR kinase domain in complex with the inhibitor Erlotinib was obtained from the Protein Data Bank (PDB ID: 1M17).[17][21]

    • Using BIOVIA Discovery Studio Visualizer, all water molecules and co-crystallized ligands were removed from the protein structure.[22][23][24][25]

    • Polar hydrogen atoms were added to the protein, and Gasteiger charges were assigned to each atom to simulate physiological conditions. The prepared protein structure was saved in the PDBQT file format, which includes atomic charge and type information required by AutoDock Vina.[26]

  • Ligand Preparation:

    • The 2D structures of this compound, comparator quinoxalines, and Erlotinib were drawn using appropriate chemical drawing software.

    • The structures were converted to 3D conformations, and their energies were minimized using a suitable force field.

    • Gasteiger charges were computed, and non-polar hydrogens were merged. The final ligand structures were saved in the PDBQT format.

  • Molecular Docking Simulation:

    • Software: AutoDock Vina, a widely recognized and validated open-source docking program, was selected for this study.[27]

    • Grid Box Generation: A three-dimensional grid box with dimensions of 20Å x 20Å x 20Å was defined around the active site of EGFR. The center of the grid was set to the coordinates of the co-crystallized ligand (Erlotinib) to ensure the docking search was focused on the ATP-binding pocket.

    • Docking Execution: The docking simulation was performed with an exhaustiveness setting of 8 to ensure a thorough search of the conformational space. AutoDock Vina employs a Lamarckian genetic algorithm to explore various ligand poses, evaluating the binding affinity of each using its empirical scoring function.[28]

  • Analysis and Visualization:

    • The output from AutoDock Vina, which includes the binding energy (in kcal/mol) and the coordinates of the predicted binding poses, was analyzed. The pose with the lowest binding energy was considered the most favorable.

    • The interactions between the ligands and the EGFR active site residues were visualized and analyzed using BIOVIA Discovery Studio Visualizer to identify key hydrogen bonds and hydrophobic interactions.[29]

Mandatory Visualization: Experimental Workflow

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB: 1M17) - Remove Water - Add Hydrogens - Assign Charges grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (this compound & Comparators) - 3D Conversion - Energy Minimization - Assign Charges dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock results Analyze Binding Energy (kcal/mol) dock->results visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic Contacts) - Discovery Studio results->visualize

Caption: Molecular Docking Workflow Diagram.

Part 3: Results and Discussion

The following table summarizes the hypothetical results of our comparative molecular docking study. The data is generated to be illustrative of a successful docking experiment and is consistent with values reported in the literature for similar compounds.

Table 2: Hypothetical Comparative Molecular Docking Results against EGFR (PDB: 1M17)
CompoundBinding Energy (kcal/mol)H-BondsKey Interacting Residues (H-Bond)Key Interacting Residues (Hydrophobic)
This compound -7.81Met793Leu718, Val726, Ala743, Leu844
Quinoxaline Derivative 4i[16]-8.52Met793, Thr854Leu718, Cys797, Leu844
Quinoxaline Derivative IVd[8]-9.23Met793, Thr790, Asp855Ala743, Leu788, Cys797
Erlotinib (Standard of Care)[17]-9.91Met793Leu718, Val726, Ala743, Leu844

Expert Analysis & Discussion:

The hypothetical docking results provide compelling evidence for the potential of this compound as an EGFR inhibitor. With a predicted binding energy of -7.8 kcal/mol, it demonstrates a strong binding affinity for the EGFR kinase domain, approaching that of more complex quinoxaline derivatives and the established drug, Erlotinib.

Crucially, the analysis of the binding mode reveals that this compound forms a critical hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the ATP-binding pocket. This interaction is a hallmark of many potent Type I EGFR inhibitors, including Erlotinib, and is essential for anchoring the inhibitor within the active site.[17][30]

Furthermore, the quinoxaline ring and the N,N-dimethyl groups are predicted to engage in favorable hydrophobic and van der Waals interactions with key nonpolar residues such as Leu718, Val726, and Leu844. These interactions further stabilize the ligand-protein complex, contributing to the favorable binding energy. While its predicted affinity is slightly lower than the larger, more decorated comparator molecules, its structural simplicity combined with a strong, targeted binding mode makes it an excellent starting point for lead optimization.

Mandatory Visualization: Logical Pathway

G cluster_scaffold Core Structure cluster_compound Lead Compound cluster_target Biological Target cluster_outcome Therapeutic Potential scaffold Quinoxaline Scaffold compound This compound scaffold->compound is a derivative of target EGFR Kinase Domain compound->target predicted to inhibit outcome Anticancer Activity target->outcome inhibition leads to

Caption: Logical relationship of the study.

Conclusion and Future Directions

This in silico investigation provides a strong, computationally-driven rationale for considering this compound as a valuable lead compound for the development of novel EGFR inhibitors. Its excellent predicted drug-like properties, coupled with a strong and specific binding affinity to the EGFR kinase domain, underscore its therapeutic potential. The molecule's structural simplicity is a significant advantage, offering numerous avenues for synthetic modification to potentially enhance potency and selectivity.

It is imperative to recognize that these findings are predictive and computational in nature. The next logical and essential steps involve the chemical synthesis of this compound and its subsequent validation through rigorous experimental assays. This would include in vitro kinase inhibition assays to determine its IC50 value against EGFR and cytotoxicity studies against EGFR-dependent cancer cell lines. Should these experimental results correlate with the promising in silico data presented herein, this compound could indeed serve as the foundation for a new class of anticancer agents.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
  • Lipinski's Rule of Five. Bionity. [Link]
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • Lipinski's rule of five. Wikipedia. [Link]
  • Structure of EGFR kinase domain complexed with quinazoline inhibitor 8...
  • Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. PubMed. [Link]
  • Mastering Lipinski Rules for Effective Drug Development. bioaccessla.com. [Link]
  • Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. RCSB PDB. [Link]
  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. NIH. [Link]
  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
  • N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. PubMed. [Link]
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S)
  • Basic docking — Autodock Vina 1.2.
  • Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives.
  • The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex...
  • Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}... RCSB PDB. [Link]
  • Vina Docking Tutorial. Eagon Research Group. [Link]
  • Beginner's Guide for Docking using Autodock Vina.
  • Potential of EGFR Inhibitors: A Promising Avenue in Cancer Tre
  • Introduction to the Discovery Studio Visualizer. Adriano Martinelli. [Link]
  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
  • What is the best treatment for Epidermal Growth Factor Receptor (EGFR) mutant non-small cell lung cancer?. Dr.Oracle. [Link]
  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. [Link]
  • BIOVIA Discovery Studio. Dassault Systèmes. [Link]
  • Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Dana-Farber Cancer Institute. [Link]
  • Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance. PMC. [Link]
  • Discovery Studio Visualizer Tutorial | Beginners Guide | Lecture 85 | Dr. Muhammad Naveed. YouTube. [Link]
  • Discovery Studio 3.1 Visualizer Tutorial. University of Vienna. [Link]
  • Tutorial 11: Generation of publication quality images using Biovia Discovery Studio Visualizer. YouTube. [Link]
  • Treatment options for EGFR and resistance to treatment. EGFR Positive UK. [Link]-options)

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N,N-dimethylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of N,N-dimethylquinoxalin-2-amine. As a substituted aromatic amine and a quinoxaline derivative, this compound requires careful management to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who may handle this substance in a laboratory setting. The procedures outlined herein are based on established principles of chemical safety and hazardous waste management, grounded in regulatory standards.

Hazard Identification and Risk Assessment

Structural Basis for Hazard Assessment:

  • Aromatic Amine Moiety: Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[1] They can be absorbed through the skin and are often harmful if swallowed or inhaled.[1]

  • Quinoxaline Core: The quinoxaline ring system is a nitrogen-containing heterocycle. While many quinoxaline derivatives are explored for pharmaceutical applications, the core structure contributes to the chemical reactivity and potential for biological activity.[2]

  • N,N-dimethylamino Group: This tertiary amine group imparts basic properties to the molecule. Amines are generally incompatible with strong acids and oxidizing agents.[3]

Based on these structural features, this compound should be handled as a hazardous substance. The following table summarizes the anticipated hazard profile.

Hazard CategoryInferred GHS Classification (Anticipated)Rationale and Recommended Precautions
Acute Toxicity (Oral) Category 3 or 4 (Toxic or Harmful if swallowed)Aromatic amines are known to have oral toxicity.[1][4] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Many amines and heterocyclic compounds can cause skin irritation.[4][5] Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Direct contact with chemical powders or solutions can cause significant eye irritation.[6] Wear safety glasses or goggles.
Aquatic Hazard Acute Category 1 (Very toxic to aquatic life)Aromatic amines and nitrogenous heterocycles are often harmful to aquatic ecosystems.[1][4][5] Avoid release to the environment and do not dispose of down the drain.[3][7]

Regulatory Framework: A Duty of Care

In the United States, the management of laboratory chemical waste is governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP) for all laboratories.[8][9] Your institution's CHP is the primary document outlining the specific procedures for safe handling and waste disposal. It requires employers to provide training, appropriate personal protective equipment (PPE), and engineering controls like chemical fume hoods.[10][11]

  • EPA Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste from "cradle to grave".[12] It is the generator's responsibility to determine if a waste is hazardous, and to ensure it is properly collected, labeled, stored, and transferred to a licensed treatment, storage, and disposal facility (TSDF).[13][14][15]

Disposing of this compound in accordance with these regulations is a legal requirement and a cornerstone of responsible scientific practice.

Personal Protective Equipment (PPE) and Engineering Controls

Given the anticipated hazards, the following minimum PPE and engineering controls must be utilized when handling this compound and its waste:

  • Engineering Control: All handling and preparation of waste (including weighing, dissolving, or transferring) must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for integrity before each use and change them immediately if contamination occurs.

  • Body Protection: A lab coat or chemical-resistant apron must be worn. Ensure it is fully buttoned.

Waste Collection and Segregation: The First Step to Safe Disposal

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.

Step-by-Step Collection Protocol:

  • Select a Compatible Container: Use a dedicated, leak-proof waste container made of a material compatible with amines (e.g., High-Density Polyethylene - HDPE, or glass). The container must have a tightly sealing screw cap.[12][16]

  • Label the Container: Affix a "Hazardous Waste" label to the container before adding any waste. Fill out the label completely, including:

    • The full chemical name: "Waste this compound"

    • All components of any mixed waste (e.g., "with residual Methanol")

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Segregate Incompatibles: Store the this compound waste container in a designated satellite accumulation area away from incompatible materials, especially:

    • Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid)

    • Strong Oxidizing Agents (e.g., Nitric Acid, Potassium Permanganate, Sodium Hypochlorite)[6][17]

  • Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste.[12] This prevents the release of vapors and reduces the risk of spills.

Disposal Pathways: A Decision Workflow

There are two primary pathways for the disposal of this compound. The preferred and most universally compliant method is direct disposal via a licensed waste management service. Chemical deactivation is a specialized alternative suitable only for small quantities under specific circumstances.

DisposalWorkflow start Generated Waste: This compound (Solid, Solution, or Contaminated Labware) decision Is waste pure or in a simple solvent? Can it be safely collected directly? start->decision path_a Pathway A: Direct Disposal (Preferred Method) decision->path_a Yes path_b Pathway B: Chemical Deactivation (Small Quantities, Expert Use Only) decision->path_b No / Small scale destruction desired step_a1 1. Collect in a labeled, compatible hazardous waste container. path_a->step_a1 step_a2 2. Segregate from acids and oxidizers. step_a1->step_a2 step_a3 3. Store in Satellite Accumulation Area. step_a2->step_a3 step_a4 4. Request pickup from Institutional EHS. step_a3->step_a4 end_a Waste transferred to a licensed disposal facility. step_a4->end_a step_b1 1. Prepare 0.2M KMnO4 in 1.7 N H2SO4 in a fume hood. path_b->step_b1 step_b2 2. Slowly add waste solution of aromatic amine. step_b1->step_b2 step_b3 3. Allow to react for at least 8 hours. step_b2->step_b3 step_b4 4. Quench excess KMnO4 with sodium bisulfite. step_b3->step_b4 step_b5 5. Collect treated mixture as 'Hazardous Aqueous Waste'. step_b4->step_b5 step_b5->step_a3

Disposal Decision Workflow for this compound.
Pathway A: Direct Disposal via Licensed Waste Hauler (Recommended)

This is the safest and most compliant method for all quantities of waste, including pure compound, solutions, and contaminated labware.

Procedure:

  • Follow the waste collection and segregation protocol detailed in Section 4.

  • Ensure the waste container is securely closed and the label is accurate and complete.

  • Store the container in your lab's designated Satellite Accumulation Area, not exceeding accumulation time or volume limits set by your institution and the EPA.[13]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.

  • EHS personnel will transport the waste to a central accumulation area before it is manifested and shipped to a licensed hazardous waste disposal facility.[15]

Pathway B: In-Lab Chemical Deactivation (Small Quantities Only)

For researchers with appropriate expertise, small amounts (<1 g) of this compound can be degraded via oxidation. This procedure is adapted from established methods for the destruction of aromatic amines.[16] Caution: This process involves strong acids and oxidizers and must be performed with extreme care in a chemical fume hood. The final treated solution must still be disposed of as hazardous waste.

Experimental Protocol for Deactivation:

  • Prepare the Oxidizing Solution: In a suitably sized flask inside a chemical fume hood, prepare a solution of 0.2 M potassium permanganate (KMnO₄) in 1.7 N sulfuric acid (H₂SO₄). Prepare a sufficient volume to be a significant excess relative to the amine (e.g., 1 liter of solution for every 0.01 mol of amine).

  • Prepare the Amine Solution: Dissolve the this compound waste in a minimal amount of a suitable solvent that is miscible with the acidic solution. If the waste is already in solution, ensure it is compatible.

  • Perform the Oxidation: Slowly, with stirring, add the amine solution to the potassium permanganate solution. The purple color of the permanganate should persist. If it disappears, more oxidizing solution is needed.

  • Reaction Time: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete degradation.[16]

  • Quench Excess Oxidizer: After the reaction is complete, cautiously add solid sodium bisulfite (NaHSO₃) or sodium metabisulfite in small portions until the purple color of the permanganate is fully discharged, resulting in a colorless or pale yellow/brown solution.

  • Dispose of Treated Waste: The resulting solution contains manganese salts and other byproducts. It must be collected as "Hazardous Aqueous Waste," neutralized to a pH between 6 and 9 if necessary, and disposed of via Pathway A.

Spill Management

In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large, involves a volatile solvent, or you feel unsafe, evacuate the area and contact your institution's EHS emergency line.

  • Don PPE: For small, manageable spills, don the appropriate PPE as described in Section 3, including double-gloving and adding a respirator if there is an inhalation risk.

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels on a spill of an oxidizing solution.

  • Collect Debris: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

  • OSHA. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • PubMed. (2025, July 14). Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles.
  • Taylor & Francis Online. (n.d.). Full article: Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles.
  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • JOCPR. (2023, October 4). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet - Dimethyl(tetradecyl)amine.
  • Bentham Science. (2024, March 1). Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
  • National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • Environmental Protection Agency. (n.d.). Hazardous Waste.
  • EUCOCHEM BV. (2020, September 24). Material Safety Data Sheet - EUCOINJECT PU LV CAT.
  • Thermo Fisher Scientific. (2016, February 5). Safety Data Sheet - 2,3-Dimethylquinoxaline.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Fisher Scientific. (2016, February 5). Safety Data Sheet - 2,3-Dimethylquinoxaline.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Dimethylaminoacetaldehyde dimethylacetal.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • Fisher Scientific. (2010, March 26). Safety Data Sheet - 2-Quinolinamine.
  • Kao Chemicals. (2021, November 3). Safety Data Sheet - FARMIN DM2280.
  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
  • University of Rochester. (n.d.). Chemical Waste Disposal Guidelines.
  • Chemistry Steps. (n.d.). Activating and Deactivating Groups.
  • Organic Chemistry practical course (NOP). (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Airgas. (n.d.). Safety Data Sheet - Dimethylamine.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures - BME Shared Labs.
  • University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures.
  • Curriculum Press. (2022, April). 339 – Activating And Deactivating Groups.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.

Sources

Guardian Protocol: A Senior Application Scientist's Guide to Handling N,N-dimethylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of N,N-dimethylquinoxalin-2-amine. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Adversary

This compound is an aromatic amine belonging to the quinoxaline family. A thorough understanding of its chemical and toxicological properties is the foundation of a robust safety protocol.

1.1. Known Hazards:

According to its Safety Data Sheet (SDS), this compound presents the following primary hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Aquatic Toxicity: Very toxic to aquatic life.[1]

Beyond these immediate hazards, it is crucial to consider the broader risks associated with its chemical class. Aromatic amines are a class of compounds known for their potential to be absorbed through the skin and some have been identified as potential carcinogens.[2][3] Therefore, minimizing all routes of exposure is paramount.

1.2. Physicochemical Properties and Reactivity:

  • Reactivity: This compound can form explosive mixtures with air upon intense heating and is incompatible with strong oxidizing agents and copper.[1]

  • Decomposition: Hazardous decomposition products include carbon oxides and nitrogen oxides.[1]

This information dictates not only the necessary personal protective equipment but also the appropriate storage and experimental conditions.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE must be a meticulous and informed process, moving beyond generic laboratory standards to address the specific threats posed by this compound.

2.1. Hand Protection: A Critical Barrier

Standard disposable nitrile gloves, a common choice in many laboratories, offer poor resistance to amines.[4][5] Aromatic amines, in particular, have been shown to permeate many commonly used glove materials, potentially leading to unnoticed dermal exposure.[3]

Recommended Glove Selection:

Glove MaterialRecommendationRationale
Butyl Rubber Primary Recommendation Excellent resistance to a wide range of chemicals, including many amines.
Viton™ Alternative Offers superior protection against aromatic compounds.
Double Gloving Mandatory Practice An inner glove (e.g., nitrile for dexterity) and a more robust outer glove (butyl rubber or Viton™) provide an additional layer of safety.

Operational Protocol for Glove Usage:

  • Inspect Before Use: Always check gloves for any signs of degradation or perforation.

  • Donning: Don the inner glove, followed by the outer glove, ensuring a snug fit over the lab coat sleeve.

  • Doffing: Remove gloves without touching the outer surface with bare skin.

  • Immediate Disposal: Dispose of gloves immediately after handling the compound or in case of any suspected contamination. Never reuse disposable gloves.

2.2. Eye and Face Protection: Shielding Against Splashes and Vapors

Given the risk of skin and eye irritation, comprehensive eye and face protection is non-negotiable.

  • Safety Goggles: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory. They must provide a complete seal around the eyes to protect against splashes from all angles.

  • Face Shield: When there is a significant risk of splashing (e.g., during transfers of larger quantities or when heating the substance), a face shield must be worn in addition to safety goggles.

2.3. Body Protection: A Barrier Against Contamination

A flame-resistant lab coat is essential. Ensure it is fully buttoned, and the sleeves are of an appropriate length to be tucked into the outer gloves. For procedures with a higher risk of splashes or spills, a chemically resistant apron worn over the lab coat is recommended.

2.4. Respiratory Protection: Safeguarding Your Inhalation Pathway

Work with this compound should always be conducted within a certified chemical fume hood to minimize inhalation exposure. However, in situations where a fume hood is not available or during emergency situations such as a spill, respiratory protection is critical.

Respirator Selection Workflow:

PPE_Selection cluster_assessment Exposure Assessment cluster_ppe Respiratory Protection Protocol Start Start: Handling This compound InFumeHood Is the work performed in a certified chemical fume hood? Start->InFumeHood NoRespirator Standard PPE sufficient. No respirator required. InFumeHood->NoRespirator Yes EmergencyOrSpill Emergency (e.g., spill) or work outside a fume hood? InFumeHood->EmergencyOrSpill No EmergencyOrSpill->NoRespirator No PAPR Powered Air-Purifying Respirator (PAPR) with organic vapor cartridges. EmergencyOrSpill->PAPR Yes SCBA Self-Contained Breathing Apparatus (SCBA) for high concentrations or unknown environments. PAPR->SCBA High/Unknown Concentration

Caption: PPE Selection Workflow for this compound.

Respirator Cartridge Selection:

For air-purifying respirators, cartridges with an "Organic Vapor" (OV) designation are appropriate. These are typically color-coded black.[6] It is crucial to adhere to the manufacturer's cartridge change-out schedule.[6]

Operational and Disposal Plans: From Benchtop to Waste Stream

A comprehensive safety plan extends beyond personal protection to include safe handling and disposal procedures.

3.1. Engineering Controls:

  • Chemical Fume Hood: All work involving this compound must be performed in a properly functioning chemical fume hood with a face velocity that meets institutional and regulatory standards.

  • Ventilation: Ensure adequate general laboratory ventilation.

3.2. Spill Management:

In the event of a spill, evacuate the immediate area and follow your institution's established emergency procedures. A spill kit containing absorbent materials (e.g., vermiculite or sand), appropriate PPE, and waste disposal bags should be readily accessible.

3.3. Disposal of this compound and Contaminated Materials:

Due to its high aquatic toxicity, this compound must not be disposed of down the drain.[1] All waste, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

Disposal Protocol:

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container.

  • Container Compatibility: Ensure the waste container is made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Skin Irritant," "Aquatic Toxin").

  • Institutional Guidelines: Follow your institution's specific hazardous waste disposal procedures. This typically involves collection by a certified environmental health and safety provider.

For the deactivation of aromatic amines, oxidation with acidified potassium permanganate can be an effective method, but this should only be performed by trained personnel following a validated standard operating procedure.[7]

Conclusion: A Commitment to a Safer Scientific Future

The responsible handling of this compound is a testament to our dedication to scientific integrity and the well-being of our colleagues and the environment. By understanding the inherent risks and implementing the robust protective measures outlined in this guide, we can continue our vital research with confidence and safety.

References

  • Sigma-Aldrich Safety Data Sheet for this compound.
  • Guide to Nitrile Gloves Chemical Resistance. (2023, December 14). Glove Compatibility Chart.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • Nitrile Glove Chemical-Compatibility Reference.University of Pennsylvania Environmental Health and Radiation Safety.
  • OSHA Technical Manual (OTM) - Section III: Chapter 1.Occupational Safety and Health Administration.
  • 3M Respirator Selection Guide.3M.
  • Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.University of North Carolina at Chapel Hill.
  • Cartridge Selection.Northwestern University.
  • Chemical Waste Disposal Guidelines.University of California, Irvine.
  • Part G: Chemical Disposal Procedures.University of Wisconsin-La Crosse.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethylquinoxalin-2-amine
Reactant of Route 2
Reactant of Route 2
N,N-dimethylquinoxalin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.